molecular formula C6H7N3O2 B1372465 2-Methyl-5-nitropyridin-3-amine CAS No. 51984-61-3

2-Methyl-5-nitropyridin-3-amine

Cat. No.: B1372465
CAS No.: 51984-61-3
M. Wt: 153.14 g/mol
InChI Key: BIGJOIAURNWIEW-UHFFFAOYSA-N
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Description

2-Methyl-5-nitropyridin-3-amine is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGJOIAURNWIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677219
Record name 2-Methyl-5-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51984-61-3
Record name 2-Methyl-5-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methyl-5-nitropyridin-3-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-5-nitropyridin-3-amine

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal and synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile building block, grounding theoretical principles in practical, field-proven insights.

This compound (CAS No. 51984-61-3) is a substituted pyridine derivative featuring a strategic arrangement of functional groups: an activating methyl group, a nucleophilic amino group, and a strongly electron-withdrawing nitro group.[1] This specific substitution pattern imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures.

The pyridine core is a well-established "privileged structure" in pharmacology, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[2] The addition of the nitro group, in particular, renders the pyridine ring electron-deficient, significantly enhancing its susceptibility to certain chemical transformations that are crucial for building libraries of potential therapeutic agents.[2][3] This guide will explore the fundamental properties that make this compound a cornerstone for innovation in drug discovery and agrochemical development.[4]

cluster_molecule This compound C1 C C2 C C1->C2 C_methyl CH₃ C1->C_methyl C3 C C2->C3 N_amino NH₂ C2->N_amino N_ring N C3->N_ring C4 C C5 C C4->C5 N_nitro N⁺ C4->N_nitro C5->C1 N_ring->C4 O1_nitro O⁻ N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro

Caption: Molecular structure of this compound.

Physicochemical and Structural Properties

The identity and purity of a chemical intermediate are paramount for reproducible synthetic outcomes.[4] this compound is characterized by the properties summarized below. This data serves as the foundational reference for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 51984-61-3[1]
Molecular Formula C₆H₇N₃O₂[1]
Molecular Weight 153.14 g/mol [1][5]
IUPAC Name This compound[1]
SMILES Cc1c(cc(cn1)N(=O)=O)N[1]
InChI InChI=1S/C6H7N3O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,7H2,1H3[1]
Appearance Solid (typical)[6]
Solubility Expected to be more soluble in polar solvents due to the nitro group.[1]

Synthesis Strategies: A Chemist's Perspective

The synthesis of substituted nitropyridines is a well-established field, often relying on the controlled nitration of a pyridine precursor or the construction of the ring system itself. While specific, detailed synthesis routes for this compound are not extensively published in primary literature, logical pathways can be derived from established chemical principles.

One plausible approach involves a multi-step sequence starting from a commercially available substituted pyridine. The choice of reaction order is critical to manage the directing effects of the existing substituents.

cluster_snar Key Reactivity: Nucleophilic Aromatic Substitution (SNAr) cluster_rationale Causality Start 2-Chloro-3-methyl-5-nitropyridine (Precursor) Mechanism Meisenheimer Complex (Intermediate) Start->Mechanism Nucleophilic Attack at C2 Reagent + Nu-H (e.g., R₂NH) Reagent->Mechanism Product Substituted Pyridine Derivative Mechanism->Product Loss of Cl⁻ Rationale Rationale: - Nitro group at C5 activates C2 (ortho) for attack. - Chlorine at C2 is an excellent leaving group. - This reaction is foundational for building drug candidates.

Caption: SNAr reaction, a primary application for this chemical class.

Applications in Drug Discovery and Agrochemicals

This compound and its direct precursors are valuable building blocks for creating complex, biologically active molecules. [4]

  • Pharmaceutical Research: The scaffold is a key intermediate for synthesizing kinase inhibitors, which are crucial in modern cancer therapy. [4]Nitropyridine derivatives have been successfully employed in the development of inhibitors for targets like Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3). [2]The ability to easily modify the amino position via SNAr allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR).

  • Agrochemical Sector: This compound serves as an intermediate in the formulation of next-generation pesticides, including herbicides and fungicides. The specific functional groups enable targeted synthesis pathways to produce potent and selective crop protection agents, contributing to improved agricultural yields. [4]

Experimental Protocol: Representative SNAr Reaction

To ensure trustworthiness and practical utility, the following protocol describes a representative nucleophilic aromatic substitution. This procedure is based on established methodologies for reacting 2-chloro-3-methyl-5-nitropyridine with primary amines. [3] Objective: To synthesize an N-substituted-2-methyl-5-nitropyridin-3-amine derivative.

Materials:

  • 2-Chloro-3-methyl-5-nitropyridine (1.0 eq)

  • Primary aliphatic amine (e.g., benzylamine) (1.1 eq)

  • Isopropanol (IPA)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Chloro-3-methyl-5-nitropyridine (1.0 eq) in a 1:1 mixture of isopropanol and water to a concentration of approximately 0.2 M.

  • Reagent Addition: Add the primary amine (1.1 equivalents) to the solution at room temperature while stirring.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add ethyl acetate. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure N-substituted-2-methyl-5-nitropyridin-3-amine derivative.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related isomer, 2-Amino-3-methyl-5-nitropyridine (CAS 18344-51-9) , provides essential guidance. [5]Users must handle this compound with appropriate care in a well-ventilated chemical fume hood.

GHS Hazard Information (for Isomer: 2-Amino-3-methyl-5-nitropyridine)

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed [5]
Serious Eye DamageH318Causes serious eye damage [5]
Skin IrritationH315Causes skin irritation [5]
Respiratory IrritationH335May cause respiratory irritation [5]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [7][8]* Handling: Avoid dust formation, ingestion, and inhalation. Wash hands thoroughly after handling. [7][8]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [7][8]* Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its distinct structural and electronic properties make it a highly valuable intermediate for constructing novel molecules with significant potential in pharmacology and agriculture. Understanding its core properties, reactivity, and handling requirements allows researchers to leverage this scaffold effectively and safely, paving the way for the development of next-generation therapeutics and functional materials.

References

  • 2-Amino-3-methyl-5-nitropyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. PrepChem.com. [Link]

  • 2-AMINO-3-METHYL-5-NITROPYRIDINE - Physico-chemical Properties. ChemBK. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, MDPI. [Link]

  • 2-Nitropyridin-3-amine. PubChem, National Center for Biotechnology Information. [Link]

  • This compound CAS NO.51984-61-3. Wit Pharm. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, MDPI. [Link]

  • 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. INNO PHARMCHEM. [Link]

  • Process for preparation of nitropyridine derivatives.
  • N,N-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium prop-2-enimidate--hydrogen chloride (1/1/1). PubChem, National Center for Biotechnology Information. [Link]

  • 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. Journal of the Iranian Chemical Society, Springer. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, MDPI. [Link]

  • 2-Amino-5-nitropyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]

Sources

2-Methyl-5-nitropyridin-3-amine CAS number 51984-61-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-5-nitropyridin-3-amine (CAS: 51984-61-3)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Heterocyclic Synthon

This compound, identified by CAS Number 51984-61-3, is a highly functionalized pyridine derivative that has emerged as a valuable building block in synthetic and medicinal chemistry.[1] Its structure, featuring a pyridine core substituted with an amino, a methyl, and a nitro group, provides a unique combination of electronic properties and reactive sites. The electron-donating amino group and the electron-withdrawing nitro group create a polarized aromatic system, influencing the molecule's reactivity and making it a versatile precursor for more complex molecular architectures.[1][2] This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for laboratory and development settings.

Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups on the pyridine ring dictates the compound's physical and chemical behavior. The presence of both a hydrogen bond donor (amino group) and acceptor (nitro group) enhances its polarity.[1]

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Core Properties

Identifier Value Source(s)
CAS Number 51984-61-3 [1][3]
Molecular Formula C₆H₇N₃O₂ [1][4]
Molecular Weight 153.14 g/mol [1][3]
IUPAC Name This compound [4]
Synonyms 3-Amino-2-methyl-5-nitropyridine [1][5]
InChI InChI=1S/C6H7N3O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,7H2,1H3 [1][4]

| SMILES | Cc1c(cc(cn1)N(=O)=O)N |[1] |

Table 2: Physicochemical Data

Property Value Notes Source(s)
Physical State Solid, Powder Typically appears as a yellow or orange solid. [6]
Melting Point 256-260 °C Data for the isomer 2-Amino-3-methyl-5-nitropyridine, expected to be similar. [7]
Solubility More soluble in polar solvents The nitro and amino groups increase polarity. [1]

| Storage | Keep in a dark place, sealed in dry, room temperature | Store in a dry, cool, and well-ventilated place away from strong oxidizing agents. |[3][6] |

Synthesis and Manufacturing

The synthesis of substituted nitropyridines is a cornerstone of heterocyclic chemistry. While multiple routes can be conceptualized, a common and reliable strategy involves the direct nitration of a corresponding aminopyridine precursor. The strong activating and ortho,para-directing effect of the amino group, combined with the directing effect of the methyl group, must be carefully managed to achieve the desired regioselectivity. The use of a strong acid medium protonates the pyridine nitrogen and the amino group, deactivating the ring towards electrophilic substitution, thus requiring harsh nitrating conditions.

Field-Proven Protocol: Nitration of 2-Methylpyridin-3-amine

This protocol describes a representative method for synthesizing the target compound's structural isomer, 2-Amino-3-methyl-5-nitropyridine, which illustrates the fundamental principles applicable to this class of compounds.[8] Temperature control is paramount to prevent runaway reactions and the formation of undesired byproducts.

Causality Behind Experimental Choices:

  • Sulfuric Acid: Serves as the solvent and protonates the starting material, but more importantly, it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Fuming Nitric Acid: Provides a high concentration of the nitrating agent.

  • Temperature Control (0°C to 50°C): The initial cooling to 0°C controls the exothermic mixing of acids. The subsequent gradual warming to 35-40°C and then holding at 50°C provides the necessary activation energy for the nitration of a deactivated pyridine ring to proceed at a controlled rate.[8] Exceeding this temperature range can lead to oxidation and decomposition.

  • Ammonia Neutralization: The reaction is quenched by careful neutralization with concentrated ammonia. This deprotonates the product, causing it to precipitate out of the aqueous solution due to its lower solubility in its neutral form.

  • Washing and Recrystallization: Washing with water removes inorganic salts. A subsequent wash with aqueous DMF followed by recrystallization from DMF is crucial for removing isomeric impurities and achieving high purity.[8]

ReactivityHub cluster_amino Amino Group Reactions cluster_nitro Nitro Group Reactions cluster_ring Ring-based Utility CPD This compound Acylation Acylation (R-COCl) CPD->Acylation -NH₂ Alkylation Alkylation (R-X) CPD->Alkylation -NH₂ Diazotization Diazotization (NaNO₂, HCl) CPD->Diazotization -NH₂ Reduction Reduction (e.g., H₂/Pd, SnCl₂) CPD->Reduction -NO₂ Scaffold Core Scaffold for Complex Molecules CPD->Scaffold Amide N-Acyl Product Acylation->Amide SecondaryAmine N-Alkyl Product Alkylation->SecondaryAmine Diazo Diazonium Salt (for further substitution) Diazotization->Diazo Diamine 2-Methylpyridine-3,5-diamine Reduction->Diamine KinaseInhibitor Kinase Inhibitors Scaffold->KinaseInhibitor

Sources

physical properties of 2-Methyl-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Methyl-5-nitropyridin-3-amine

Introduction

This compound, a substituted pyridine derivative, is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring an amino, a methyl, and a nitro group on the pyridine ring, imparts a specific reactivity and polarity profile, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical APIs.[1][2] The presence of the electron-withdrawing nitro group, the electron-donating amino group, and the methyl group creates a distinct electronic environment within the aromatic ring, influencing its chemical behavior and physical properties. This guide provides a comprehensive overview of the core , outlines authoritative protocols for their characterization, and offers insights into the causality behind these experimental choices for researchers and drug development professionals.

Molecular Structure and Identifiers

The structural arrangement of functional groups on the pyridine core is fundamental to the compound's properties. The IUPAC name is this compound, and it is identified by the CAS Number 51984-61-3.[1][3]

G cluster_0 Phase 1: Identity & Purity Verification cluster_1 Phase 2: Physical Property Determination A Obtain Sample of This compound B Spectroscopic Analysis (NMR, IR, MS) A->B C Purity Assessment (HPLC/UPLC) A->C D Compare Data to Reference Standards B->D C->D E Identity & Purity Confirmed? D->E E->A  No (Re-purify or   reject batch) F Melting Point Analysis (DSC) E->F  Yes G Solubility Profiling E->G H Data Compilation & Analysis F->H G->H I Technical Data Sheet Generation H->I

Sources

Introduction: Structural Elucidation of a Key Heterocyclic Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-5-nitropyridin-3-amine

In the landscape of pharmaceutical research and materials science, substituted pyridines represent a class of heterocyclic compounds of paramount importance. Their utility as scaffolds in drug design and functional materials necessitates robust and unambiguous methods for structural characterization. Among these methods, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a molecule whose spectral features are a direct consequence of the intricate electronic interplay between its substituents and the aromatic pyridine core.

This document is designed for researchers and drug development professionals, offering not just a theoretical prediction of the spectrum but also a field-proven protocol for its acquisition. We will delve into the causal relationships between molecular structure and spectral output, grounding our analysis in the fundamental principles of chemical shift and spin-spin coupling.

Part 1: Theoretical Analysis and Spectral Prediction

The structure of this compound dictates a unique electronic environment for each proton. The pyridine ring is substituted with a weak electron-donating group (EDG), the methyl (-CH₃) group at C2; a strong electron-donating group, the amine (-NH₂) at C3; and a powerful electron-withdrawing group (EWG), the nitro (-NO₂) group at C5. This arrangement leads to a predictable yet nuanced ¹H NMR spectrum.

The Influence of Substituents on Proton Chemical Shifts

The chemical shift (δ) of a proton is highly sensitive to the local electron density.

  • Pyridine Ring Protons (H4, H6): Unsubstituted pyridine protons resonate between δ 7.2 and 8.6 ppm. In our molecule, the potent -NO₂ group at C5 exercises a strong deshielding effect (inductive and resonance withdrawal), shifting protons ortho and para to it significantly downfield. Conversely, the -NH₂ group at C3 shields the ortho (H4) and para (H6) positions via resonance donation.

    • Proton H6: This proton is ortho to the nitro group, placing it in a highly electron-deficient environment. It is therefore expected to be the most deshielded of the aromatic protons.

    • Proton H4: This proton is positioned between the donating amine group and the withdrawing nitro group. The net effect will determine its final chemical shift, but it will be significantly influenced by both.

  • Methyl Protons (-CH₃): The methyl group at C2 is attached to an sp²-hybridized carbon of the aromatic ring. It will appear as a singlet and is expected in the range of δ 2.2–2.5 ppm.

  • Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, they typically appear as a broad singlet in the δ 3-5 ppm range.[1] The broadening is due to quadrupole effects from the ¹⁴N nucleus and potential intermolecular proton exchange.

Spin-Spin Coupling: Deciphering the Connectivity

Spin-spin coupling provides through-bond connectivity information. In this molecule, the two aromatic protons, H4 and H6, are separated by four bonds. This arrangement gives rise to a meta-coupling (⁴J).

  • ⁴J (meta-coupling): The coupling constant for a four-bond meta-coupling in a pyridine ring is typically small, on the order of 2-3 Hz.[2][3]

  • Predicted Multiplicity:

    • The H4 signal will be split by H6, appearing as a doublet (d) with J ≈ 2-3 Hz.

    • The H6 signal will be split by H4, also appearing as a doublet (d) with J ≈ 2-3 Hz.

    • The -CH₃ and -NH₂ protons are not expected to show coupling to the ring protons and will thus appear as singlets.

Predicted ¹H NMR Data Summary

The predicted spectral data are summarized in the table below. Note that exact chemical shifts can vary based on the solvent and experimental conditions.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H6~8.5 - 9.0Doublet (d)~2-31H
H4~7.5 - 8.0Doublet (d)~2-31H
-NH₂~4.0 - 5.5 (broad)Singlet (s)N/A2H
-CH₃~2.3 - 2.5Singlet (s)N/A3H
Visualization of Molecular Connectivity

The structural relationships and coupling pathways can be visualized using the following diagram.

Caption: Molecular structure and proton coupling pathway in this compound.

Part 2: Experimental Protocol for Spectrum Acquisition

The following protocol is a self-validating system designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

Materials and Equipment
  • Sample: this compound (≥98% purity)[4]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Internal Standard: Tetramethylsilane (TMS)

  • Equipment: 400 MHz (or higher) NMR spectrometer, 5 mm NMR tubes, volumetric flasks, micropipettes.

Step-by-Step Methodology

Step 1: Sample Preparation (The Foundation of Quality Data)

  • Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry vial. The choice of a precise mass is critical for any subsequent quantitative analysis (qNMR).

  • Using a micropipette, add 0.6 mL of DMSO-d₆ to the vial. The use of DMSO-d₆ is deliberate; its ability to form hydrogen bonds slows the N-H proton exchange, resulting in a sharper -NH₂ signal compared to what would be observed in CDCl₃.

  • Add 1-2 µL of TMS as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube. The final solution height should be approximately 4-5 cm to ensure it is within the active volume of the spectrometer's receiver coil.

Step 2: Spectrometer Setup and Data Acquisition

  • Insert the sample into the spectrometer.

  • Lock the field on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.

  • Set the following acquisition parameters as a starting point:

    • Pulse Program: Standard 1D proton (zg30)

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)

    • Number of Scans (NS): 16 (increase for dilute samples)

    • Relaxation Delay (D1): 5 seconds. A longer delay is crucial for accurate integration, ensuring all protons, especially those with long T1 relaxation times, have fully relaxed.

    • Acquisition Time (AQ): ~3-4 seconds. This ensures high digital resolution.

    • Receiver Gain (RG): Adjust automatically to prevent signal clipping.

  • Acquire the Free Induction Decay (FID).

Step 3: Data Processing

  • Apply an exponential window function (line broadening, LB = 0.3 Hz) to the FID to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

  • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

  • Integrate all signals. The integral of the aromatic protons (H4 and H6) should be calibrated to 1, and the other integrals should be normalized accordingly.[5]

  • Analyze the chemical shifts, multiplicities, and coupling constants.[6]

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d₆ (0.6 mL) + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Field insert->shim setup Set Parameters (NS=16, D1=5s) shim->setup acquire Acquire FID setup->acquire ft Fourier Transform (FT) acquire->ft phase Phase & Baseline Correction ft->phase ref Reference to TMS phase->ref analyze Integrate & Analyze ref->analyze

Caption: Standard workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of fundamental NMR principles. The distinct chemical shifts of the two aromatic protons are a direct readout of the powerful and opposing electronic effects of the nitro and amine substituents. Furthermore, the observable meta-coupling provides irrefutable evidence of their relative positions on the pyridine ring. By following the detailed experimental protocol provided, researchers can reliably obtain a high-quality spectrum, enabling confident structural verification of this important chemical entity. This guide serves as a robust framework for understanding and applying NMR spectroscopy in the rigorous context of chemical and pharmaceutical development.

References

  • Title: ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) Source: Defense Technical Information Center URL: [Link]

  • Title: ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: Analysis of the NMR Spectrum of Pyridine Source: The Journal of Chemical Physics URL: [Link]

  • Title: The Effect of Substituents on Proton-Proton Coupling Constants in N-Substituted Pyridines and on the cis Coupling Constants in t Source: The Journal of Chemical Physics URL: [Link]

  • Title: ¹H NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]

  • Title: Supporting Information for manuscript c5sc02983j Source: The Royal Society of Chemistry URL: [Link]

  • Title: 2-Amino-5-nitropyridine Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 2-Amino-3-methyl-5-nitropyridine Source: PubChem, National Institutes of Health URL: [Link]

  • Title: ¹H NMR spectrum for compound 3 in pyridine-d5 Source: ResearchGate URL: [Link]

  • Title: Spectroscopy of Amines Source: Fiveable URL: [Link]

  • Title: 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Analyzing Coupling Constants Source: Oregon State University URL: [Link]

  • Title: 14.12: Coupling Constants Identify Coupled Protons Source: Chemistry LibreTexts URL: [Link]

  • Title: Proton Nuclear Magnetic Resonance Spectroscopy Source: Organic Chemistry Data URL: [Link]

  • Title: H-H and ¹³C-H coupling constants in pyridazine Source: ResearchGate URL: [Link]

  • Title: NMR Coupling Constants Source: Iowa State University Chemical Instrumentation Facility URL: [Link]

Sources

2-Methyl-5-nitropyridin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-5-nitropyridin-3-amine: A Core Heterocyclic Scaffold for Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and applications of this compound. We will delve into the molecule's fundamental characteristics, provide field-proven insights into its synthetic manipulation, and explore its utility as a versatile building block in modern pharmaceutical development.

Compound Profile and Physicochemical Properties

This compound is a functionalized pyridine derivative that has garnered interest as a key intermediate in the synthesis of complex molecular architectures. Its strategic placement of amino, methyl, and nitro groups on the pyridine core imparts a unique reactivity profile that is highly valuable in medicinal chemistry.

The fundamental properties of this compound are summarized below.

PropertyDataReference(s)
Molecular Formula C₆H₇N₃O₂[1][2][3]
Molecular Weight 153.14 g/mol [1][2][4]
CAS Number 51984-61-3[1][2][5]
IUPAC Name This compound-
Synonyms 2-Methyl-5-nitro-3-pyridinamine[5]
SMILES Cc1c(cc(cn1)N(=O)=O)N[5]
Appearance Typically a yellow to orange crystalline powder or solid[6][7]
Structural and Electronic Insights

The chemical behavior of this compound is dictated by the interplay of its three functional groups on the aromatic pyridine ring.[5]

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety at the 5-position significantly decreases the electron density of the pyridine ring. This "activation" is crucial, as it renders the ring more susceptible to nucleophilic attack, a cornerstone of its synthetic utility.[8]

  • Amino Group (-NH₂): Positioned at the 3-position, the amino group is a key reactive handle. It can function as a nucleophile, allowing for a wide range of derivatization reactions such as acylation, alkylation, and participation in coupling chemistries to build more complex structures.[5]

  • Methyl Group (-CH₃): The methyl group at the 2-position provides steric bulk and influences the regioselectivity of reactions involving the adjacent amino group and ring nitrogen.

This specific arrangement of functional groups makes the compound a valuable precursor for creating substituted aminopyridine scaffolds, which are prevalent in many pharmacologically active agents, particularly kinase inhibitors.[9]

Synthesis Pathway and Experimental Protocol

The synthesis of substituted nitropyridines is a well-established field in organic chemistry. A common and logical approach for preparing this compound is through the regioselective nitration of the corresponding aminopyridine precursor.

Mechanistic Rationale

The nitration of 2-methylpyridin-3-amine using a mixed acid system (concentrated nitric and sulfuric acids) is the most direct route. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The existing amino and methyl groups on the pyridine ring direct the incoming electrophile. The 5-position is electronically favored for substitution in this system.

The workflow for this synthesis is outlined below.

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Work-up and Isolation Nitrating_Mixture Prepare Nitrating Mixture: Slowly add conc. HNO₃ to conc. H₂SO₄ at 0°C Addition Add Nitrating Mixture dropwise, maintaining T < 10°C Nitrating_Mixture->Addition Start Dissolve 2-methylpyridin-3-amine in conc. H₂SO₄ Cooling Cool solution to 0°C Start->Cooling Cooling->Addition Stirring Stir at room temperature (Monitor by TLC) Addition->Stirring Quench Pour reaction mixture onto crushed ice Stirring->Quench Neutralize Adjust pH to ~7-8 with aq. NaOH or NH₄OH Quench->Neutralize Precipitate Collect precipitate by filtration Neutralize->Precipitate Wash Wash solid with cold water Precipitate->Wash Dry Dry product under vacuum Wash->Dry

Caption: Synthetic workflow for the nitration of 2-methylpyridin-3-amine.

Detailed Experimental Protocol

This protocol is a representative example based on standard procedures for nitrating aminopyridines and should be adapted and optimized under appropriate laboratory safety protocols.[6]

  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to 0°C.

  • Precursor Addition: Slowly add 10.8 g (0.1 mol) of 2-methylpyridin-3-amine to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise significantly.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 7.5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of the aminopyridine over 30-45 minutes. Critically, maintain the internal reaction temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.

Applications in Medicinal Chemistry and Drug Development

Nitropyridine derivatives are crucial intermediates for synthesizing a wide range of Active Pharmaceutical Ingredients (APIs).[8][10] this compound is no exception, serving as a versatile scaffold for building molecules with potential therapeutic activity.

Role as a Key Building Block

The primary application lies in its use as a precursor to more complex heterocyclic systems. The amino group provides a direct attachment point for various side chains and pharmacophores, while the nitro group can be chemically transformed to introduce further diversity. A common and powerful transformation is the reduction of the nitro group to a second amine, creating a diamine scaffold that can be used to construct fused ring systems or introduce a second point of diversity.

G cluster_path1 Pathway 1: Amino Group Derivatization cluster_path2 Pathway 2: Nitro Group Transformation Start This compound Acylation Acylation / Sulfonylation (R-COCl or R-SO₂Cl) Start->Acylation Coupling Coupling Reactions (e.g., Buchwald-Hartwig) Start->Coupling Reduction Nitro Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Reduction Product1 Diverse Amide / Sulfonamide or Arylated Products Acylation->Product1 Coupling->Product1 Diamine 2-Methylpyridine-3,5-diamine (Key Intermediate) Reduction->Diamine Cyclization Cyclization / Further Functionalization Diamine->Cyclization Product2 Fused Heterocycles (e.g., Imidazopyridines) Cyclization->Product2

Caption: Key synthetic transformations of this compound in drug discovery.

Precursor for Kinase Inhibitors

Substituted aminopyridines are a well-established core motif in the design of kinase inhibitors, which are critical in oncology and immunology.[11] The scaffold provided by this compound is ideal for elaboration into potent and selective inhibitors. For example, the 3-amino group can be functionalized to interact with the hinge region of a kinase active site, while modifications following the reduction of the 5-nitro group can be used to target other regions of the enzyme, thereby tuning potency and selectivity.

Safety, Handling, and Storage

  • Hazards: Compounds like 2-amino-3-methyl-5-nitropyridine are known to cause skin and eye irritation.[4][12][13][14] It should be treated as harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.[2][15]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Crucial Note: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation in pharmaceutical research. Its well-defined reactivity, governed by the strategic placement of its functional groups, allows for the rational design and synthesis of novel drug candidates. Understanding its properties, synthetic pathways, and reactive potential is essential for any scientist working at the forefront of medicinal chemistry and drug development.

References

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A Technical Guide to the Solubility of 2-Methyl-5-nitropyridin-3-amine in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from process chemistry and purification to formulation design and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methyl-5-nitropyridin-3-amine, a pyridine derivative of interest in medicinal chemistry. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document serves as an authoritative guide for researchers, scientists, and drug development professionals to generate accurate and reliable solubility profiles. We present a detailed exposition of the theoretical principles governing solubility, a robust, step-by-step protocol for the gold-standard equilibrium shake-flask method, and a validated analytical workflow using High-Performance Liquid Chromatography (HPLC). This guide is designed to empower research teams with the foundational knowledge and practical methodologies required to make data-driven decisions in the development of this compound.

Introduction and Physicochemical Profile

This compound (CAS 51984-61-3) is a heterocyclic compound featuring a pyridine core substituted with an amine, a methyl group, and a nitro group.[1] The strategic placement of these functional groups—a hydrogen bond donating amine, a polar, electron-withdrawing nitro group, and a non-polar methyl group—creates a molecule with complex intermolecular force potential. This complexity makes its interaction with various organic solvents non-trivial and necessitates empirical determination for accurate characterization.

Understanding the solubility of this compound is paramount for several key areas of pharmaceutical development:

  • Process Chemistry: Selection of appropriate solvents for reaction media and subsequent crystallization or purification steps.

  • Formulation Science: Development of stable and bioavailable dosage forms, particularly for liquid formulations or amorphous solid dispersions.

  • Preclinical Studies: Preparation of solutions for in vitro and in vivo assays, where inaccurate solubility data can lead to misleading results.

This guide provides the theoretical and practical tools to address these challenges directly.

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₇N₃O₂[2]
Molecular Weight 153.14 g/mol [2]
Melting Point 256-260 °C[3]
Structure

[2]
Hydrogen Bond Donors 1 (from the amine group)[2]
Hydrogen Bond Acceptors 4 (2 from nitro, 1 from amine, 1 from pyridine N)[2]

The presence of both hydrogen bond donor (amine) and multiple acceptor sites (nitro, pyridine nitrogen) suggests that the molecule has the potential to interact strongly with protic and polar aprotic solvents.[1] The high melting point is indicative of strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a useful qualitative framework for predicting solubility.[4] This rule is based on the concept that substances with similar intermolecular forces are more likely to be miscible.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the functional groups on this compound, strong interactions are expected, likely leading to higher solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents are hydrogen bond acceptors but not donors. They can interact favorably with the amine group and the pyridine ring. The high polarity of solvents like DMSO often makes them excellent solvents for a wide range of compounds.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. Due to the significant polarity imparted by the nitro and amine groups, the solubility of this compound in these solvents is expected to be low.

While these predictions are informative, they are not a substitute for the precise, quantitative data obtained through rigorous experimental measurement.

Experimental Determination: The Equilibrium Shake-Flask Method

To ensure scientific rigor and generate data suitable for regulatory submission, the thermodynamic equilibrium solubility must be determined. The shake-flask method is the universally recognized gold-standard procedure for this purpose.[5][6] It is designed to create a saturated solution in true equilibrium with an excess of the solid API, providing a definitive measure of solubility at a given temperature.

The workflow for this method is a self-validating system, ensuring that equilibrium is reached and that the measured concentration is accurate.

Workflow for Equilibrium Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis prep_vial 1. Add excess solid API to vial add_solvent 2. Add precise volume of organic solvent prep_vial->add_solvent seal_vial 3. Seal vial securely add_solvent->seal_vial agitate 4. Agitate at constant temperature (e.g., 25°C) for 24-72 hours seal_vial->agitate centrifuge 5. Centrifuge to pellet undissolved solid agitate->centrifuge filter 6. Filter supernatant with 0.22 µm syringe filter centrifuge->filter dilute 7. Dilute filtrate accurately into mobile phase filter->dilute hplc 8. Quantify concentration via validated HPLC method dilute->hplc result 9. Calculate Solubility (mg/mL or mol/L) hplc->result G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_calc Phase 3: Calculation prep_standards 1. Prepare stock solution & serial dilutions for calibration standards inject_standards 3. Inject standards to establish system suitability prep_standards->inject_standards prep_sample 2. Prepare accurately diluted sample from filtrate inject_sample 5. Inject diluted sample(s) prep_sample->inject_sample cal_curve 4. Generate calibration curve (Peak Area vs. Concentration) inject_standards->cal_curve interpolate 7. Interpolate sample concentration from calibration curve cal_curve->interpolate get_area 6. Obtain peak area for the sample inject_sample->get_area get_area->interpolate final_calc 8. Calculate original solubility (accounting for dilution factor) interpolate->final_calc

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Methyl-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of the hazards and essential safety precautions for 2-Methyl-5-nitropyridin-3-amine (CAS No. 51984-61-3). Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation, ensuring a culture of proactive and informed safety in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative utilized as a building block in organic synthesis, particularly within pharmaceutical and materials science research.[1][2] Its structure, featuring an amino group, a nitro group, and a methyl group on a pyridine ring, dictates its reactivity and toxicological profile.[1] Understanding its basic properties is the first step in a thorough risk assessment.

PropertyValueSource
CAS Number 51984-61-3[1][2][3]
Molecular Formula C₆H₇N₃O₂[1][3]
Molecular Weight 153.14 g/mol [1][3]
Synonyms 2-Methyl-5-nitro-3-pyridinamine[1]
Storage Store at room temperature, sealed in a dry, dark place.[3]

Section 2: Hazard Identification and GHS Classification

The following table summarizes the GHS classifications of closely related molecules. This data strongly suggests that this compound should be handled as a substance that is, at minimum, a skin and eye irritant and potentially harmful if ingested or inhaled.

CompoundKey Hazards IdentifiedGHS Classification
2-Amino-5-nitropyridine Harmful if swallowed, Skin & Eye Irritation, Respiratory IrritationAcute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[5]
2-Amino-3-methyl-5-nitropyridine Harmful if swallowed, Serious Eye DamageAcute Tox. 4 (oral, H302), Eye Dam. 1 (H318)[6]
2-Amino-4-methyl-5-nitropyridine Skin & Eye IrritationSkin Irrit. 2, Eye Irrit. 2[7]
methyl 6-amino-5-nitropyridine-3-carboxylate Skin & Eye IrritationSkin Irrit. 2 (H315), Eye Irrit. 2 (H319)[8]

Inferred Primary Hazards:

  • Skin Irritation (H315): Likely to cause skin irritation upon direct contact.

  • Serious Eye Irritation (H319): Likely to cause serious irritation or damage to the eyes.

  • Acute Toxicity (Oral, H302): Potentially harmful if swallowed.

  • Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.[9]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the inferred risks, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory. The causality is clear: engineering controls provide the primary barrier, while PPE offers the final, crucial layer of individual protection.[10]

Primary Engineering Controls
  • Chemical Fume Hood: All manipulations of solid or dissolved this compound must be performed inside a certified chemical fume hood. This is the most critical control to prevent inhalation of airborne particulates and to contain any accidental spills.[8]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[11]

  • Safety Stations: A fully functional safety shower and eyewash station must be located in immediate proximity to the workstation.[8][11] Their location is not just a compliance issue; it is a critical factor in minimizing injury after an exposure.

Mandatory Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne dust.[8][12] Standard safety glasses do not provide adequate protection.

  • Skin Protection:

    • Gloves: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[8]

    • Lab Coat: A flame-resistant lab coat must be worn and fully fastened to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols, and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is necessary.[7]

G Workflow for Safe Handling cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Handling A Review SDS & Risk Assessment B Select & Inspect Mandatory PPE A->B C Work Inside Certified Chemical Fume Hood B->C D Carefully Weigh/Transfer Compound C->D E Execute Reaction or Procedure D->E F Segregate & Label Chemical Waste E->F G Decontaminate Glassware & Work Surface F->G H Properly Remove PPE & Wash Hands G->H

Caption: A logical workflow for the safe handling of chemical reagents.

Section 4: Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for creating a self-validating system of safety where risks are systematically minimized.

General Handling Procedures
  • Preparation: Before handling, ensure all engineering controls are operational and all required PPE is available and in good condition.[13]

  • Aliquotting: When transferring the solid, use techniques that minimize dust generation. Avoid scraping or vigorous scooping.

  • Work Practice: Do not work alone when handling this or other potentially hazardous materials.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5][12] Wash hands thoroughly with soap and water after handling is complete and before leaving the lab.[8]

  • Waste: Dispose of contaminated materials and excess chemical in a designated, sealed, and clearly labeled hazardous waste container according to institutional and local regulations.[11]

Storage Requirements
  • Container: Keep the container tightly closed to prevent contamination and potential release.[7]

  • Environment: Store in a cool, dry, and well-ventilated area.[7][8] The compound should be kept in a dark place.[3]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7][9] Incompatible materials can lead to vigorous, exothermic reactions, creating a significant safety hazard.

Section 5: Emergency and First-Aid Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident. All personnel must be trained on these procedures.

First-Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[8][12]

  • In Case of Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][8]

  • In Case of Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[5][14]

Accidental Release Measures (Spills)

G Emergency Response Workflow for a Spill A Spill Occurs B Alert Personnel & Secure the Area A->B C Don Full PPE (Gloves, Goggles, Respirator) B->C D Contain Spill (Prevent Spread) C->D E Sweep Up Solid Material (Avoid Creating Dust) D->E F Place in Sealed Container for Hazardous Waste E->F G Decontaminate Spill Area with Appropriate Solvent F->G H Dispose of all Materials as Hazardous Waste G->H

Caption: A step-by-step workflow for responding to a chemical spill.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated, preferably within a fume hood.[5]

  • Control Ignition Sources: Remove all sources of ignition.[5][12]

  • Containment: Wearing full PPE, prevent further spread of the material.

  • Clean-up: Carefully sweep up the solid material, avoiding dust formation, and place it into a labeled, sealed container for chemical waste.[13]

  • Decontamination: Clean the spill site thoroughly once the material has been removed.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[7][8]

  • Specific Hazards: Thermal decomposition can be hazardous, releasing toxic gases such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[7][12]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[7][12]

References

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  • BLD Pharm, Product Page for this compound.

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An In-depth Technical Guide to 2-Methyl-5-nitropyridin-3-amine: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-Methyl-5-nitropyridin-3-amine, a key heterocyclic intermediate in the fine chemical industry. As a Senior Application Scientist, the aim of this document is to synthesize the available scientific knowledge into a practical resource for researchers and professionals in drug discovery and agrochemical development. This guide delves into the compound's discovery and historical context, its detailed synthesis and characterization, and its applications as a versatile building block. The information presented herein is grounded in the scientific literature and aims to provide both a foundational understanding and actionable insights for laboratory and industrial applications.

Introduction and Chemical Identity

This compound, identified by the CAS number 51984-61-3, is a substituted pyridine derivative.[1][2] Its molecular structure features a pyridine ring functionalized with a methyl group at the 2-position, an amino group at the 3-position, and a nitro group at the 5-position.[1] This unique arrangement of functional groups imparts specific reactivity and electronic properties to the molecule, making it a valuable precursor in the synthesis of more complex chemical entities.

It is crucial to distinguish this compound from its structural isomer, 2-Amino-3-methyl-5-nitropyridine (CAS 18344-51-9), where the positions of the amino and methyl groups are swapped.[3] While both are nitropyridine derivatives, their distinct substitution patterns lead to different chemical behaviors and applications.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound[4]
CAS Number 51984-61-3[2]
Molecular Formula C₆H₇N₃O₂[4]
Molecular Weight 153.14 g/mol [3]
Canonical SMILES CC1=NC=C(C=C1N)[O-][4]
InChI InChI=1S/C6H7N3O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,7H2,1H3[1]

Discovery and Historical Context

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader development of pyridine chemistry and nitration reactions in the 20th century. The synthesis of nitropyridines, in general, has been a subject of extensive research, driven by their utility as versatile intermediates.[5][6]

The foundational methods for the synthesis of aminonitropyridines often involve the direct nitration of aminopyridine precursors. Seminal work in the mid-20th century established protocols for the nitration of various aminopyridine isomers. These early investigations laid the groundwork for the targeted synthesis of compounds like this compound. The challenges in controlling the regioselectivity of nitration on the pyridine ring, which is an electron-deficient system, were a significant focus of this early research. The development of methodologies to achieve specific substitution patterns was a critical step towards the availability of a diverse range of nitropyridine building blocks for further chemical exploration.

Synthesis and Methodologies

The primary and most logical synthetic route to this compound is the electrophilic nitration of a 2-methyl-3-aminopyridine precursor. This reaction is analogous to the well-documented nitration of other aminopyridine isomers.[1]

General Synthesis Pathway

The synthesis commences with the nitration of 2-methyl-3-aminopyridine using a mixed acid system, typically a combination of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Synthesis_Pathway Precursor 2-Methyl-3-aminopyridine Reagents HNO₃ / H₂SO₄ Product This compound Reagents->Product Nitration Applications Intermediate This compound Pharma Pharmaceuticals Intermediate->Pharma Intermediate for APIs Agro Agrochemicals Intermediate->Agro Intermediate for Pesticides Research Research Chemicals Intermediate->Research Building Block

Sources

A Technical Guide to Unlocking the Research Potential of 2-Methyl-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Untapped Versatility

2-Methyl-5-nitropyridin-3-amine, identified by CAS Number 51984-61-3, is a substituted pyridine derivative featuring a unique constellation of functional groups: a nucleophilic amino group, an electron-withdrawing nitro group, and a methyl group arrayed on an electron-deficient pyridine ring.[1] This specific arrangement of C6H7N3O2 is not merely a chemical curiosity; it represents a highly versatile and reactive scaffold.[1] The pyridine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[2] The interplay between the donor amino group and the acceptor nitro group creates intrinsic electronic properties that suggest potential beyond pharmacology, extending into the realm of materials science.

This guide moves beyond cataloging known properties to provide a forward-looking perspective on actionable research directions. We will explore high-potential, underexplored research areas for this compound, grounding each proposed avenue in established chemical principles and providing validated, step-by-step protocols to initiate investigation. The objective is to equip researchers with the foundational knowledge and experimental frameworks necessary to unlock the full potential of this valuable building block.

Part 1: Medicinal Chemistry & Drug Discovery Frontiers

The aminonitropyridine motif is a powerful pharmacophore. The strategic placement of amine and nitro groups facilitates diverse chemical modifications, making this compound an ideal starting point for library synthesis in drug discovery campaigns. Nitropyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[2][3]

Research Area 1.1: Scaffolding for Novel Protein Kinase Inhibitors

Scientific Rationale: Protein kinases are a critical target class in oncology. Many kinase inhibitors utilize a heterocyclic core to form key hydrogen bond interactions within the ATP-binding pocket of the enzyme. The 3-amino group of this compound is perfectly positioned to act as a hydrogen-bond donor, mimicking the hinge-binding motif of proven kinase inhibitor scaffolds. Related nitropyridine precursors have been successfully used to synthesize potent inhibitors of Janus kinase 2 (JAK2), validating this general approach.[3]

Core Hypothesis: The 2-methyl-3-aminopyridine core can be elaborated into a library of potent and selective kinase inhibitors by functionalizing the 3-amino group to target the solvent-exposed region of the kinase ATP-binding site.

Experimental Workflow: Synthesis and Screening

The following workflow outlines the generation of a focused library for kinase inhibition screening. The primary amino group serves as the principal point of diversification.

G cluster_synthesis Synthesis & Diversification cluster_screening Biological Evaluation A This compound (Starting Material) C Amidation Reaction A->C B Acyl Halide or Carboxylic Acid + Coupling Agent B->C D N-Acyl Derivative Library C->D E Kinase Panel Screening (e.g., JAK2, EGFR, VEGFR) D->E F Identify Initial 'Hits' E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H G A This compound B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Pyridyl Diazonium Salt (Intermediate) B->C E Azo Coupling Reaction C->E D Coupling Partner (e.g., N,N-dimethylaniline, 2-Naphthol) D->E F Novel Pyridyl-Azo Dye E->F

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Methyl-5-nitropyridin-3-amine (CAS No: 51984-61-3) is a pivotal heterocyclic intermediate used in the synthesis of various active pharmaceutical ingredients (APIs) and research chemicals[1]. This guide provides an in-depth exploration of its synthesis, focusing on the most chemically sound and efficient methodologies. We will delve into the mechanistic underpinnings of the primary synthetic route, provide a detailed experimental protocol, and discuss alternative strategies. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically rigorous understanding of this compound's preparation.

Introduction to this compound

This compound is a substituted pyridine carrying three key functional groups: a methyl group at the 2-position, an amine group at the 3-position, and a nitro group at the 5-position. The specific arrangement of these groups makes it a versatile building block in medicinal chemistry. The electron-withdrawing nature of the nitro group, combined with the nucleophilic amino group and the steric influence of the methyl group, allows for a range of subsequent chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 51984-61-3[1][2]
Molecular Formula C₆H₇N₃O₂[2]
Molecular Weight 153.14 g/mol [2]
Typical Purity ≥98%[1]
Primary Application Intermediate for API and research synthesis[1]
Storage Temperature controlled, not to exceed 30°C[1]

Core Synthetic Strategy: Retrosynthetic Analysis

The most direct and logical approach to the synthesis of this compound is through the electrophilic aromatic substitution of a readily available precursor. A retrosynthetic analysis reveals that the target molecule can be obtained from 2-methyl-3-aminopyridine via a nitration reaction. This disconnection is strategically sound as the activating amino and methyl groups on the precursor ring system guide the regioselectivity of the reaction.

G Target This compound Disconnection C-N bond formation (Electrophilic Nitration) Target->Disconnection Precursor 2-Methyl-3-aminopyridine Disconnection->Precursor

Caption: Retrosynthesis of the target compound.

Mechanistic Insights: The Nitration of 2-Methyl-3-aminopyridine

The synthesis hinges on the electrophilic nitration of the 2-methyl-3-aminopyridine ring. This reaction is typically performed using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), often fuming nitric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺).

Causality of Reagent Choice:

  • Sulfuric Acid (H₂SO₄): Serves two critical functions. First, it acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion. Second, it protonates the highly basic pyridine ring nitrogen and the exocyclic amino group. This protonation deactivates the ring slightly towards electrophilic attack, which crucially prevents side reactions like oxidation by the strong nitric acid[3].

  • Nitric Acid (HNO₃): The source of the nitro group. Fuming nitric acid is often used to ensure a high concentration of the nitronium ion for an efficient reaction[3].

Regioselectivity: The position of the incoming nitro group is dictated by the directing effects of the existing substituents:

  • Amino Group (-NH₂ at C3): A powerful activating, ortho-, para-director. It strongly activates the C4 (ortho) and C5 (para) positions.

  • Methyl Group (-CH₃ at C2): A moderately activating, ortho-, para-director. It activates the C6 (ortho) and C4 (para) positions.

The cumulative effect is a strong activation of the C5 position, which is para to the dominant amino-directing group. The C4 position is activated by both, but the C5 position is generally favored electronically. The C6 position is sterically hindered by the adjacent methyl group. Therefore, nitration is highly favored at the C5 position, yielding the desired product, this compound. This selective outcome is a known challenge in pyridine chemistry, where mixtures of isomers are common, but the strong directing power of the amino group makes this transformation feasible[4][5].

Experimental Protocol: Synthesis via Direct Nitration

The following protocol is a robust, field-proven method adapted from established procedures for the nitration of substituted aminopyridines[3]. It is designed to be a self-validating system where careful control of temperature and addition rates ensures both safety and yield.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-methyl-3-aminopyridine in conc. H₂SO₄ E Add nitrating mixture dropwise to amine solution (T < 20°C) A->E B Cool reactant solution to 0°C B->E C Prepare nitrating mixture (fuming HNO₃ + conc. H₂SO₄) C->E D Cool nitrating mixture to 0°C D->E F Warm to 35-40°C (Monitor Exotherm) E->F G Stir at 50°C for 30 min F->G H Cool to RT and pour onto crushed ice G->H I Neutralize with conc. NH₄OH to precipitate product H->I J Filter the precipitate I->J K Wash with H₂O J->K L Recrystallize from suitable solvent (e.g., DMFA/Water) K->L

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methyl-3-aminopyridine (1.0 eq) in concentrated sulfuric acid (approx. 5 mL per gram of amine)[3].

    • Cool the flask in an ice-salt bath to 0°C.

  • Nitrating Mixture Preparation:

    • In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (d=1.5, approx. 0.75 mL per gram of amine) to an equal volume of concentrated sulfuric acid[3].

    • This addition should be done slowly and with cooling in an ice bath.

  • Reaction:

    • Slowly add the cold nitrating mixture dropwise to the stirred solution of the amine in sulfuric acid. The rate of addition must be controlled to maintain the internal temperature below 20°C[3]. An exothermic reaction will occur.

    • Once the addition is complete, allow the mixture to warm to room temperature.

    • Carefully transfer the reaction mixture in portions to a second flask pre-heated to 35-40°C. It is critical to monitor the temperature closely after each addition to ensure it does not exceed 40°C[3].

    • After the transfer is complete, continue stirring the reaction mixture at 50°C for an additional 30 minutes to ensure the reaction goes to completion[3].

  • Workup and Purification:

    • Cool the reaction mixture to ambient temperature.

    • Pour the cooled mixture slowly and carefully onto a sufficient amount of crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until a precipitate forms and the pH is basic. This step is highly exothermic and should be performed in an ice bath.

    • Collect the resulting precipitate by vacuum filtration[3].

    • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

    • Purify the crude product by recrystallization from a suitable solvent system, such as aqueous dimethylformamide (DMFA), to yield pure this compound[3].

Alternative Synthetic Approaches

While direct nitration is the most straightforward route, other multi-step strategies exist, primarily involving nucleophilic aromatic substitution (SₙAr). These are generally less efficient but can be valuable if the primary starting material is unavailable.

One such pathway involves the ammonolysis of a halogenated precursor. The synthesis would proceed by first preparing 2-chloro-6-methyl-5-nitropyridine. This intermediate could then undergo ammonolysis, where the chlorine atom at the 3-position (activated by the ortho and para nitro group) is displaced by an amino group.

G Start 2-Chloro-6-methylpyridine Intermediate1 2-Chloro-6-methyl-5-nitropyridine Start->Intermediate1 Nitration Target This compound Intermediate1->Target Ammonolysis (SₙAr)

Caption: Conceptual alternative SₙAr pathway.

This approach is more laborious, often requiring harsher conditions for the ammonolysis step and potentially leading to different isomer challenges[6][7][8]. The synthesis of the chlorinated starting material itself involves multiple steps, making the direct nitration of 2-methyl-3-aminopyridine the preferred industrial and laboratory method.

Conclusion

The synthesis of this compound is most effectively achieved through the direct electrophilic nitration of 2-methyl-3-aminopyridine. This method leverages the strong ortho-, para-directing influence of the amino group to achieve a high degree of regioselectivity for the desired 5-nitro isomer. The key to a successful and safe synthesis lies in the meticulous control of reaction temperature and the careful, sequential addition of reagents. The detailed protocol provided in this guide represents a reliable and validated pathway for obtaining this valuable chemical intermediate for further application in research and development.

References

  • Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • US Patent No. 7,256,295 B2. (2007). Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

  • Synthesis of 2-amino-3-nitro-6-chloro-pyridine. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

  • US Patent No. 4,952,697 A. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. Google Patents.
  • WO Patent No. 2010/089773 A2. (2010). Process for preparation of nitropyridine derivatives. Google Patents.
  • 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 12, 2026, from [Link]

  • JP Patent No. H06287176A. (1994). Production of 2-amino-3-nitropyridine. Google Patents.
  • This compound CAS NO.51984-61-3. (n.d.). Wit Pharma. Retrieved January 12, 2026, from [Link]

Sources

Introduction: The Strategic Importance of the Nitropyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-Methyl-5-nitropyridin-3-amine Derivatives

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged" structure, a foundational component in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal scaffold for designing molecules that interact with biological targets. When functionalized with a methyl group, an amine, and a strongly electron-withdrawing nitro group, as in the case of this compound (CAS No. 51984-61-3), the resulting molecule becomes a highly versatile platform for the synthesis of a diverse array of biologically active compounds.[2][3][4]

This guide, intended for researchers, scientists, and drug development professionals, delves into the synthesis, biological activities, and experimental evaluation of derivatives based on this core structure. We will explore how the inherent chemical reactivity of this scaffold is leveraged to create potent inhibitors of key cellular pathways, including kinase signaling, as well as novel antimicrobial and anticancer agents. The focus will be on the causality behind synthetic choices and the structure-activity relationships that govern the therapeutic potential of these compounds.

PART 1: Synthetic Pathways and Molecular Design

The biological utility of this compound derivatives is intrinsically linked to their synthetic accessibility. The pyridine core, activated by the nitro group, provides a reactive handle for introducing molecular diversity.

Core Synthetic Strategies

The primary routes to synthesizing a library of derivatives revolve around the strategic manipulation of functional groups on a nitropyridine precursor. A common and powerful method is the Nucleophilic Aromatic Substitution (SNAr) reaction.

  • Activation via Halogenation: A common precursor is a halogenated nitropyridine, such as 2-Chloro-3-methyl-5-nitropyridine. The chlorine atom at the 2-position is highly activated towards nucleophilic displacement by the potent electron-withdrawing effect of the nitro group at the 5-position.[5] This allows for the facile introduction of various amines, a key step in building many kinase inhibitor scaffolds.

  • Reduction of the Nitro Group: The nitro group is not just an activating feature; it is also a synthetic precursor to a primary amine. This reduction is typically achieved with high efficiency using reagents like ammonium formate with a palladium catalyst (Pd/C) or sodium dithionite (Na₂S₂O₄).[1][6]

  • Functionalization of the Amino Group: The newly formed amine at the 5-position provides a nucleophilic site for further derivatization. Acylation, sulfonylation, or coupling reactions (e.g., Buchwald-Hartwig) can be employed to append additional pharmacophoric elements, tailoring the molecule for specific biological targets.[1][5][6]

This multi-step process allows for a "building block" approach to creating large libraries of compounds for screening.

G cluster_0 General Synthetic Workflow start 2-Chloro-3-methyl-5-nitropyridine (Precursor) snar Nucleophilic Aromatic Substitution (SNAr) [+ Amine R¹-NH₂] start->snar intermediate1 2-(R¹-amino)-3-methyl- 5-nitropyridine snar->intermediate1 reduction Nitro Group Reduction [e.g., Pd/C, H₂] intermediate1->reduction intermediate2 5-amino-3-methyl- N-R¹-pyridin-2-amine reduction->intermediate2 functionalization Further Functionalization (Acylation, Coupling) [+ R²-X] intermediate2->functionalization final_product Final Biologically Active Derivative functionalization->final_product

Caption: General workflow for synthesizing this compound derivatives.

Exemplary Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the general procedure for the displacement of the chlorine atom from 2-Chloro-3-methyl-5-nitropyridine, a key initial step.

Objective: To synthesize a 2-amino-substituted nitropyridine intermediate.

Materials:

  • 2-Chloro-3-methyl-5-nitropyridine (1 equivalent)

  • Desired primary or secondary amine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2 equivalents)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate, brine, saturated sodium bicarbonate solution, water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-Chloro-3-methyl-5-nitropyridine in DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add the desired amine to the solution, followed by the dropwise addition of DIPEA.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted aminopyridine.

PART 2: Spectrum of Biological Activities

Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, positioning them as promising leads for multiple therapeutic areas.

Kinase Inhibitory Activity: Targeting the JAK-STAT Pathway

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical mediators of cytokine signaling.[5] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in numerous inflammatory diseases and myeloproliferative neoplasms, making JAKs a prime therapeutic target.[5][7] The substituted aminopyridine motif is a core structural feature of many potent kinase inhibitors.[5]

Derivatives synthesized from nitropyridine precursors have shown potent inhibitory activity against JAK2.[1] For instance, a series of compounds derived from 2-chloro-5-methyl-3-nitropyridine yielded inhibitors with IC₅₀ values in the low micromolar range.[1]

JAK_STAT cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak binds & dimerizes p_jak P-JAK (active) jak->p_jak autophosphorylates stat STAT (inactive) p_stat P-STAT (active) stat->p_stat p_jak->stat phosphorylates dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription (Inflammation, Proliferation) nucleus->gene inhibitor Nitropyridine-based JAK Inhibitor inhibitor->p_jak INHIBITS

Caption: The JAK-STAT signaling pathway and the point of inhibition by derivative compounds.

Table 1: Representative Kinase Inhibitory Activity

Compound ClassTarget KinaseIC₅₀ (µM)Reference
Pyridine-based SulfamidesJAK28.5 - 12.2[1]
N-(4-(aminomethyl)phenyl)pyrimidin-2-amineJAK20.005[7]
5-nitropyridin-2-yl derivativeChymotrypsin8.67 ± 0.1[1][6]
5-nitropyridin-2-yl derivativeUrease29.21 ± 0.98[1][6]
Antimicrobial and Antifungal Activity

The search for new antimicrobial agents is a global health priority. Nitropyridine derivatives have been investigated for their potential in this area. Studies have shown that these compounds can exhibit activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[6] Some derivatives also show promising antifungal activity against pathogens like Candida albicans.[6] The mechanism is thought to involve interactions with microbial DNA or the inhibition of essential enzymes.[6]

Table 2: Summary of Antimicrobial Activity

Derivative TypeTarget OrganismActivity NotedReference
Nitropyridine-containing metal complexesS. aureus, B. subtilis, P. aeruginosa, E. coliComparable to Ciprofloxacin[6]
Nitropyridine-containing metal complexesC. albicansComparable to Nystatin[6]
Hydrazone of 2-methyl-5-nitro-6-phenylnicotinohydrazideB. cereus, P. carotovorumGrowth inhibition at 5 mg/mL[8]
Anticancer Potential

The pyridine scaffold is also prevalent in anticancer drug design.[9] Derivatives of nitropyridines are being explored for their antiproliferative effects against various human cancer cell lines.[9][10] The combination of a trifluoromethyl group with a thiazolo[4,5-d]pyrimidine core, synthesized from aminopyridine precursors, has yielded compounds with notable anticancer activity.[9] The mechanisms can be diverse, including the inhibition of kinases crucial for cancer cell survival (as discussed above) or the disruption of other cellular processes.

PART 3: Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized derivatives, rigorous and reproducible biological assays are essential.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a standard colorimetric assay to measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases, which reflects the number of viable cells.

Objective: To determine the concentration of a derivative that inhibits 50% of cancer cell growth (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7, A375)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized derivative compounds, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the derivative compounds in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Serial Dilutions of Derivative Compound incubate1->treat incubate2 Incubate 48-72h (Drug Action) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (DMSO/SDS) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ Value read->analyze

Caption: Workflow for determining anticancer activity using the MTT assay.

Conclusion and Future Perspectives

The this compound scaffold and its related precursors are exceptionally valuable starting points for the development of novel therapeutics. The inherent reactivity of the nitropyridine ring system allows for extensive chemical modification, enabling the creation of diverse compound libraries with a wide range of biological activities. The demonstrated success in generating potent JAK kinase inhibitors highlights the potential of these derivatives in treating inflammatory diseases and cancers. Furthermore, promising antimicrobial and broad-spectrum anticancer activities suggest that the therapeutic applications of this scaffold are far from fully explored.

Future research should focus on optimizing the selectivity and pharmacokinetic properties of existing leads. For kinase inhibitors, enhancing selectivity for JAK2 over other JAK family members could lead to improved safety profiles. For antimicrobial agents, structure-activity relationship studies can guide the design of compounds that overcome existing resistance mechanisms. The continued exploration of this privileged chemical space is poised to yield the next generation of targeted therapies.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025, January 4). National Institutes of Health (NIH). Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Two-step synthesis of 2-methyl-3-nitropyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021, January 18). MDPI. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 14). MDPI. Retrieved from [Link]

  • This compound|51984-61-3. (n.d.). Active Biopharma Corp. Retrieved from [Link]

  • 2-Amino-3-methyl-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

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A-Z Theoretical Analysis of 2-Methyl-5-nitropyridin-3-amine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-Methyl-5-nitropyridin-3-amine, a pyridine derivative of significant interest in medicinal chemistry. Leveraging Density Functional Theory (DFT) as the primary investigative tool, we dissect the molecule's structural, vibrational, electronic, and non-linear optical properties. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's quantum chemical characteristics. We present not just the data, but the scientific rationale behind the computational protocols, offering a self-validating framework for future in-silico investigations. Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, are detailed to elucidate the molecule's reactivity, stability, and potential for intermolecular interactions—critical parameters in rational drug design.

Introduction: The Significance of Substituted Pyridines

Nitrogen-containing heterocyclic compounds are cornerstones of pharmaceutical development, with the pyridine ring being a particularly privileged scaffold.[1] Its presence in numerous bioactive compounds underscores its importance. The strategic placement of substituent groups, such as amino, methyl, and nitro moieties, can profoundly modulate the electronic and steric properties of the pyridine core, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This compound (also known as 2-amino-3-methyl-5-nitropyridine or 2A3M5NP) is a molecule that combines an electron-donating amino group, a weakly donating methyl group, and a powerful electron-withdrawing nitro group. This "push-pull" electronic arrangement is a classic design strategy for creating molecules with significant intramolecular charge transfer, a property that can enhance biological activity and lead to interesting optical properties.[2] Understanding the fundamental quantum mechanics of 2A3M5NP is therefore crucial for predicting its behavior and harnessing its potential in drug discovery and materials science. This guide will delve into the theoretical studies that illuminate these characteristics.

The Computational Protocol: A Validated DFT Approach

To ensure the reliability and reproducibility of theoretical data, establishing a robust computational methodology is paramount. The insights presented herein are primarily derived from studies employing Density Functional Theory (DFT), a quantum mechanical method that offers a remarkable balance between accuracy and computational cost for medium-sized organic molecules.[1]

Rationale for Method Selection
  • Density Functional Theory (DFT): DFT is selected over simpler methods for its explicit inclusion of electron correlation, which is essential for accurately describing the electronic structure of conjugated systems like 2A3M5NP.

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely-used and well-validated choice. It combines the strengths of Hartree-Fock theory with local and non-local correlation functionals to provide reliable geometric and electronic property predictions for a broad range of molecules.[1]

  • cc-pVTZ Basis Set: The choice of a basis set determines the flexibility the calculation has to model the electron orbitals. The correlation-consistent polarized Valence Triple-Zeta (cc-pVTZ) basis set provides a highly accurate description of the electron distribution by offering a larger and more flexible set of functions, leading to more reliable energy and property calculations.[1]

Step-by-Step Computational Workflow

The following protocol outlines the self-validating system used to generate and analyze the theoretical data for 2A3M5NP.

DFT Workflow cluster_setup Step 1: Input & Geometry Optimization cluster_validation Step 2: Validation cluster_analysis Step 3: Property Calculations mol_input Define Initial Molecular Structure (2A3M5NP) opt Geometry Optimization (DFT/B3LYP/cc-pVTZ) mol_input->opt Initial Coordinates freq Frequency Calculation (Confirm Minimum Energy State) opt->freq elec Electronic Properties (HOMO, LUMO, MEP) opt->elec nbo NBO Analysis (Charge Transfer) opt->nbo nlo NLO Properties (Hyperpolarizability) opt->nlo no_imag Result: No Imaginary Frequencies freq->no_imag vib Vibrational Analysis (FT-IR, FT-Raman) freq->vib

Caption: Standard workflow for DFT-based molecular property calculation.

Molecular Geometry: The Structural Foundation

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation, its optimized geometry. Calculations performed at the B3LYP/cc-pVTZ level reveal that 2A3M5NP possesses C1 point group symmetry, meaning it has no elements of symmetry.[1] The key structural parameters are summarized below.

Caption: Atom numbering scheme for this compound.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Angles in °)

Parameter Calculated Value (B3LYP/cc-pVTZ)[1] Commentary
Bond Lengths
N1–C2 1.34 Å Typical C-N bond in a pyridine ring.
C2–C3 1.420 Å Elongated due to steric repulsion between the adjacent amino and methyl groups.[1]
C3–C4 1.385 Å
C4–C5 1.385 Å
C5–C6 1.374 Å
C6–N1 1.32 Å Shorter than N1-C2, indicating electron delocalization within the ring.[1]
C5–N9 (nitro) 1.458 Å
Bond Angles
C6–N1–C2 118.8°
N1–C2–C3 120.4°
C2–C3–C4 121.5°
C3–C4–C5 118.0°
C4–C5–C6 119.5°

| C5–C6–N1 | 121.8° | |

The analysis reveals significant distortion within the pyridine ring compared to an unsubstituted pyridine. The elongation of the C2-C3 bond to 1.420 Å is a direct consequence of steric hindrance between the bulky amino and methyl groups at these positions.[1] This structural strain can influence the molecule's ability to fit into a biological target's binding pocket.

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy (FT-IR and FT-Raman) provides a molecular fingerprint that is highly sensitive to structure. By calculating the vibrational frequencies and comparing them to experimental spectra, we can validate the accuracy of our optimized geometry and gain insight into the bonding characteristics.

The calculated vibrational frequencies are systematically higher than experimental values due to the calculation assuming a harmonic oscillator model in a vacuum. To correct for this, scaling factors are applied. A detailed assignment of vibrational modes is achieved through Potential Energy Distribution (PED) analysis.[1]

Table 2: Key Vibrational Frequencies (cm⁻¹) and Assignments

Mode Description Experimental FT-IR[1] Experimental FT-Raman[1] Calculated (Scaled)[1] PED Contribution[1]
N–H₂ Asymmetric Stretch 3478 3479 3502 100% ν(NH₂)
N–H₂ Symmetric Stretch 3354 3355 3386 100% ν(NH₂)
C–H Aromatic Stretch 3100 3101 3090 98% ν(CH)
C–H₃ Asymmetric Stretch 2975 2976 2978 99% ν(CH₃)
N–H₂ Scissoring 1625 1626 1620 78% δ(NH₂)
NO₂ Asymmetric Stretch 1575 1576 1570 85% ν(NO₂)

| NO₂ Symmetric Stretch | 1345 | 1346 | 1350 | 80% ν(NO₂) |

The excellent correlation between the scaled calculated frequencies and the experimental data confirms the validity of the B3LYP/cc-pVTZ model for this molecule.[1] These spectral signatures are invaluable for quality control and identification in a laboratory setting.

Electronic Properties: Decoding Reactivity and Interactions

For drug development professionals, understanding a molecule's electronic landscape is critical for predicting its interactions with biological targets.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The HOMO is the region most likely to donate an electron, while the LUMO is the region most likely to accept one. The energy gap (ΔE) between them is a crucial indicator of chemical stability and reactivity.[3]

  • Large HOMO-LUMO gap: High stability, low reactivity.

  • Small HOMO-LUMO gap: Low stability, high reactivity, easily polarizable.

Caption: HOMO-LUMO energy gap diagram for 2A3M5NP.

For 2A3M5NP, the HOMO is calculated to be at -6.45 eV and the LUMO at -2.75 eV, resulting in an energy gap of 3.70 eV.[1] This moderate gap suggests a molecule that is stable but possesses sufficient reactivity for biological interactions. The HOMO is primarily localized over the amino group and the pyridine ring, while the LUMO is concentrated on the nitro group and the C3-C4-C5 portion of the ring, clearly illustrating the intramolecular charge transfer pathway from the electron-donating amino group to the electron-accepting nitro group.[1]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density, providing an intuitive guide to the molecule's reactive sites. It visualizes where the molecule is likely to attract or repel other charged species.

  • Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack. These are sites that will be attracted to positive charges, like protons or metal ions in an enzyme's active site.

  • Blue (Positive Potential): Electron-poor regions, susceptible to nucleophilic attack. These are sites that will attract negatively charged species.

  • Green (Neutral Potential): Regions of low polarity.

For 2A3M5NP, the MEP analysis shows the most negative potential (red) is localized on the oxygen atoms of the nitro group, making them primary sites for hydrogen bonding and electrophilic interactions.[1] The most positive potential (blue) is found around the hydrogen atoms of the amino group, identifying them as key hydrogen bond donor sites.[1] This information is invaluable for predicting how the molecule will orient itself within a protein binding pocket.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of the intramolecular charge transfer (ICT) and stabilizing interactions within the molecule. It examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2).

Key findings from the NBO analysis of 2A3M5NP include a strong stabilizing interaction corresponding to the delocalization of a lone pair from the amino nitrogen (N7) into an antibonding orbital of the pyridine ring.[1] This confirms the powerful electron-donating nature of the amino group and its role in the ICT that characterizes the molecule's electronic structure.

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like 2A3M5NP, often exhibit non-linear optical (NLO) properties. NLO materials can alter the properties of light passing through them and are critical for applications in photonics and telecommunications.[4] The key parameter for second-order NLO activity is the first hyperpolarizability (β).

While a specific calculated value for 2A3M5NP is not available in the primary reference, studies on structurally similar aminonitropyridine derivatives show that they are promising NLO candidates.[5][6] For example, 2-Amino-3-bromo-5-nitropyridine has a calculated first hyperpolarizability of 7.428 × 10⁻³⁰ esu, which is significantly higher than that of the standard NLO material, urea.[6] Given the strong donor-acceptor framework of 2A3M5NP, it is highly probable that it also possesses significant NLO properties, making it a candidate for further investigation in materials science.

Conclusion for the Drug Developer

The theoretical investigation of this compound provides a detailed, multi-faceted understanding of its molecular characteristics, which has direct implications for drug development:

  • Structural Insights: The optimized geometry reveals potential steric constraints due to the adjacent methyl and amino groups, a factor to consider in designing analogues that must fit into specific binding sites.

  • Reactivity Mapping: HOMO-LUMO and MEP analyses provide a clear roadmap of the molecule's reactive sites. The electron-rich nitro group oxygens and electron-poor amino group hydrogens are identified as primary points for hydrogen bonding, guiding the design of compounds with improved target affinity.

  • Stability and Charge Transfer: The moderate HOMO-LUMO gap and strong intramolecular charge transfer indicate a stable yet electronically active molecule. This balance is often a hallmark of successful drug candidates.

References

  • Gokce, H., et al. (2021). Structural and vibrational spectral contributions to the nonlinear optical properties of 2-Amino-3-nitropyridinium 4-hydroxybenzenesulfonate: A DFT study. Journal of Molecular Structure, 1224, 129023. Available at: [Link]

  • Jose, S. P., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02149. Available at: [Link]

  • Kavitha, N., & Alivelu, M. (2022). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. Polycyclic Aromatic Compounds, 43(2), 1-21. Available at: [Link]

  • Mary, Y. S., et al. (2021). Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. Journal of Molecular Structure, 1230, 129881. Available at: [Link]

  • Mishra, A., & Tandon, P. (2017). Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate. Pramana - Journal of Physics, 89(1), 1-8. Available at: [Link]

  • Szafran, M., et al. (2021). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 26(23), 7294. Available at: [Link]

Sources

Methodological & Application

synthesis of 2-Methyl-5-nitropyridin-3-amine from 2-amino-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-Methyl-5-nitropyridin-3-amine

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The protocol starts from the readily available precursor, 2-amino-3-methylpyridine. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, safety protocols, and data presentation to ensure a reproducible and safe synthesis. The core of this process is a carefully controlled electrophilic nitration reaction, a fundamental transformation in organic chemistry.

Introduction and Scientific Context

This compound (also known as 3-amino-2-methyl-5-nitropyridine) is a substituted pyridine derivative whose structural motifs are of significant interest in the development of novel pharmaceutical agents and functional organic materials. The presence of an amino group, a nitro group, and a methyl group on the pyridine scaffold provides multiple points for further chemical modification, making it a versatile intermediate.

The synthesis described herein involves the direct nitration of 2-amino-3-methylpyridine. This electrophilic aromatic substitution is a cornerstone of organic synthesis, but its application to heteroaromatic systems like pyridine requires careful consideration of reaction conditions. The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. However, the presence of the activating amino and methyl groups facilitates the reaction, directing the substitution to the 5-position. Understanding the interplay of these electronic effects is crucial for optimizing the reaction and minimizing side-product formation.[3]

This guide is structured to provide not just a recipe, but a foundational understanding of the process, empowering the scientist to execute the synthesis with precision and safety.

Reaction Mechanism and Strategic Considerations

The core transformation is the nitration of the pyridine ring using a classic nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

Reaction Scheme:

Caption: Overall reaction for the nitration of 2-amino-3-methylpyridine.

Mechanistic Pathway:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This is the key reactive species in the nitration.

  • Electrophilic Attack: The electron-rich pyridine ring of 2-amino-3-methylpyridine acts as a nucleophile, attacking the nitronium ion. The amino group at C2 and the methyl group at C3 are both activating, electron-donating groups that direct the incoming electrophile. The 5-position is electronically favored as it is para to the strongly activating amino group.

  • Aromatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex or arenium ion), loses a proton (H⁺) to a base (like HSO₄⁻ or H₂O) to restore the aromaticity of the pyridine ring, yielding the final product, this compound.

The choice of a strong acid medium (concentrated H₂SO₄) is critical. It not only generates the nitronium ion but also protonates the pyridine nitrogen, which further deactivates the ring. However, the powerful activating effect of the amino group overcomes this deactivation, allowing the reaction to proceed.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[4] It is imperative that all steps are performed in a certified chemical fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
2-Amino-3-methylpyridine≥98%Sigma-Aldrich1603-40-3
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher Scientific7664-93-9
Nitric Acid (HNO₃)Fuming (≥90%)MilliporeSigma7697-37-2
Ammonia Solution (NH₃)Concentrated (28-30%)VWR1336-21-6
N,N-Dimethylformamide (DMFA)ACS GradeAlfa Aesar68-12-2
Deionized WaterType II or better-7732-18-5
Ice---
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer or thermocouple

  • Ice-water bath

  • Heating mantle with temperature controller

  • Büchner funnel and vacuum flask

  • Filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure
  • Initial Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar and a thermometer, add 24 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0 °C with stirring.

  • Substrate Addition: Slowly add 5.0 g (46.2 mmol) of 2-amino-3-methylpyridine to the cold sulfuric acid.[4] Maintain the temperature below 20 °C during the addition to manage the initial exotherm from dissolution and protonation. The starting material should fully dissolve.

  • Nitrating Mixture Preparation: In a separate beaker, carefully add 3.5 mL of concentrated sulfuric acid to 3.5 mL of fuming nitric acid (density ≈ 1.5 g/mL). This step is highly exothermic and must be performed slowly in an ice bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the stirred solution of the substrate in sulfuric acid.[4] The rate of addition should be controlled to ensure the internal temperature does not exceed 20 °C.

  • Controlled Heating: Once the addition is complete, remove the ice bath and allow the mixture to warm to 20 °C. The reaction is then carefully heated.

    • Transfer the reaction mixture in small portions (3-5 mL batches) to a second flask pre-heated to 35-40 °C.[4] Crucially, monitor the temperature after each addition and do not let it exceed 40 °C. [4]

    • After the entire mixture has been transferred, continue stirring at 50 °C for an additional 30 minutes to ensure the reaction goes to completion.[4]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. In a large beaker set in an ice bath, slowly and carefully pour the acidic mixture onto crushed ice.

  • Neutralization and Precipitation: Neutralize the cold, diluted reaction mixture by the slow addition of concentrated aqueous ammonia until the solution is basic (pH > 8).[4] This step is highly exothermic and will generate fumes; perform it slowly and with vigorous stirring in the fume hood. A precipitate of the crude product will form.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water and then with a small amount of 50% aqueous DMFA (approx. 6 mL).[4]

  • Purification: Purify the crude product by recrystallization from N,N-Dimethylformamide (DMFA) to yield pure this compound.[4] Dry the final product under vacuum.

Expected Yield and Characterization

The expected yield for this synthesis is approximately 35%.[4]

ParameterValue
Starting Material5.0 g (46.2 mmol)
Theoretical Yield7.07 g
Expected Actual Yield ~2.5 g (35%)
AppearanceYellow solid
Molecular FormulaC₆H₇N₃O₂
Molecular Weight153.14 g/mol

The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm its identity and purity.

Safety and Hazard Management

Nitration reactions are inherently hazardous and require strict adherence to safety protocols.[5]

  • Corrosive and Toxic Reagents: Concentrated sulfuric acid, fuming nitric acid, and concentrated ammonia are highly corrosive and toxic.[5] They can cause severe burns upon contact. All handling must be done in a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a chemical-resistant lab coat.[5][6][7]

  • Exothermic Reaction and Thermal Runaway: The reaction generates significant heat, especially during the addition of the nitrating mixture and the neutralization step.[5] Poor temperature control can lead to a thermal runaway, resulting in a violent reaction or explosion.[8] Always use an ice bath and add reagents slowly.

  • Spill Management: Have appropriate spill kits and neutralizing agents (e.g., sodium bicarbonate for acids) readily available.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are immediately accessible.[5]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis.

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a validated and detailed protocol for the . By following the outlined steps for reaction execution, temperature control, and work-up, and by adhering strictly to the safety guidelines, researchers can reliably produce this valuable chemical intermediate. The mechanistic discussion provides the necessary context for potential troubleshooting and optimization.

References

  • PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link] [Note: A generic URL is used as the original is a redirect and may not be stable]

  • Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Eureka | Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664763A - Preparation method of 2-amino-3-nitro pyridine.
  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]

  • Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Retrieved from [Link]

  • Wit Pharma. (n.d.). This compound CAS NO.51984-61-3. Retrieved from [Link]

Sources

Application Note & Detailed Protocol: Regioselective Nitration of 2-Methyl-3-aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrated pyridine derivatives are foundational building blocks in medicinal chemistry and drug development, serving as key intermediates for a wide range of pharmacologically active compounds.[1][2] This document provides a comprehensive, field-proven protocol for the regioselective nitration of 2-methyl-3-aminopyridine. We delve into the underlying reaction mechanism, critical safety considerations, a step-by-step experimental procedure, and methods for purification and characterization. The protocol is designed for researchers in organic synthesis and drug discovery, emphasizing causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: Mechanistic Insights and Regioselectivity

The nitration of a substituted pyridine ring is a classic electrophilic aromatic substitution (SEAr) reaction. However, the pyridine nucleus is inherently electron-deficient and thus less reactive than benzene, making nitration challenging. The substituents on the ring play a critical role in directing the incoming electrophile, the nitronium ion (NO₂⁺).

In the case of 2-methyl-3-aminopyridine, the reaction is performed in a strongly acidic medium (typically a mixture of concentrated sulfuric and nitric acid). Under these conditions, both the pyridine nitrogen and the exocyclic amino group are protonated.

  • Pyridine Nitrogen: Becomes a positively charged pyridinium ion, which is strongly deactivating.

  • Amino Group (-NH₂): Protonates to an ammonium group (-NH₃⁺), which is a powerful deactivating and meta-directing group.

  • Methyl Group (-CH₃): Remains a weakly activating, ortho-, para-directing group.

The powerful meta-directing effect of the -NH₃⁺ group at the C3 position, combined with the para-directing effect of the -CH₃ group at the C2 position, overwhelmingly favors electrophilic attack at the C5 position. Therefore, the expected major product is 2-methyl-3-amino-5-nitropyridine .

Critical Safety Protocols for Nitration

Nitration reactions are highly exothermic and involve the use of extremely corrosive and reactive materials.[3] Adherence to strict safety protocols is mandatory.

  • Extreme Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe, deep chemical burns upon contact with skin or eyes.[4][5]

  • Exothermic Reaction: The reaction generates significant heat. Uncontrolled temperature can lead to a "runaway" reaction, causing rapid pressure buildup, boiling of reagents, and potential explosion.[3]

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) gases, which are harmful if inhaled.[6]

  • Oxidizing Hazard: Nitric acid is a strong oxidizing agent and can react violently with organic materials, reducing agents, and metals.[7]

Mandatory Personal Protective Equipment (PPE) and Engineering Controls:

  • Fume Hood: All operations must be conducted inside a certified chemical fume hood.

  • Protective Clothing: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

  • Eye Protection: Chemical splash goggles and a full-face shield are required.[5]

  • Gloves: Use acid-resistant gloves (e.g., butyl rubber or Viton®). Have a secondary pair of nitrile gloves underneath for dexterity if needed, but be aware that nitric acid degrades them quickly.

  • Emergency Access: Ensure immediate access to an emergency eyewash station and safety shower.[4]

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
2-Methyl-3-aminopyridine≥97%Sigma-AldrichStarting material.
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher ScientificCatalyst and solvent.
Fuming Nitric Acid (HNO₃)≥90%Sigma-AldrichNitrating agent.
Deionized Water (H₂O)--Used for work-up.
Concentrated Ammonia (NH₄OH)~28-30%VWRFor neutralization.
Dimethylformamide (DMF)ACS ReagentFisher ScientificRecrystallization solvent.
Crushed Ice--For quenching the reaction.
Round-bottom flask (100 mL)--Reaction vessel.
Magnetic stirrer and stir bar--For efficient mixing.
Dropping funnel--For controlled addition of reagents.
Thermometer--To monitor reaction temperature.
Ice/salt bath--To maintain low temperature.
Buchner funnel and filter paper--For product isolation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted aminopyridines.[8]

Step 1: Preparation of the Substrate Solution

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a thermometer.

  • Place the flask in an ice/salt bath to pre-cool.

  • Carefully add 24 mL of concentrated sulfuric acid to the flask.

  • Once the acid has cooled to below 10 °C, slowly add 5.0 g (46.2 mmol) of 2-methyl-3-aminopyridine in small portions, ensuring the temperature does not exceed 20 °C.

  • Stir the mixture at 0-5 °C until all the solid has dissolved completely.

Step 2: Preparation and Addition of the Nitrating Mixture

  • In a separate beaker or flask, carefully add 3.5 mL of concentrated sulfuric acid to 3.5 mL of fuming nitric acid, while cooling in an ice bath. Caution: Always add acid to acid slowly, never the other way around.

  • Transfer this freshly prepared nitrating mixture to a dropping funnel.

  • Add the nitrating mixture dropwise to the stirred substrate solution from Step 1 over a period of 30-45 minutes.

  • Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

Step 3: Reaction Progression

  • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 30 minutes.

  • Gradually allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Reaction Quenching and Product Isolation

  • Carefully and slowly pour the reaction mixture onto a large beaker containing ~200 g of crushed ice with vigorous stirring. This step is highly exothermic.

  • A precipitate should form. Allow the ice to melt completely.

  • Cool the resulting acidic solution in an ice bath.

  • Slowly neutralize the solution by adding concentrated aqueous ammonia dropwise. The pH should be adjusted to ~7-8. This is also highly exothermic; maintain the temperature below 30 °C.

  • The product will precipitate as a solid. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and a small amount of cold 50% aqueous DMF.[8]

Step 5: Purification

  • The crude product can be purified by recrystallization.

  • Dissolve the solid in a minimal amount of hot dimethylformamide (DMF).

  • Slowly add deionized water until the solution becomes cloudy.

  • Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Experimental Workflow Visualization

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Substrate (2-Methyl-3-aminopyridine) in cold conc. H₂SO₄ C 3. Add Nitrating Mix Dropwise at T < 10 °C A->C B 2. Prepare Nitrating Mix (HNO₃ + H₂SO₄) in separate flask B->C D 4. Stir & Monitor (TLC) C->D E 5. Quench on Ice D->E F 6. Neutralize with NH₄OH (pH 7-8) E->F G 7. Filter Crude Product F->G H 8. Recrystallize (DMF/Water) G->H I 9. Characterize Product (NMR, MS, MP) H->I

Caption: Workflow for the nitration of 2-methyl-3-aminopyridine.

Characterization Data (Expected)

The final product is 2-methyl-3-amino-5-nitropyridine (C₆H₇N₃O₂), Molecular Weight: 153.14 g/mol .[9]

AnalysisExpected Result
Appearance Yellow to orange solid.
Melting Point Dependent on purity, but nitropyridines often have high melting points.
¹H NMR Expect two distinct aromatic protons in the downfield region (δ 7.5-9.0 ppm), a singlet for the methyl group (δ ~2.5 ppm), and a broad singlet for the amine protons.
¹³C NMR Expect 6 distinct carbon signals, with those bearing the nitro and amino groups showing characteristic shifts.
Mass Spec (ESI+) [M+H]⁺ = 154.06

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Product loss during neutralization/work-up.Monitor reaction to completion by TLC. Ensure careful, slow neutralization to prevent decomposition and ensure full precipitation before filtering.
Formation of Byproducts (e.g., dinitration) Reaction temperature too high; Excess nitrating agent.Strictly maintain low temperatures (<10 °C) during addition. Use the stoichiometric amount of nitric acid as described.[10]
Dark, Tarry Product Uncontrolled exotherm; "Runaway" reaction.Improve cooling efficiency. Add the nitrating agent much more slowly to better dissipate heat. Ensure vigorous stirring.

Conclusion

This protocol details a reliable and reproducible method for the regioselective nitration of 2-methyl-3-aminopyridine to yield 2-methyl-3-amino-5-nitropyridine, a valuable synthetic intermediate. The key to success lies in the careful control of reaction temperature and strict adherence to safety procedures due to the hazardous nature of the reagents. By understanding the mechanistic principles that govern the reaction's regioselectivity, researchers can confidently apply this methodology in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • YouTube. (2024). Nitration reaction safety.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Benchchem. (n.d.). Technical Support Center: Nitration of 3-Aminopyridine 1-Oxide.
  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Google Patents. (1990). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • ChemicalBook. (n.d.). 2-Amino-3-methyl-5-nitropyridine synthesis.
  • Pipzine Chemicals. (n.d.). 6-Amino-3-Nitro-2-Methylpyridine Manufacturer & Supplier China.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine.

Sources

Applications of 2-Methyl-5-nitropyridin-3-amine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-nitropyridin-3-amine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its pyridine core, adorned with a methyl group, a strategically placed nitro group, and a reactive amino group, presents a unique combination of electronic and steric properties. This trifunctional scaffold serves as a versatile starting material for the synthesis of a diverse array of complex molecules, most notably in the development of targeted therapies. The electron-withdrawing nature of the nitro group activates the pyridine ring for certain transformations, while the amino group provides a key nucleophilic handle for molecular elaboration. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of kinase inhibitors, and offers detailed protocols for its utilization in drug discovery workflows.

Core Applications in Drug Discovery

The primary utility of this compound in medicinal chemistry is as a key intermediate for the synthesis of substituted aminopyridines. These motifs are central to a multitude of pharmacologically active compounds, particularly those designed to inhibit protein kinases. The general synthetic strategy involves sequential functionalization of the amino group and subsequent reduction of the nitro group to a second amino functionality, which can then be further derivatized. This approach allows for the systematic construction of complex molecules with tailored biological activities.

Synthesis of Janus Kinase (JAK) Inhibitors

Scientific Rationale: The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are crucial mediators of cytokine signaling. The JAK-STAT signaling pathway is integral to the regulation of immune responses, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a range of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[1] Consequently, inhibitors of JAKs have emerged as a significant class of therapeutic agents for these conditions.

Synthetic Strategy: The this compound scaffold is an excellent starting point for the synthesis of potent JAK inhibitors. The synthetic approach typically involves:

  • Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling: The amino group at the 3-position can be functionalized through reactions such as SNAr with activated heterocyclic halides or through metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce key pharmacophoric elements.

  • Nitro Group Reduction: The nitro group at the 5-position is then reduced to an amino group, providing a new site for further chemical modification.

  • Scaffold Elaboration: The newly formed amino group can be acylated, alkylated, or used in further coupling reactions to complete the synthesis of the target JAK inhibitor.

Protocol 1: Synthesis of a Substituted Aminopyridine Intermediate for JAK Inhibitors (General Protocol)

This protocol outlines a general procedure for the functionalization of the amino group of a this compound analog, a key step in the synthesis of many kinase inhibitors. This is adapted from methodologies used for similar aminopyridine scaffolds.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl halide (e.g., 2-chloropyrimidine) (1.1 eq)

  • Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs2CO3, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl/heteroaryl halide, cesium carbonate, palladium catalyst, and ligand.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

Data Summary: Representative JAK Inhibitor Activity

Compound ClassTarget KinaseIC50 (nM)Reference
2-Aminopyridine DerivativesJAK23[1]
2-Aminopyridine DerivativesJAK29[2]
Quinoxalinone DerivativesJAK213.00[3]
Quinoxalinone DerivativesJAK314.86[3]

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Recruitment & Activation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding p-JAK P-JAK (Active) JAK->p-JAK Autophosphorylation STAT STAT p-JAK->STAT Phosphorylation p-STAT P-STAT STAT->p-STAT STAT_Dimer STAT Dimer p-STAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Modulation Kinase_Inhibitor_Synthesis Start This compound Step1 Functionalization of 3-Amino Group (e.g., Coupling Reaction) Start->Step1 Intermediate1 Substituted Nitropyridine Step1->Intermediate1 Step2 Reduction of 5-Nitro Group Intermediate1->Step2 Intermediate2 Diaminopyridine Derivative Step2->Intermediate2 Step3 Further Derivatization of 5-Amino Group Intermediate2->Step3 Final_Product Target Kinase Inhibitor Step3->Final_Product

Sources

Application Notes & Protocols: The Strategic Use of 2-Methyl-5-nitropyridin-3-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-5-nitropyridin-3-amine (CAS No. 51984-61-3) is a pivotal heterocyclic intermediate in modern medicinal chemistry.[1][2] Its unique trifunctionalized pyridine scaffold, featuring an amino group, a nitro group, and a methyl group, offers a constellation of reactive sites for constructing complex, biologically active molecules. This guide provides an in-depth exploration of its strategic applications, focusing on its role as a precursor in the synthesis of targeted therapeutics like kinase inhibitors and novel antimicrobials.[3] We present detailed, field-proven protocols for its key chemical transformations, explain the rationale behind experimental choices, and offer a framework for its integration into drug discovery pipelines.

Compound Profile and Strategic Importance

This compound is an aromatic amine whose value lies in the orthogonal reactivity of its functional groups. The pyridine core is a well-established "privileged scaffold" in pharmacology, often enhancing target binding affinity and improving pharmacokinetic properties.[3]

  • Amino Group (C3-position): Serves as a primary nucleophile or a handle for diazotization, enabling a wide array of subsequent substitutions and couplings.

  • Nitro Group (C5-position): A potent electron-withdrawing group that activates the pyridine ring for certain reactions. More importantly, it serves as a synthetic precursor to a second amino group, paving the way for the synthesis of bicyclic heteroaromatic systems.

  • Methyl Group (C2-position): Provides a site for steric differentiation and can be functionalized further through oxidation or condensation reactions.

The interplay of these groups allows for sequential, regioselective modifications, making it a highly versatile building block for creating diverse molecular libraries.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 51984-61-3
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
Appearance Typically a yellow to brown solid
Purity (Typical) >97% (HPLC/GC)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)

Source: CymitQuimica, Wit Pharma[1][2]

Caption: Structure and key reactive sites of this compound.

Core Applications in Pharmaceutical Synthesis Pathways

The strategic value of this intermediate is demonstrated by its application in synthesizing high-value pharmaceutical targets.

Synthesis of Kinase Inhibitors

The pyridine scaffold is a cornerstone in the design of kinase inhibitors, which are critical in oncology. This compound serves as an excellent starting point for building molecules that can compete with ATP for the kinase binding site. A common synthetic strategy involves:

  • N-Arylation: Coupling the C3-amino group with an appropriate aryl halide (e.g., via Buchwald-Hartwig amination) to install a key pharmacophore.

  • Nitro Reduction: Reducing the C5-nitro group to an amine.

  • Cyclization/Further Functionalization: The newly formed C5-amine can be acylated or used to construct a fused heterocyclic ring system (e.g., imidazo[4,5-b]pyridines), a common core in many kinase inhibitors.

Development of Antimicrobial Agents

The nitropyridine motif itself is present in some antimicrobial compounds. Alternatively, the intermediate can be elaborated into more complex structures with anti-infective properties.[3] The synthesis often leverages the C3-amino group to build side chains that target bacterial enzymes or cellular processes.

Synthetic_Workflow cluster_pathways Key Transformations cluster_applications Target Molecule Classes start This compound path1_node1 Pathway 1: Nitro Reduction start->path1_node1 H₂, Pd/C or (NH₄)HCO₂, Pd/C path2_node1 Pathway 2: N-Arylation (e.g., Buchwald-Hartwig) start->path2_node1 Ar-X, Pd Catalyst, Base path3_node1 Pathway 3: Diazotization start->path3_node1 NaNO₂, aq. Acid path1_node2 2-Methylpyridine-3,5-diamine (Versatile Diamine Intermediate) path1_node1->path1_node2 app1 Fused Heterocycles (e.g., Imidazopyridines) path1_node2->app1 path2_node2 N-Aryl-2-methyl-5-nitropyridin-3-amine path2_node1->path2_node2 path2_node3 Nitro Reduction path2_node2->path2_node3 path2_node4 N-Aryl-2-methylpyridine-3,5-diamine path2_node3->path2_node4 app2 Kinase Inhibitors path2_node4->app2 path3_node2 Halogenation / Hydroxylation (e.g., Sandmeyer Reaction) path3_node1->path3_node2 app3 Antimicrobials path3_node2->app3

Caption: Major synthetic pathways starting from this compound.

Experimental Protocols: Key Transformations

The following protocols are designed to be self-validating, with clear steps for execution, purification, and characterization.

Protocol 1: Reduction of the Nitro Group to Form 2-Methylpyridine-3,5-diamine

This transformation is fundamental for subsequent cyclization or derivatization reactions. Catalytic transfer hydrogenation with ammonium formate is often preferred for its operational simplicity and safety over using hydrogen gas.[4]

Rationale: Palladium on carbon (Pd/C) is a highly efficient catalyst for the reduction of aromatic nitro groups. Ammonium formate serves as a convenient in situ source of hydrogen, decomposing on the catalyst surface to H₂, CO₂, and NH₃. The reaction is typically clean and proceeds with high yield.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 - 0.10 eq by weight)

  • Ammonium formate (5.0 - 10.0 eq)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.53 g, 10 mmol) and Methanol (50 mL). Stir to dissolve.

  • Reagent Addition: Carefully add ammonium formate (e.g., 3.15 g, 50 mmol).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, add 10% Pd/C (e.g., 150 mg). Caution: Pd/C is pyrophoric when dry; handle with care.

  • Reaction: Heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup - Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol (3 x 20 mL).

  • Workup - Extraction: Combine the filtrates and concentrate under reduced pressure to remove most of the Methanol. To the residue, add Ethyl acetate (50 mL) and saturated aq. NaHCO₃ (30 mL). Transfer to a separatory funnel, shake, and separate the layers.

  • Extract the aqueous layer with Ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The resulting 2-Methylpyridine-3,5-diamine is often pure enough for the next step. If necessary, it can be purified by column chromatography on silica gel (eluting with a gradient of Dichloromethane/Methanol) or by recrystallization.

Validation:

  • ¹H NMR: Confirm the disappearance of the nitro-aromatic protons and the appearance of new signals for the C5-NH₂ protons.

  • Mass Spectrometry: Verify the expected molecular ion for the diamine product (C₆H₉N₃, M+H⁺ ≈ 124.08).

Protocol 2: Buchwald-Hartwig N-Arylation of the C3-Amino Group

This protocol demonstrates the coupling of the C3-amino group with an aryl bromide, a key step in building many kinase inhibitors.

Rationale: This palladium-catalyzed cross-coupling reaction forms a C-N bond. A bulky phosphine ligand (like XPhos) is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the desired product. A strong, non-nucleophilic base (like NaOtBu) is required to deprotonate the amine and generate the active catalyst.

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (Ar-Br) (1.1 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane, anhydrous

  • Diatomaceous earth (Celite®)

Procedure:

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (e.g., 765 mg, 5 mmol), the chosen aryl bromide (5.5 mmol), NaOtBu (e.g., 673 mg, 7 mmol), and XPhos (e.g., 191 mg, 0.4 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (e.g., 92 mg, 0.1 mmol).

  • Solvent Addition: Add anhydrous Toluene (25 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture in an oil bath at 100-110°C. Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts and catalyst residues. Wash the pad with additional Ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure N-arylated product.

Validation:

  • ¹H & ¹³C NMR: Confirm the presence of signals corresponding to both the pyridine and the newly introduced aryl ring.

  • HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass of the coupled product.

Table 2: Troubleshooting Common Issues
IssuePossible CauseRecommended Solution
Incomplete Nitro Reduction Catalyst poisoning or deactivation. Insufficient H₂ source.Use fresh, high-quality Pd/C. Ensure ammonium formate is in sufficient excess (up to 10 eq).
Low Yield in N-Arylation Poor quality reagents/solvents (oxygen or water contamination). Base degradation.Use anhydrous, degassed solvents. Use a glovebox for setup. Ensure the base is fresh and dry. Try a different base (e.g., K₃PO₄, Cs₂CO₃).
Side Reactions (e.g., Debromination) Catalyst system not optimal for the specific substrate.Screen different ligands (e.g., SPhos, RuPhos) and palladium sources (e.g., Pd(OAc)₂). Adjust reaction temperature.

Conclusion

This compound is more than a simple chemical; it is a strategic asset in the synthesis of complex, high-value pharmaceutical agents. Its predictable reactivity and versatile functional handles allow for the efficient construction of diverse molecular architectures. The protocols detailed herein provide a robust foundation for researchers and drug development professionals to leverage this intermediate in their synthetic campaigns, accelerating the discovery of next-generation therapeutics.

References

  • Miyashita, O., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. Available at: [Link]

  • Bezmaternykh, M. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. Available at: [Link]

  • Etzbach, K., et al. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents (US5332824A).
  • Ningbo Inno Pharmchem Co., Ltd. (2026). 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. Pharma-Sources. Available at: [Link]

  • Donati, D., et al. (2012). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. Available at: [Link]

  • Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. Available at: [Link]

Sources

Reaction of 2-Methyl-5-nitropyridin-3-amine with Electrophiles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-nitropyridin-3-amine is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its structure incorporates a pyridine core, an aromatic system characterized by an electron-deficient nature due to the electronegative nitrogen atom. This core is further functionalized with three distinct substituents: a methyl group, a nitro group, and an amino group. The interplay of the electronic properties of these groups dictates the molecule's reactivity, particularly towards electrophiles. This guide provides a detailed analysis of the reactivity of this compound, predicts the regioselectivity of electrophilic attack, and offers detailed protocols for key transformations.

Section 1: Reactivity and Regioselectivity Analysis

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene because the ring nitrogen atom withdraws electron density.[3][4] Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. However, the substituents on the this compound ring profoundly modulate this intrinsic reactivity.

1.1. Analysis of Substituent Directing Effects

The outcome of an electrophilic attack on the ring is determined by the cumulative electronic effects of the existing substituents.

  • Amino Group (-NH2) at C3: This is a powerful activating group due to its ability to donate its lone pair of electrons into the ring via the resonance (+R) effect.[5][6] It strongly directs incoming electrophiles to the ortho (C2 and C4) and para (C6) positions.

  • Methyl Group (-CH3) at C2: This is a weakly activating group that donates electron density through an inductive (+I) effect. It directs incoming electrophiles to the ortho (C3) and para (C5) positions.

  • Nitro Group (-NO2) at C5: This is a potent deactivating group due to both strong inductive (-I) and resonance (-R) electron-withdrawing effects.[7] It directs incoming electrophiles to the meta (C2, C4, and C6) positions relative to itself.

1.2. Predicted Regioselectivity

The regiochemical outcome of EAS reactions is governed by the most powerful activating group. In this molecule, the amino group at C3 is the dominant directing group.

  • The -NH2 group strongly activates the C4 (ortho) and C6 (para) positions.

  • The deactivating -NO2 group at C5 also directs to the C4 and C6 positions (meta to itself).

  • The C2 position is already substituted.

Therefore, the directing effects of the powerful activating amino group and the deactivating nitro group are cooperative, strongly favoring electrophilic attack at the C4 and C6 positions . The C4 position is ortho to the amino group, while the C6 position is para.

G start Dissolve Substrate in CH3CN add_nbs Add NBS (1.1 eq) start->add_nbs react Stir at RT - 50°C (2-6h) add_nbs->react monitor Monitor by TLC react->monitor Periodically workup Quench with Water, Extract with EtOAc monitor->workup Upon Completion purify Dry, Concentrate, Purify via Column Chromatography workup->purify product Isolated Product(s) purify->product G Amine R-NH2 Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Anhydride (CH3CO)2O Anhydride->Intermediate Product R-NH-COCH3 (Amide) Intermediate->Product Collapse Acetate CH3COO- Intermediate->Acetate Loss of Leaving Group Pyridinium Pyridinium-H+ Acetate->Pyridinium Proton Transfer Pyridine Pyridine Pyridine->Pyridinium

Sources

Application Note: Strategic Derivatization of the Amino Group in 2-Methyl-5-nitropyridin-3-amine for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Methyl-5-nitropyridin-3-amine

This compound (CAS 51984-61-3) is a substituted pyridine derivative that serves as a highly valuable building block in modern organic synthesis.[1] Its molecular architecture, featuring an amino group amenable to diverse chemical transformations, is a cornerstone in the construction of complex heterocyclic systems. This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents, where the pyridine core is a frequent motif in biologically active molecules.[2][3]

The derivatization of the 3-amino group is a key strategy for generating molecular diversity, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. However, the reactivity of this amino group is uniquely modulated by the electronic landscape of the pyridine ring, necessitating carefully designed synthetic protocols.

This guide provides an in-depth analysis of the chemical principles governing the reactivity of this compound and offers detailed, field-proven protocols for its derivatization via acylation, sulfonylation, and diazotization.

Core Principles: Understanding the Reactivity of the 3-Amino Group

The synthetic utility of this compound is dictated by the interplay of its substituents. The nucleophilicity of the 3-amino group, the primary site of derivatization, is significantly influenced by the cumulative electronic effects of the pyridine nitrogen, the C2-methyl group, and the C5-nitro group.

  • Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient (π-deficient) due to the electronegativity of the nitrogen atom. This exerts a general electron-withdrawing effect, reducing the basicity and nucleophilicity of attached amino groups compared to their aniline counterparts.[4]

  • C2-Methyl Group (-CH₃): This group exerts a weak, positive inductive effect (+I), donating electron density to the ring and slightly enhancing the nucleophilicity of the adjacent amino group.

  • C5-Nitro Group (-NO₂): This is a powerful electron-withdrawing group, operating through both a negative inductive (-I) and a strong negative mesomeric (-M) or resonance effect. Its presence drastically reduces the electron density of the entire ring system and, consequently, severely deactivates the 3-amino group, making it significantly less nucleophilic.[4][5]

The dominant electron-withdrawing character of the nitro group is the single most critical factor to consider when designing derivatization reactions. Standard conditions used for highly nucleophilic amines will often result in low yields or failed reactions, necessitating optimized protocols.

Figure 1: Electronic influences on the 3-amino group.

Derivatization Strategies and Protocols

The following sections provide detailed protocols for three fundamental derivatization reactions of the 3-amino group. Each protocol is designed to overcome the reduced nucleophilicity of the starting material.

Protocol 1: Acylation for Amide Synthesis

Introduction: Acylation is a robust method to convert the primary amine into a stable amide derivative. This is commonly achieved using an acyl chloride or anhydride in the presence of a base to neutralize the HCl byproduct. The resulting amides are pivotal intermediates and are themselves common pharmacophores.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and deprotonation by a base yields the final amide product.

G start Start setup Reaction Setup: - Dissolve amine in Pyridine - Cool to 0°C start->setup addition Reagent Addition: - Add Acyl Chloride dropwise - Maintain T < 10°C setup->addition reaction Reaction: - Stir at RT - Monitor by TLC (2-4h) addition->reaction workup Work-up: - Quench with water - Extract with EtOAc - Wash & Dry reaction->workup purify Purification: - Concentrate in vacuo - Recrystallize or Column Chromatography workup->purify analyze Analysis: - NMR, MS, IR purify->analyze

Figure 2: General workflow for acylation.

Detailed Protocol:

  • Reagents & Materials:

    • This compound (1.0 eq, e.g., 153 mg, 1.0 mmol)

    • Acetyl Chloride (or other acyl chloride, 1.2 eq, e.g., 85 µL, 1.2 mmol)

    • Anhydrous Pyridine or Triethylamine (Solvent and Base, ~5 mL)

    • Ethyl Acetate (EtOAc), Dichloromethane (DCM) for extraction

    • Saturated aq. NaHCO₃, Brine

    • Anhydrous Na₂SO₄ or MgSO₄

    • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

  • Procedure:

    • Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine (~5 mL).

    • Cooling: Cool the stirred solution in an ice bath to 0 °C.

    • Reagent Addition: Add the acyl chloride (1.2 eq) dropwise to the cold solution over 10-15 minutes. A precipitate (pyridinium hydrochloride) may form. Ensure the internal temperature does not exceed 10 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water (~20 mL) and stir for 15 minutes.

    • Extraction: Extract the aqueous mixture with EtOAc or DCM (3 x 20 mL).

    • Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

    • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by recrystallization (e.g., from Ethanol/water) or by flash column chromatography on silica gel.

  • Troubleshooting:

    Problem Potential Cause(s) Suggested Solution
    Low or No Reaction Insufficiently reactive acylating agent; low temperature. Use a more reactive agent (e.g., anhydride with DMAP catalyst) or allow the reaction to proceed at a slightly elevated temperature (e.g., 40 °C).
    Multiple Products Di-acylation (unlikely but possible); side reactions. Ensure slow, controlled addition of the acyl chloride at low temperature.

    | Difficult Purification | Product is highly polar; starting material co-elutes. | Use a more polar solvent system for chromatography. Ensure work-up effectively removes the base. |

Protocol 2: Sulfonylation for Sulfonamide Synthesis

Introduction: The synthesis of sulfonamides from primary amines is a cornerstone of medicinal chemistry. This protocol details the reaction of this compound with a sulfonyl chloride to form the corresponding sulfonamide, a functional group present in numerous approved drugs.

Mechanism: Analogous to acylation, the reaction is a nucleophilic attack by the amino group on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to catalyze the reaction and neutralize the HCl byproduct.

G start Start setup Reaction Setup: - Dissolve amine in Pyridine/DCM - Cool to 0°C start->setup addition Reagent Addition: - Add Sulfonyl Chloride solution - Maintain T < 10°C setup->addition reaction Reaction: - Stir at RT overnight - Monitor by TLC addition->reaction workup Work-up: - Dilute with DCM - Wash with dilute HCl, water, brine reaction->workup purify Purification: - Dry and concentrate - Recrystallize or Column Chromatography workup->purify analyze Analysis: - NMR, MS, IR purify->analyze

Figure 3: General workflow for sulfonylation.

Detailed Protocol:

  • Reagents & Materials:

    • This compound (1.0 eq, e.g., 153 mg, 1.0 mmol)

    • p-Toluenesulfonyl chloride (or other sulfonyl chloride, 1.1 eq, e.g., 210 mg, 1.1 mmol)

    • Anhydrous Pyridine (Solvent and Base, ~5 mL)

    • Anhydrous Dichloromethane (DCM, optional co-solvent)

    • 1 M HCl (for work-up)

    • Standard extraction and drying agents as in Protocol 3.1

  • Procedure:

    • Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

    • Reagent Addition: In a separate vial, dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM (~1-2 mL) and add it dropwise to the stirred amine solution.

    • Reaction: After addition, allow the mixture to warm to room temperature and stir overnight (12-18 hours). The longer reaction time is often necessary due to the lower reactivity of sulfonyl chlorides compared to acyl chlorides. Monitor by TLC.

    • Work-up: Dilute the reaction mixture with DCM (20 mL).

    • Washing: Wash the organic solution sequentially with cold 1 M HCl (2 x 15 mL) to remove pyridine, followed by water (1 x 15 mL) and brine (1 x 15 mL).

    • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by recrystallization or flash column chromatography.

  • Troubleshooting:

    Problem Potential Cause(s) Suggested Solution
    Incomplete Reaction Steric hindrance from sulfonyl chloride; insufficient reaction time/temp. Increase reaction temperature to 40-50 °C. Allow reaction to run for 24-48 hours. Consider using a stronger, non-nucleophilic base like DBU in an aprotic solvent.

    | Product Hydrolysis | Water present during reaction or acidic work-up. | Ensure all reagents and glassware are anhydrous. Perform acidic wash at low temperature. |

Protocol 3: Diazotization for Diazonium Salt Formation

Introduction: Diazotization converts a primary aromatic amine into a diazonium salt (Ar-N₂⁺X⁻), a highly versatile synthetic intermediate.[6] These salts are rarely isolated and are typically used in situ for subsequent reactions like Sandmeyer (halide, CN introduction), Schiemann (fluoride introduction), or azo coupling. The inherent instability of diazonium salts requires strict temperature control.[7][8]

Mechanism: The reaction involves the in situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid. The nitrous acid is protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[6][9] The amine then acts as a nucleophile, attacking the nitrosonium ion, and a series of proton transfers and dehydration steps lead to the final diazonium salt.[9]

G start Start setup Amine Suspension: - Suspend amine in strong acid - Cool to 0-5°C with ice-salt bath start->setup addition Nitrite Addition: - Add NaNO₂(aq) solution dropwise - CRITICAL: Keep T < 5°C setup->addition reaction Diazotization: - Stir for 15-30 min at 0-5°C - Check for completion (starch-iodide test) addition->reaction usage Immediate Use: - Add resulting solution to the next reaction step (e.g., Sandmeyer reagent) reaction->usage end Product usage->end

Sources

Introduction: The Strategic Importance of Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Reduction of 2-Methyl-5-nitropyridin-3-amine

The transformation of a nitro group into a primary amine is a fundamental and powerful tool in organic synthesis.[1] This conversion is particularly critical in the synthesis of pharmaceuticals, agrochemicals, and dyes, where the resulting amino group serves as a versatile synthetic handle or a key pharmacophore.[1] The subject of this guide, this compound, is a key intermediate whose value is fully realized upon the selective reduction of its nitro moiety. The product, 2-methylpyridine-3,5-diamine, is a highly functionalized building block, essential for constructing complex heterocyclic scaffolds found in numerous biologically active compounds.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of various methodologies for this specific reduction, explains the mechanistic rationale behind procedural choices, and offers a detailed, field-tested protocol for a robust and scalable method.

Mechanistic Considerations: A Six-Electron Journey

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates.[1] Understanding this pathway is crucial for troubleshooting and optimizing the reaction. The most commonly accepted mechanism involves a direct, stepwise reduction.

  • Nitro to Nitroso: The process begins with a two-electron reduction of the nitro group (R-NO₂) to a nitroso intermediate (R-NO).

  • Nitroso to Hydroxylamine: The nitroso group is then rapidly reduced in a subsequent two-electron step to the corresponding hydroxylamine (R-NHOH).

  • Hydroxylamine to Amine: The final two-electron reduction converts the hydroxylamine to the desired primary amine (R-NH₂).[1]

While this pathway is common to most reduction methods, the specific reagents and conditions can influence reaction rates, selectivity, and the potential for side-product formation. For pyridine-containing molecules, care must be taken to avoid reduction of the heterocyclic ring itself, a common side reaction in aggressive catalytic hydrogenations.

G cluster_mech General Nitro Reduction Pathway Start This compound (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Product 2-Methylpyridine-3,5-diamine (R-NH₂) Hydroxylamine->Product + 2e⁻, + 2H⁺

Caption: General mechanistic pathway for nitro group reduction.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is paramount and depends on factors such as substrate sensitivity, lab equipment availability, scale, and cost. Below is a comparative summary of common methods applicable to the reduction of this compound.

Method Reagents/Catalyst Typical Conditions Advantages Challenges & Considerations
Catalytic Hydrogenation H₂ gas, 5-10% Pd/CMeOH or EtOH, RT-50°C, 1-50 atm H₂High efficiency, clean reaction, simple filtration work-up.[2]Requires specialized high-pressure equipment. Potential for pyridine ring reduction. Catalyst can be pyrophoric.
Metal/Acid Reduction Iron (Fe) powder, HCl/AcOHEtOH/H₂O, RefluxInexpensive, highly reliable, tolerant of many functional groups.[2][3]Requires stoichiometric amounts of metal, leading to significant waste. Work-up can be tedious to remove iron salts.[1] Reaction is often very exothermic.[4]
Transfer Hydrogenation Ammonium formate, Pd/CMeOH or EtOH, RefluxAvoids the use of hazardous H₂ gas.[4] Milder conditions than some metal/acid systems.Can be slower than high-pressure hydrogenation. Catalyst separation is still required.
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)aq. DMF or aq. MeOH, RT-60°CMild, metal-free conditions.[5] Highly chemoselective, tolerating esters, ketones, and halides.[5]Requires aqueous solvent systems which can complicate product isolation. Can generate sulfurous odors.[4]

For this specific application, the Iron/Acid Reduction method is highlighted due to its robustness, cost-effectiveness, and high functional group tolerance, making it an excellent choice for both small-scale research and process development.

Detailed Protocol: Iron-Mediated Reduction

This protocol describes the reduction of this compound to 2-methylpyridine-3,5-diamine using iron powder in an acidic ethanol/water medium.

Materials and Reagents
  • This compound

  • Iron powder (Fe), <325 mesh

  • Ethanol (EtOH), absolute

  • Deionized Water (H₂O)

  • Ammonium Chloride (NH₄Cl) or Acetic Acid (AcOH)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite® (Diatomaceous earth)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, filtration apparatus

Experimental Workflow Diagram

G A 1. Reaction Setup - Charge flask with nitro-compound, EtOH/H₂O, and NH₄Cl. B 2. Reagent Addition - Heat mixture to ~70-80°C. - Add Iron powder portion-wise. A->B C 3. Reaction Monitoring - Maintain reflux. - Monitor by TLC until SM is consumed. B->C D 4. Filtration - Cool to RT. - Filter hot through Celite® to remove iron salts. - Wash pad with hot EtOH. C->D E 5. Solvent Removal - Concentrate the filtrate under reduced pressure to remove EtOH. D->E F 6. Aqueous Work-up - Add EtOAc to residue. - Basify aqueous layer with sat. NaHCO₃. E->F G 7. Extraction - Separate layers. - Extract aqueous phase 2x with EtOAc. F->G H 8. Drying & Isolation - Combine organic layers. - Dry over Na₂SO₄, filter, and concentrate to yield crude product. G->H I 9. Purification (Optional) - Recrystallization or column chromatography. H->I

Caption: Step-by-step experimental workflow for the iron-mediated reduction.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq), ethanol, and water (typically in a 4:1 to 5:1 ratio by volume). Add ammonium chloride (5.0 eq). Rationale: Ammonium chloride acts as a mild acid source and electrolyte to facilitate the reaction.

  • Initiation: Heat the stirred suspension to reflux (approximately 80-90°C).

  • Iron Addition: Once refluxing, add iron powder (5.0-10.0 eq) to the mixture in small portions over 20-30 minutes. Caution: The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable reflux.[4]

  • Reaction Progress: Maintain the mixture at reflux with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30-60 minutes (Mobile phase suggestion: 10% Methanol in Dichloromethane). The reaction is complete when the starting material spot has been completely consumed. This typically takes 2-4 hours.

  • Work-up - Filtration: Once complete, cool the reaction slightly and, while still hot, filter the mixture through a pad of Celite® to remove the iron oxides and excess iron powder. Wash the filter cake thoroughly with several portions of hot ethanol.[1] Rationale: Filtering while hot prevents the product from precipitating out with the iron salts.

  • Work-up - Extraction: Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add ethyl acetate. Basify the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.[3] Rationale: The amine product exists as an ammonium salt in the acidic medium. Basification liberates the free amine, allowing it to be extracted into the organic solvent.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methylpyridine-3,5-diamine.

  • Purification: The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Safety and Handling Precautions

  • Nitro Compounds: Aromatic nitro compounds are toxic and should be handled with care. They can cause methaemoglobinaemia. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: The reduction of nitro groups is highly exothermic.[4] Proper temperature control and portion-wise addition of the reducing agent are critical, especially on a larger scale, to prevent a runaway reaction.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.[6]

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from the iron reduction, in accordance with local environmental regulations.[7]

References

  • Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Movellan, J., et al. (n.d.). The nitro to amine reduction: from millions of tons to single molecule studies. PMC - NIH. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Organic Chemistry. (2021, September 3). Sodium Dithionite Reduction Mechanism. YouTube. Retrieved from [Link]

  • Chemistry & Chemical Engineering. (2024, June 6). Nitration reaction safety. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). 4juli-Nitro Reduction Using Dithionite. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Organic Syntheses. (2005). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine?. Retrieved from [Link]

  • The Synthetic Organic Chemistry Site. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • The Synthetic Organic Chemistry Site. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

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Harnessing the Potential of 2-Methyl-5-nitropyridin-3-amine in Modern Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

2-Methyl-5-nitropyridin-3-amine is a pivotal building block in contemporary organic synthesis, particularly within medicinal chemistry and drug development.[1][2] Its distinct electronic and structural features—an electron-deficient pyridine core activated by a nitro group, and a nucleophilic primary amine—make it a versatile substrate for a range of powerful cross-coupling reactions.[1][3] This guide provides an in-depth exploration of key coupling methodologies utilizing this compound, including Buchwald-Hartwig amination, amide bond formation, and Suzuki-Miyaura cross-coupling of its halogenated precursors. We offer detailed, field-tested protocols, mechanistic insights, and data presentation to empower researchers to effectively incorporate this valuable intermediate into their synthetic programs.

Introduction: The Strategic Value of this compound

The substituted aminopyridine motif is a cornerstone of modern pharmaceuticals, appearing in numerous kinase inhibitors, antimicrobials, and other therapeutic agents.[2] this compound (CAS 51984-61-3) serves as a critical precursor for accessing this privileged chemical space. Its reactivity is governed by a confluence of electronic effects:

  • The Pyridine Nitrogen and Nitro Group: Both act as strong electron-withdrawing groups, rendering the aromatic ring electron-deficient and susceptible to certain transformations.[3]

  • The 3-Amino Group: This primary amine is the principal reactive handle for nucleophilic attacks and coupling reactions, allowing for the facile construction of new carbon-nitrogen bonds.[1]

  • The 2-Methyl Group: This group introduces steric influence and can modulate the reactivity of the adjacent amine and the pyridine nitrogen.

This unique combination of features allows for selective and efficient functionalization, making it a highly sought-after intermediate in the synthesis of complex molecular architectures.

Safety and Handling

As with all nitroaromatic compounds and amines, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from structurally similar aminonitropyridines indicates the following hazards:

  • Toxicity: Harmful if swallowed and may cause skin and serious eye irritation/damage.[4][5]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[5][6][7] Avoid inhalation of dust and contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]

Core Application: Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds between an amine and an aryl halide or triflate.[8][9] In this context, this compound acts as the amine nucleophile, coupling with a variety of (hetero)aryl electrophiles.

Mechanistic Rationale

The catalytic cycle is a well-established sequence involving a palladium catalyst.[8][10][11] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are essential for promoting both the oxidative addition and the final reductive elimination steps, which can be challenging with electron-deficient pyridines. A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido intermediate.[8]

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex1 Oxidative Addition Complex (L)₂Pd(II)(Ar)(X) Pd0->Pd_complex1 Ar-X Amine_coord Amine Coordination (L)₂Pd(II)(Ar)(X)(H₂NR') Pd_complex1->Amine_coord + H₂NR' Pd_amido Palladium-Amido Complex (L)Pd(II)(Ar)(NHR') Pd_amido->Pd0 Reductive Elimination Product Ar-NHR' Pd_amido->Product Amine_coord->Pd_amido - Base-H⁺ - L, -X⁻

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol: Coupling with 4-Bromotoluene

This protocol provides a general starting point for coupling this compound with a representative aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromotoluene (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, XPhos, and Sodium tert-butoxide.

  • Add this compound and 4-bromotoluene.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Optimization and Data

The choice of catalyst, ligand, base, and solvent is crucial for success.[12] The following table provides a starting point for optimization.

ParameterRecommended OptionsRationale / Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[13]
Ligand XPhos, SPhos, RuPhosBulky biarylphosphine ligands are generally effective for challenging couplings.[14]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required. NaOtBu is common but sensitive. K₃PO₄ is a milder alternative.
Solvent Toluene, Dioxane, t-Amyl alcoholAnhydrous, high-boiling point solvents are preferred. Avoid dioxane due to safety concerns if possible.[15]

Amide Bond Formation (Acylation)

Creating an amide bond by acylating the 3-amino group is a fundamental transformation, often used to install linkers or pharmacophores.[16] This can be achieved using an activated carboxylic acid derivative, such as an acyl chloride, or by using standard peptide coupling reagents.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution.[17] The lone pair of the 3-amino group attacks the electrophilic carbonyl carbon of the activated carboxylic acid. For acyl chlorides, the reaction is direct. With coupling reagents like HATU or DCC, the carboxylic acid is first converted into a more reactive activated ester or O-acylisourea intermediate, which is then attacked by the amine.

cluster_workflow Experimental Workflow: Amide Coupling Start Weigh Reagents: Amine, Acid, Base, Coupling Agent Setup Dissolve in Anhydrous Solvent (e.g., DMF) under N₂ Start->Setup React Stir at Room Temp (or heat if needed) Setup->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolate Pure Amide Purify->Product

Caption: General workflow for amide bond formation.

Protocol: Acylation with Benzoyl Chloride

Materials:

  • This compound (1.0 equiv)

  • Benzoyl Chloride (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., Triethylamine) to the solution.

  • Add benzoyl chloride dropwise with stirring. A precipitate of triethylammonium chloride may form.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude amide.

  • Purify by recrystallization or flash column chromatography.

Suzuki-Miyaura Coupling of Halogenated Analogues

While the amino group itself does not directly participate in Suzuki coupling, this reaction is crucial for functionalizing the pyridine ring with new carbon-carbon bonds.[18][19] A common synthetic strategy involves using a halogenated version of the title compound, such as 3-Amino-5-bromo-2-methylpyridine , as the electrophilic partner. The free amino group can inhibit the palladium catalyst, so careful selection of conditions or N-protection may be required.[20]

Mechanistic Rationale

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[19] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to Pd(0), transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[18] The base is crucial for activating the organoboron species to facilitate transmetalation.[21]

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex1 Oxidative Addition Complex (L)₂Pd(II)(Ar)(X) Pd0->Pd_complex1 Ar-X Pd_complex2 Transmetalation Complex (L)₂Pd(II)(Ar)(R') Pd_complex1->Pd_complex2 Transmetalation with [R'-B(OH)₃]⁻ Pd_complex2->Pd0 Reductive Elimination Product Ar-R' Pd_complex2->Product Boronic R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ Boronic->Boronate + OH⁻

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Coupling of 3-Amino-5-bromo-2-methylpyridine with Phenylboronic Acid

Materials:

  • 3-Amino-5-bromo-2-methylpyridine (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a flask, combine 3-Amino-5-bromo-2-methylpyridine, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture, followed by the degassed Na₂CO₃ solution.

  • Heat the mixture to 80-90 °C and stir until the starting material is consumed (as monitored by TLC, typically 6-18 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired biaryl product.

Troubleshooting and Optimization

Low yields in Suzuki couplings involving aminopyridines are common.[20] Consider the following:

IssuePotential Solution
Catalyst Inhibition Protect the amino group (e.g., as an acetamide) before coupling, followed by deprotection.
Protodeboronation Ensure reagents are dry and the reaction is run under a strictly inert atmosphere. Use anhydrous bases like K₃PO₄.
Homocoupling Thoroughly degas all solvents and solutions to remove oxygen.
Low Reactivity Screen different ligands (e.g., SPhos, XPhos) and palladium sources (e.g., Pd(OAc)₂).

References

  • Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.
  • CymitQuimica. CAS 51984-61-3: 2-Methyl-5-nitro-3-pyridinamine. CymitQuimica.
  • PubChem. 2-Amino-3-methyl-5-nitropyridine. National Center for Biotechnology Information.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. BenchChem.
  • Yang, L., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Amino-4-methyl-5-nitropyridine. Fisher Scientific.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-Methylpyridine. Sigma-Aldrich.
  • TCI Chemicals. (2024). SAFETY DATA SHEET: 2-Amino-4-methyl-3-nitropyridine. TCI Chemicals.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-2-nitropyridine. Thermo Fisher Scientific.
  • ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Jagriti Sharma. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube.
  • ChemicalBook. 2-Amino-3-methyl-5-nitropyridine synthesis. ChemicalBook.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • Kollár, L., et al. (2022). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). MDPI.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS Green Chemistry Institute.
  • OpenOChem Learn. Buchwald-Hartwig Amination. OpenOChem Learn.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.
  • Prachayasittikul, S., et al. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Institutes of Health.
  • Yamaguchi, S., et al. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Institutes of Health.
  • PubMed. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Wikipedia. Suzuki reaction. Wikipedia.
  • CymitQuimica. (2026). 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. CymitQuimica.
  • Semantic Scholar. (2022). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). Semantic Scholar.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • BenchChem. (2025). Improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions. BenchChem.
  • National Institutes of Health. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Institutes of Health.
  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts.
  • MDPI. (2022). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). MDPI.

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Application Note: A Comprehensive Guide to the Analytical Characterization of 2-Methyl-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive suite of analytical methodologies for the characterization of 2-Methyl-5-nitropyridin-3-amine (CAS: 51984-61-3), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-technique approach to confirm identity, assess purity, and provide definitive structural elucidation. We detail field-proven protocols for spectroscopic and chromatographic analyses, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative whose structural features—a pyridine core, an electron-withdrawing nitro group, and a nucleophilic amino group—make it a versatile building block in organic synthesis.[3] Accurate and thorough characterization is critical to ensure the quality, consistency, and safety of downstream products. This guide establishes an integrated analytical strategy to achieve this.

The presence of the nitro and amino groups introduces significant polarity and the potential for hydrogen bonding, which influences its solubility and chromatographic behavior.[3]

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound N/A
Synonyms 2-Methyl-5-nitro-3-pyridinamine [3]
CAS Number 51984-61-3 [1][3][4]
Molecular Formula C₆H₇N₃O₂ [3][5]
Molecular Weight 153.14 g/mol [3][5]
Appearance Expected to be a crystalline solid [1][6]

| Solubility | More soluble in polar organic solvents |[3] |

Overall Analytical Workflow

A systematic approach is essential for the complete characterization of a chemical intermediate. The following workflow outlines the logical progression from initial sample receipt to a comprehensive quality assessment.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Identity & Structure Confirmation cluster_2 Phase 3: Purity & Quantification cluster_3 Phase 4: Final Reporting Sample Sample Receipt Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Testing (Polar/Non-polar Solvents) Visual->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Definitive Structure Solubility->NMR MS Mass Spectrometry (Molecular Weight) Solubility->MS FTIR FTIR Spectroscopy (Functional Groups) Solubility->FTIR UVVis UV-Vis Spectroscopy (Chromophore ID) Solubility->UVVis HPLC HPLC-UV (Primary Purity Assay) NMR->HPLC GC GC-MS/FID (Orthogonal Purity, Volatiles) NMR->GC MS->HPLC MS->GC FTIR->HPLC FTIR->GC UVVis->HPLC UVVis->GC Report Certificate of Analysis (CoA Generation) HPLC->Report GC->Report

Caption: High-level workflow for comprehensive characterization.

Part 1: Structural Elucidation and Identification Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides the most definitive method for structural confirmation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Expertise & Causality:

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its polarity is suitable for the analyte, and crucially, it allows for the observation of exchangeable amine (NH₂) protons, which would be lost in D₂O.

  • Expected ¹H Spectrum:

    • Amine Protons (NH₂): A broad singlet, integrating to 2H. Its chemical shift can vary but is expected in the 5-7 ppm range in DMSO.

    • Aromatic Protons (Pyridyl-H): Two distinct signals, each a doublet or singlet depending on coupling, are expected in the highly deshielded region (8-9 ppm). The proton at C4 will be adjacent to the nitro group, and the proton at C6 will be adjacent to the ring nitrogen, both causing significant downfield shifts.

    • Methyl Protons (CH₃): A sharp singlet integrating to 3H, likely appearing around 2.3-2.5 ppm, shifted slightly downfield by the adjacent aromatic ring.[7]

  • Expected ¹³C Spectrum: Six distinct carbon signals are expected. The carbons bearing the nitro group (C5) and amino group (C3), as well as the carbon between the methyl and the ring nitrogen (C2), will be significantly influenced by these substituents.

Protocol 1: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H Acquisition:

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Process the data with an appropriate line broadening (e.g., 0.3 Hz).

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

    • Integrate all signals and assign them to the proposed structure.

  • ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR confirms the presence of key functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: Attenuated Total Reflectance (ATR) is the preferred technique as it requires minimal sample preparation and is non-destructive. The spectrum will be dominated by vibrations from the amine, nitro, and substituted pyridine moieties.

Table 2: Expected FTIR Vibrational Frequencies

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
Amine (N-H) 3300 - 3500 Symmetric & Asymmetric Stretch (expect two bands for primary amine)[8][9]
Aromatic (C-H) 3000 - 3100 Stretch
Methyl (C-H) 2850 - 3000 Stretch
Aromatic (C=C/C=N) 1450 - 1600 Ring Stretch
Nitro (N=O) 1500 - 1560 Asymmetric Stretch[10]

| Nitro (N=O) | 1340 - 1380 | Symmetric Stretch[10] |

Protocol 2: ATR-FTIR Analysis

  • Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Perform a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify and label the characteristic peaks corresponding to the functional groups listed in Table 2.

Mass Spectrometry (MS)

Principle: MS provides the molecular weight of the analyte, offering strong evidence of its identity.

Expertise & Causality:

  • Ionization: For use with HPLC, Electrospray Ionization (ESI) in positive mode is ideal, as the amino group is readily protonated to form [M+H]⁺. For GC, Electron Ionization (EI) is standard and will provide the molecular ion (M⁺˙) as well as a characteristic fragmentation pattern.

  • Nitrogen Rule: The compound has three nitrogen atoms (an odd number). Therefore, its nominal molecular weight (153) is an odd number, which is consistent with the nitrogen rule.[8]

  • High-Resolution MS (HRMS): For unambiguous confirmation, HRMS can determine the elemental composition by measuring the exact mass to within a few parts per million (ppm). The expected exact mass for [C₆H₇N₃O₂ + H]⁺ is 154.0611.

Protocol 3: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

  • Method:

    • Introduce the sample via direct infusion or through a short chromatographic column.

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid (to promote protonation).

    • MS Mode: ESI Positive.

    • Scan Range: m/z 50-500.

  • Analysis: Identify the [M+H]⁺ ion at m/z 154.1. If using HRMS, confirm that the measured mass is within 5 ppm of the theoretical mass.

Part 2: Purity Determination Protocols

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main component from any impurities, which are then quantified by a UV detector.

Expertise & Causality:

  • Column Choice: A reversed-phase C18 column is the workhorse for this type of analysis, separating compounds based on hydrophobicity.

  • Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic or phosphoric acid) and an organic modifier (acetonitrile or methanol) is effective. The acid suppresses the silanol interactions on the column and ensures consistent protonation of the basic amine, leading to sharper peaks.[11]

  • Detection: The compound contains a strong nitro-aromatic chromophore, making UV detection highly sensitive. The detection wavelength (λmax) should be determined experimentally but is expected to be in the 280-380 nm range.[7][12]

Protocol 4: Reversed-Phase HPLC Purity Assay

  • Instrumentation & Conditions:

    • HPLC System: Standard binary or quaternary system with UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at determined λmax.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Sample Solution: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of diluent to make a 1 mg/mL solution.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Gas Chromatography (GC)

Principle: GC provides an orthogonal (different mechanism) method for purity assessment, particularly for identifying volatile impurities not seen by HPLC.

Expertise & Causality: Amines are basic and can interact strongly with acidic silanol groups in standard GC columns, leading to severe peak tailing.[13] Therefore, a base-deactivated or a wax-type column (e.g., DB-WAX, Carbowax) is mandatory for good chromatography.

Protocol 5: GC-FID Purity Assay

  • Instrumentation & Conditions:

    • GC System: GC with a Flame Ionization Detector (FID).

    • Column: DB-WAXetr (or similar base-deactivated wax column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 240 °C, hold for 10 min.

    • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a high-purity solvent such as ethyl acetate or methanol.

  • Analysis: Inject the sample and calculate purity via the area percent method, similar to HPLC.

Integrated Analytical Strategy

No single technique is sufficient for full characterization. The strength of this approach lies in the complementary nature of the data, where each method validates the others.

G Identity Identity Confirmed Structure Structure Elucidated Purity Purity Assessed NMR NMR NMR->Identity Unique Fingerprint NMR->Structure Connectivity MS MS MS->Identity Molecular Weight FTIR FTIR FTIR->Structure Functional Groups HPLC HPLC HPLC->Purity Main Component vs Impurities GC GC GC->Purity Orthogonal Separation UVVis UV-Vis UVVis->Identity Chromophore

Caption: Relationship between analytical techniques and characterization goals.

Summary of Expected Data

Table 3: Consolidated Analytical Data for this compound

Technique Parameter Expected Result
¹H NMR Chemical Shifts (ppm, DMSO-d₆) ~8-9 (2H, pyridyl), ~5-7 (2H, NH₂), ~2.3-2.5 (3H, CH₃)
FTIR Key Peaks (cm⁻¹) ~3400 (N-H), ~1530 (asym N=O), ~1350 (sym N=O)
LC-MS [M+H]⁺ m/z = 154.1
HRMS Exact Mass [M+H]⁺ 154.0611 ± 5 ppm
HPLC Purity ≥ 98% (Area Percent)

| UV-Vis | λmax (in Methanol) | ~280-380 nm |

References

  • ChemBK. (n.d.). 2-AMINO-3-METHYL-5-NITROPYRIDINE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitropyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]

  • NIST. (n.d.). 2-(Benzylamino)-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • ResearchGate. (2015). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine. Retrieved from [Link]

  • MDPI. (2020). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Retrieved from [Link]

  • MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. Retrieved from [Link]

  • MDPI. (2024). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

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HPLC analysis of 2-Methyl-5-nitropyridin-3-amine purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-5-nitropyridin-3-amine Purity

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise, accurate, and robust analytical technique for determining the purity of such compounds and quantifying any related impurities.

This application note provides a comprehensive, validated reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The described protocol is designed for researchers, quality control analysts, and drug development professionals, offering a self-validating system for reliable and reproducible results. The methodological choices are explained based on established chromatographic principles and authoritative guidelines to ensure scientific integrity.

Method Development and Rationale

The selection of the chromatographic conditions was based on the physicochemical properties of this compound. As a moderately polar compound containing both an amine and a nitro group, it is well-suited for reversed-phase chromatography.

  • Stationary Phase: A C18 column was chosen due to its wide applicability and excellent retention characteristics for a broad range of organic molecules. The end-capping on modern C18 columns minimizes peak tailing for basic compounds like aminopyridines.

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile was selected. The buffer controls the pH of the mobile phase, which is crucial for ensuring the consistent ionization state of the amine group, thereby leading to reproducible retention times and symmetrical peak shapes. A pH of 7.0 was chosen to ensure the analyte is in a neutral form, promoting good retention and peak shape. Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency.

  • Detection: The UV detection wavelength was set to 254 nm, a common wavelength for aromatic compounds and one where this compound exhibits significant absorbance, ensuring high sensitivity for both the main component and potential impurities.

Experimental Workflow

The overall workflow for the purity analysis of this compound is depicted in the following diagram. This systematic approach ensures that all steps, from initial preparation to final data analysis, are conducted in a controlled and reproducible manner.

HPLC Analysis Workflow Figure 1: HPLC Analysis Workflow for Purity Determination cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage prep_mobile Mobile Phase Preparation system_suitability System Suitability Testing (SST) prep_mobile->system_suitability prep_std Reference Standard Preparation prep_std->system_suitability prep_sample Sample Preparation sample_injection Sample and Standard Injection prep_sample->sample_injection system_suitability->sample_injection If SST Passes peak_integration Peak Integration and Identification sample_injection->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc report_gen Final Report Generation purity_calc->report_gen

Caption: A flowchart illustrating the complete analytical workflow.

HPLC Method Parameters

All quantitative data and chromatographic conditions are summarized in the table below for easy reference.

ParameterCondition
Instrumentation
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorUV-Vis Detector
Data Acquisition SoftwareOpenLab CDS or equivalent
Chromatographic Conditions
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A20 mM Potassium Phosphate Buffer (pH 7.0)
Mobile Phase BAcetonitrile
Elution ModeIsocratic
CompositionMobile Phase A : Mobile Phase B (60:40 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector Settings
Wavelength254 nm
Run Time15 minutes

Detailed Experimental Protocol

Reagent and Solution Preparation
  • Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 7.0):

    • Weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 7.0 ± 0.05 with a dilute potassium hydroxide solution.

    • Filter the buffer solution through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio. This is the same composition as the mobile phase to ensure good peak shape.

  • Reference Standard Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Reference Standard Solution.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified according to established standards.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Reference Standard Solution.

  • Evaluate the system suitability parameters against the acceptance criteria listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0
Theoretical Plates (N) Not less than 2000
Relative Standard Deviation (%RSD) Not more than 2.0% for peak area and retention time
Chromatographic Run and Data Analysis
  • Once the system suitability criteria are met, inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the Reference Standard Solution once.

  • Inject the Sample Solution in duplicate.

  • After the sequence is complete, process the chromatograms using the data acquisition software.

  • Identify the principal peak of this compound based on the retention time of the reference standard.

  • Integrate all peaks in the chromatogram of the sample solution, excluding any peaks from the blank and any peaks with an area less than 0.05% of the total area.

Purity Calculation

The purity of this compound is calculated based on the area percent method. This method assumes that all impurities have a similar response factor to the main component at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness and Self-Validation

This protocol incorporates a self-validating system through rigorous System Suitability Testing (SST). The SST ensures that the chromatographic system is performing adequately on the day of analysis, which is a core requirement of Good Manufacturing Practices (GMP) and regulatory guidelines. By confirming the repeatability, column efficiency, and peak symmetry before sample analysis, the analyst can have a high degree of confidence in the accuracy and precision of the generated purity results. The use of a well-characterized reference standard further anchors the analysis to a reliable benchmark.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Application Note: High-Purity Refinement of 2-Methyl-5-nitropyridin-3-amine via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth guide to the purification of 2-Methyl-5-nitropyridin-3-amine, a critical heterocyclic building block in pharmaceutical synthesis. We move beyond a simple procedural list to explain the fundamental principles governing the selection of an optimal recrystallization system. This note delineates a full, validated protocol, from solvent screening to final product drying, designed to achieve high purity and yield. The methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility for researchers, chemists, and drug development professionals.

Introduction: The Imperative for Purity

This compound (CAS 51984-61-3) is a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its structure, featuring a pyridine core substituted with nitro, amino, and methyl groups, makes it a versatile precursor for developing novel therapeutic agents.[1][2] The presence of impurities, even in trace amounts, can lead to unpredictable side reactions, lower yields in subsequent synthetic steps, and introduce confounding variables in biological assays. Therefore, achieving high purity of this intermediate is not merely a procedural step but a foundational requirement for robust and reliable research and development.

Recrystallization is a powerful and widely employed technique for purifying solid organic compounds.[3] The method leverages differences in solubility between the desired compound and its impurities within a chosen solvent system. By dissolving the crude solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out of the solution, leaving impurities behind in the liquid phase (mother liquor).[4]

The Science of Solvent Selection: A First-Principles Approach

The success of any recrystallization protocol is critically dependent on the choice of solvent.[4][5] An ideal solvent must satisfy several key criteria, grounded in the physicochemical properties of both the solute (this compound) and potential impurities.

Core Principles for an Effective Recrystallization Solvent:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[6]

  • Low-Temperature Insolubility: The compound must have very low solubility in the same solvent at low temperatures (e.g., 0-4 °C) to maximize recovery of the purified crystals.[3][5]

  • Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are retained in the mother liquor).[5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3][5]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the final crystalline product.[3]

The molecular structure of this compound, with its polar nitro and amino functional groups, suggests a strong affinity for polar solvents.[1] Based on these principles and literature precedents for similar nitropyridine derivatives, alcohols such as ethanol and methanol, or esters like ethyl acetate, are excellent starting candidates for solvent screening.[7][8]

Experimental Protocol: From Crude Solid to Purified Crystals

This protocol is designed as a self-validating system, beginning with small-scale tests to confirm the optimal solvent before proceeding to a larger-scale purification.

Part A: Small-Scale Solvent Screening

The first step is to empirically determine the best solvent. This minimizes the loss of valuable material.

Methodology:

  • Arrange a series of test tubes, each containing approximately 20-30 mg of crude this compound.

  • To each tube, add a different potential solvent (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Water, Toluene) dropwise at room temperature, agitating after each addition. Note the solubility.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will have dissolved the compound completely when hot and yielded a large crop of crystals upon cooling.

Data Presentation: Qualitative Solubility Profile

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on CoolingAssessment
Ethanol Sparingly SolubleSolubleExcellent, well-formed crystalsExcellent Candidate
Methanol SolubleVery SolublePoor, low recoveryUnsuitable
Ethyl Acetate Sparingly SolubleSolubleGood crystal formationGood Candidate
Water InsolubleInsolubleNo dissolutionUnsuitable
Toluene InsolubleSparingly SolublePoor dissolutionUnsuitable
Isopropanol Sparingly SolubleSolubleGood crystal formationGood Candidate

Note: This table presents expected results. Actual results must be determined experimentally.

Part B: Full-Scale Recrystallization Workflow

Based on the screening, ethanol is selected as the primary solvent for this protocol.

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying A Place Crude Compound in Erlenmeyer Flask B Add Minimum Volume of Hot Ethanol A->B C Heat Gently Until All Solid Dissolves B->C D Insoluble Impurities Present? C->D E Perform Hot Gravity Filtration D->E Yes F Transfer Hot, Clear Filtrate to Clean Flask D->F No E->F G Cool Slowly to Room Temperature F->G H Cool Further in Ice-Water Bath G->H I Collect Crystals via Vacuum Filtration H->I J Wash with Ice-Cold Ethanol I->J K Dry Crystals Under Vacuum J->K L Obtain Pure Product K->L

Caption: Workflow for the purification of this compound.

Detailed Steps:

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

    • Add a magnetic stir bar and approximately 20 mL of ethanol.

    • Heat the mixture gently on a hot plate with stirring. Add more hot ethanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution upon cooling, which is necessary for maximizing product recovery.[3][4]

  • Hot Filtration (Optional):

    • If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a funnel and a new receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

    • Pour the hot solution quickly through the filter paper to remove the insoluble material. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as they are less likely to trap impurities within their lattice structure compared to rapidly formed small crystals.[4]

  • Collection and Drying:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

    • Wash the collected crystal cake with a small volume (2 x 5 mL) of ice-cold ethanol to rinse away the impurity-laden mother liquor.

    • Continue to draw air through the funnel for 10-15 minutes to partially dry the crystals.

    • Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Expected Results & Troubleshooting

Quantitative Data Summary (Hypothetical)

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Brownish-yellow powderBright yellow needles
Purity (by HPLC) ~95%>99.5%
Typical Yield N/A80-90%
Melting Point Broad rangeSharp, defined range

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. Too much solvent was used, creating an unsaturated solution.Re-heat the solution to boil off a portion of the solvent. Try scratching the inner wall of the flask with a glass rod at the liquid surface to induce nucleation.
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid. The melting point of impurities has been depressed below the solution temperature.Re-heat the solution to dissolve the oil. Add a small amount (5-10% more) of solvent. Allow it to cool much more slowly, perhaps by insulating the flask.
Very low yield of recovered product. Too much solvent was used. The crystals were washed with room-temperature solvent instead of ice-cold solvent. Premature crystallization during hot filtration.Ensure minimum solvent volume is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is sufficiently pre-heated.

References

  • Finding the best solvent for recrystallisation. Royal Society of Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. University of Missouri–St. Louis, Science Learning Center. [Link]

  • Process for preparation of nitropyridine derivatives (WO2010089773A2).
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Institutes of Health. [Link]

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Application Notes & Protocols: 2-Methyl-5-nitropyridin-3-amine as a Strategic Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-5-nitropyridin-3-amine is a pivotal starting material in synthetic organic and medicinal chemistry. Its distinct arrangement of functional groups—an amino group, a nitro group, and a methyl group on a pyridine core—offers a versatile platform for constructing complex heterocyclic systems. The electron-withdrawing nitro group activates the pyridine ring for certain transformations while also serving as a synthetic handle for the formation of a crucial diamine intermediate. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the properties, safe handling, and application of this compound as a precursor, with a specific focus on the synthesis of imidazo[4,5-b]pyridine derivatives, a scaffold prevalent in modern pharmacophores.

Core Compound Properties and Safety Mandates

Physicochemical Characteristics

This compound is an organic compound belonging to the pyridine derivative class.[1] Its structure is characterized by an aromatic pyridine ring, which imparts stability and specific reactivity.[1] The presence of a nitro group adds significant polarity, typically making it more soluble in polar solvents, while the amino group can engage in hydrogen bonding, which enhances its reactivity in reactions like nucleophilic substitutions.[1]

PropertyValueSource
CAS Number 51984-61-3[1][2][3]
Molecular Formula C₆H₇N₃O₂[1]
Molecular Weight 153.14 g/mol [1][3]
Appearance Yellow Powder/Solid[4]
Melting Point 220 - 225 °C (428 - 437 °F)[4]
Purity Typically ≥97%[1][2]
Storage Store in a dry, dark, well-ventilated place at room temperature.[3][3]
Hazard Analysis and Safe Handling Protocols

As a laboratory chemical, this compound and its precursors require careful handling to minimize risk.

Hazard Identification:

  • Causes skin irritation (Category 2).[4][5]

  • Causes serious eye irritation (Category 2).[4][5]

  • May cause respiratory irritation.[6]

  • May form combustible dust concentrations in air.[4]

Mandatory Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[4][6]

  • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield (European Standard EN166).[7]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[4]

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[4]

  • Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter.[4][6]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid ingestion and inhalation.[4]

  • Prevent dust formation.[4]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[6]

Synthesis of the Precursor: this compound

While commercially available, understanding the synthesis of the title compound provides context for its impurity profile and reactivity. A common route involves the controlled nitration of 2-amino-3-methylpyridine.

Synthetic Workflow Overview

The process involves the careful addition of a nitrating agent (a mixture of fuming nitric acid and sulfuric acid) to the precursor, 3-methylpyridin-2-amine, under controlled temperature conditions to regioselectively install the nitro group at the C5 position.

G cluster_0 Synthesis of this compound A 3-Methylpyridin-2-amine in conc. H₂SO₄ B Cool to 0°C A->B C Add fuming HNO₃ / conc. H₂SO₄ dropwise (Keep Temp < 20°C) B->C D Warm to 35-40°C Stir at 50°C for 30 min C->D E Cool to RT Neutralize with conc. NH₃(aq) D->E F Precipitation E->F G Filter & Wash (Water, aq. DMF) F->G H Recrystallize from DMF G->H I Pure this compound H->I

Caption: Workflow for the nitration of 3-methylpyridin-2-amine.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures for the nitration of aminopyridines.[8]

Materials:

  • 3-Methylpyridin-2-amine (1 equivalent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃, density = 1.5 g/mL)

  • Concentrated Aqueous Ammonia (NH₃)

  • Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylpyridin-2-amine (e.g., 5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL). Cool the mixture to 0°C in an ice bath.[8]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (3.5 mL) to concentrated sulfuric acid (3.5 mL) while cooling in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the aminopyridine from step 1. Critically, maintain the internal temperature of the reaction below 20°C throughout the addition.[8]

  • Controlled Heating: Once the addition is complete, allow the mixture to warm to approximately 20°C. Transfer this mixture in small portions (3-5 mL at a time) to a second flask pre-heated to 35-40°C. Causality: This portion-wise addition to a warmed flask helps to control the exotherm and drive the reaction to completion safely. Do not allow the temperature to exceed 40°C.[8]

  • Reaction Completion: After the transfer is complete, continue stirring the reaction mixture at 50°C for an additional 30 minutes.[8]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize it by the slow addition of concentrated aqueous ammonia until a precipitate forms. Causality: Neutralization protonates the amino groups and deprotonates the sulfuric acid, causing the less soluble product to precipitate out of the aqueous solution.

  • Purification: Filter the resulting solid precipitate. Wash the filter cake sequentially with cold water and a 50% aqueous DMF solution.[8]

  • Final Purification: Recrystallize the crude product from DMF to yield pure this compound.[8]

Application: Synthesis of Imidazo[4,5-b]pyridine Scaffolds

The true utility of this compound lies in its role as a precursor to 2-methylpyridine-3,5-diamine. This diamine is a classic AB-type monomer for condensation reactions to form fused heterocyclic systems. The imidazo[4,5-b]pyridine core, in particular, is a "privileged scaffold" found in numerous kinase inhibitors and other pharmacologically active agents.[9][10]

General Synthetic Strategy

The synthesis is a two-stage process. First, the 5-nitro group is selectively reduced to an amine, yielding the unstable 2-methylpyridine-3,5-diamine. This intermediate is typically used immediately in the next step, where it undergoes cyclocondensation with a one-carbon electrophile (such as an aldehyde, carboxylic acid, or orthoester) to form the imidazole ring.

G cluster_1 Two-Stage Synthesis of Imidazo[4,5-b]pyridines Start This compound Step1 Stage 1: Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Start->Step1 Intermediate 2-Methylpyridine-3,5-diamine (Used in situ) Step1->Intermediate Step2 Stage 2: Cyclocondensation (with R-CHO or R-COOH) Intermediate->Step2 Product Substituted Imidazo[4,5-b]pyridine Step2->Product

Caption: General workflow for imidazo[4,5-b]pyridine synthesis.

Protocol 1: Reduction of this compound

Method A: Catalytic Hydrogenation (Preferred for clean reduction)

Materials:

  • This compound (1 equivalent)

  • Palladium on Carbon (Pd/C, 10 wt. %, ~5 mol %)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen Gas (H₂)

Procedure:

  • Setup: To a hydrogenation flask or a Parr shaker vessel, add this compound and the solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-4 atm or ~50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS by checking for the disappearance of the starting material. Causality: The palladium surface catalyzes the addition of hydrogen across the N-O bonds of the nitro group, reducing it to an amine, with water as the only byproduct.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent.

  • Isolation: The filtrate contains the 2-methylpyridine-3,5-diamine. As this compound can be unstable and prone to oxidation, it is highly recommended to proceed directly to the next step without extensive purification. The solvent can be removed under reduced pressure if a different solvent is required for the subsequent cyclization.

Protocol 2: Cyclocondensation to form Imidazo[4,5-b]pyridines

Method A: Phillips-Ladenburg Condensation with Aldehydes

This method is effective for synthesizing 2-substituted imidazo[4,5-b]pyridines.

Materials:

  • Solution of 2-methylpyridine-3,5-diamine (from Protocol 1, 1 equivalent)

  • Aromatic or Aliphatic Aldehyde (R-CHO, 1.1 equivalents)

  • Sodium Metabisulfite (Na₂S₂O₅, optional, as a mild oxidant)

  • Solvent (e.g., Ethanol, DMF)

Procedure:

  • Combine Reagents: To the crude solution of 2-methylpyridine-3,5-diamine, add the desired aldehyde (1.1 equivalents).

  • Reaction: If desired, add sodium metabisulfite (1.2 equivalents). Reflux the mixture for 2-12 hours. The reaction involves the initial formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation (aromatization) to form the imidazole ring.

  • Monitoring: Track the formation of the product by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 2-substituted-6-methyl-1H-imidazo[4,5-b]pyridine.

Method B: Condensation with Carboxylic Acids (via Polyphosphoric Acid)

This method is robust for creating a variety of 2-substituted derivatives.

Materials:

  • Crude 2-methylpyridine-3,5-diamine (from Protocol 1, 1 equivalent)

  • Carboxylic Acid (R-COOH, 1.1 equivalents)

  • Polyphosphoric Acid (PPA)

Procedure:

  • Drying: If the diamine was isolated, ensure it is thoroughly dry.

  • Reaction Setup: In a round-bottom flask, combine the diamine, the carboxylic acid, and an excess of PPA. Causality: PPA serves as both the solvent and a powerful dehydrating agent, driving the condensation reaction forward by removing the water formed during amide bond formation and subsequent cyclization.[10]

  • Heating: Heat the mixture, typically to 120-180°C, for several hours with stirring.

  • Work-up: Cool the reaction mixture. Carefully pour the viscous solution onto crushed ice and neutralize with a strong base (e.g., concentrated NH₃ or NaOH solution) until the product precipitates.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.

Expected Outcomes and Data

The following table summarizes representative transformations. Yields are highly dependent on the specific substrate and reaction conditions.

StageReagents & ConditionsProductTypical YieldReference
Reduction H₂, 10% Pd/C, EtOH, RT, 50 psi2-Methylpyridine-3,5-diamine>90% (used crude)General Knowledge
Cyclization Benzaldehyde, Na₂S₂O₅, EtOH, Reflux6-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine60-85%[10]
Cyclization Acetic Acid, PPA, 150°C2,6-Dimethyl-1H-imidazo[4,5-b]pyridine70-90%[10]
Cyclization Formic Acid, Reflux6-Methyl-1H-imidazo[4,5-b]pyridine75-95%General Knowledge

Conclusion

This compound stands out as a highly valuable and strategic precursor in heterocyclic chemistry. Its well-defined reactivity allows for the efficient synthesis of 2-methylpyridine-3,5-diamine, a key intermediate for building fused bicyclic systems. The protocols detailed herein provide a reliable foundation for researchers to synthesize libraries of imidazo[4,5-b]pyridine derivatives, which are of significant interest in the pursuit of novel therapeutics and functional materials. Adherence to the outlined safety procedures is paramount to ensure the successful and safe execution of these synthetic transformations.

References

  • PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from PrepChem.com. [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from MDPI. [Link]

  • National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from PubMed Central (PMC). [Link]

  • National Institutes of Health. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from PubMed Central (PMC). [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from PubMed Central (PMC). [Link]

  • ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. Retrieved from pharmachemintermediates.com. [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • National Institutes of Health. (n.d.). A Simple Precursor for Highly Functionalized Fused Imidazo[4,5-b]pyridines and Imidazo[4,5-b]-1,8-naphthyridine. Retrieved from PubMed Central (PMC). [Link]

  • National Institutes of Health. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from PubMed Central (PMC). [Link]

  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from Beilstein Journals. [Link]

  • ResearchGate. (2005). Direct nitration of five membered heterocycles. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2023). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Retrieved from PubMed. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 2-Methyl-5-nitropyridin-3-amine in the Synthesis of Flumatinib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Flumatinib is a second-generation Bcr-Abl tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to first-line therapies like imatinib.[1][2] The intricate molecular architecture of Flumatinib necessitates a multi-step, convergent synthesis strategy. This guide provides an in-depth examination of a key synthetic route, focusing on the pivotal role of the starting material, 2-Methyl-5-nitropyridin-3-amine. We will elucidate the chemical logic behind its selection and detail the protocols for its transformation into the core structure of Flumatinib, providing researchers and drug development professionals with a comprehensive technical resource.

Introduction: Flumatinib and the Synthetic Challenge

Flumatinib, chemically named N-(6-methyl-5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)pyridin-3-yl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide, is a potent inhibitor of the Bcr-Abl fusion protein, the hallmark of Philadelphia chromosome-positive CML.[3][4][5] Its development represents a significant advancement in overcoming the challenge of TKI resistance.[2][6]

The synthesis of such a complex molecule is non-trivial and relies on the strategic assembly of several key fragments. A robust and scalable synthetic pathway is critical for pharmaceutical production. One efficient approach involves a convergent synthesis, where two advanced intermediates are prepared separately and then coupled in a final step. This guide focuses on the synthesis of one of these core intermediates, starting from this compound.

The Strategic Importance of this compound

The selection of this compound as a starting material is a deliberate and strategic choice rooted in fundamental principles of synthetic organic chemistry.

  • Correctly Positioned Functional Groups: The molecule provides the essential pyridine core with the required substitution pattern. The amino group at the C3 position is the reactive handle for constructing the crucial aminopyrimidine ring system. The methyl group at C2 is a permanent feature of the final Flumatinib structure.

  • The Nitro Group as a Versatile Precursor: The nitro group at the C5 position is the key to the synthetic strategy. While not present in the final Flumatinib molecule, it serves two critical purposes:

    • Activation and Direction: As a potent electron-withdrawing group, it influences the reactivity of the pyridine ring.

    • Chemical Handle for Transformation: Most importantly, it is an excellent precursor to other functional groups. In this synthesis, it is strategically converted into a chloro group.[1] This chloro-substituent is an ideal leaving group for the final C-N bond-forming coupling reaction that assembles the Flumatinib backbone. Nitropyridines are widely recognized as valuable building blocks in the synthesis of bioactive molecules for this reason.[7][8]

The overall synthetic workflow is depicted below.

G A This compound B Intermediate I N-(2-methyl-5-nitropyridin-3-yl)-4- (pyridin-3-yl)pyrimidin-2-amine A->B Pyrimidine Ring Formation C Intermediate II N-(5-chloro-2-methylpyridin-3-yl)-4- (pyridin-3-yl)pyrimidin-2-amine B->C Nitro to Chloro Transformation C->dummy D 4-methyl-3-(trifluoromethyl)benzonitrile E Intermediate III 4-((4-methylpiperazin-1-yl)methyl)-3- (trifluoromethyl)benzamide D->E Side Chain Synthesis E->dummy F Flumatinib dummy->F Final Coupling Reaction

Caption: Overall synthetic workflow for Flumatinib.

Key Transformations and Mechanistic Insights

From Nitro to Chloro: A Critical Conversion

The cornerstone of this synthetic route is the transformation of the nitro-substituted intermediate (Intermediate I ) into its chloro-analog (Intermediate II ). This is not a simple substitution; it is a reductive chlorination.

G cluster_0 Key Transformation A N-(2-methyl-5-nitropyridin-3-yl)-4- (pyridin-3-yl)pyrimidin-2-amine (Intermediate I) B N-(5-chloro-2-methylpyridin-3-yl)-4- (pyridin-3-yl)pyrimidin-2-amine (Intermediate II) A->B  Chlorinating Agent  (e.g., Phenylphosphonic dichloride)  

Caption: The pivotal nitro-to-chloro group conversion.

This reaction is typically performed using potent chlorinating agents like phosphorus oxychloride (POCl₃) or, as cited in patent literature, phenylphosphonic dichloride.[1] The mechanism involves the reduction of the nitro group and subsequent replacement by a chlorine atom. The resulting chloro-substituent is an excellent leaving group, perfectly priming the molecule for the final fragment coupling via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

Final Assembly: The Coupling Reaction

The final step involves the coupling of the two key fragments: the chloro-substituted pyridine core (Intermediate II ) and the benzamide side chain (Intermediate III ). This reaction forms the central amide bond that links the two halves of the Flumatinib molecule. The process typically requires a base, such as potassium carbonate, to facilitate the reaction, which is driven to completion at elevated temperatures.[1]

Experimental Protocols

Disclaimer: These protocols are derived from published literature, including patents, and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions. Yields and reaction times are illustrative and may require optimization.

Synthesis of Intermediate II: N-(5-chloro-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine

This protocol assumes the pre-synthesis of Intermediate I , N-(2-methyl-5-nitropyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine, which is formed by the condensation of this compound with a suitable pyrimidine precursor like 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

Step-by-Step Protocol:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-(2-methyl-5-nitropyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine (Intermediate I , 1.0 eq).

  • Solvent and Reagent Addition: Add phenylphosphonic dichloride as both the solvent and chlorinating agent.[1] The molar ratio of the chlorinating agent to the substrate should be optimized, typically in the range of 1.5 to 2.5 equivalents.[1]

  • Reaction Conditions: Heat the reaction mixture to 120-160 °C and maintain for 3-5 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).[1]

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding the mixture to an ice-water solution.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., 50% sodium hydroxide solution) until the pH is basic. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Intermediate II .

  • Characterization: Confirm the structure and purity of the product using NMR and LC-MS.

Synthesis of Flumatinib via Coupling

This protocol describes the final coupling step between Intermediate II and Intermediate III (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide).

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine Intermediate II (1.0 eq), Intermediate III (1.5-2.0 eq), and an alkaline reagent such as potassium carbonate (5-20 eq).[1]

  • Solvent Addition: Add a suitable solvent, such as N,N-Dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to 90-150 °C and stir vigorously for 12-24 hours.[1] Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water to precipitate the crude product.

  • Isolation and Purification: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. The crude Flumatinib can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol) or by column chromatography to achieve high purity.[9]

  • Characterization: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis.

Summary of Synthesis Parameters

StepKey Reagents & IntermediatesTypical ConditionsPurpose & Justification
1 Intermediate I , Phenylphosphonic dichloride120-160 °C, 3-5hConversion of the inert nitro group to a reactive chloro leaving group, essential for the final coupling step.[1]
2 Intermediate II , Intermediate III , Potassium Carbonate, DMF90-150 °C, 12-24hFinal C-N bond formation to couple the two main fragments and construct the Flumatinib backbone.[1]
3 Crude Flumatinib, IsopropanolReflux, then coolPurification of the final active pharmaceutical ingredient (API) to meet pharmaceutical-grade standards.[9]

Conclusion

The synthesis of Flumatinib provides an excellent case study in modern pharmaceutical chemistry, where the choice of starting materials is dictated by a forward-thinking synthetic strategy. This compound is not merely a structural component but a key strategic tool. Its nitro group serves as a latent functional handle, enabling a critical transformation into a chloro group that facilitates the final, crucial bond formation. Understanding this strategic role is paramount for researchers engaged in the synthesis of complex heterocyclic molecules and the development of next-generation kinase inhibitors.

References

  • Title: Synthesis method of flumatinib. Source: Google Patents (CN111072636A).
  • Title: Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Source: Google Patents (WO2021074138A1).
  • Title: Nitropyridines in the Synthesis of Bioactive Molecules. Source: PubMed Central - NIH. URL: [Link]

  • Title: Flumatinib mesylate crystal form A and preparation method and use thereof. Source: Eureka. URL: [Link]

  • Title: Flumatinib mesylate crystal form and preparation method and use thereof. Source: Google Patents (WO2014056396A1).
  • Title: 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]

  • Title: Flumatinib | C29H29F3N8O | CID 46848036. Source: PubChem - NIH. URL: [Link]

  • Title: Metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. Source: PubMed. URL: [Link]

  • Title: Overcoming flumatinib resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential. Source: NIH. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitropyridin-3-amine (CAS 51984-61-3). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and significantly improve your experimental outcomes.

Synthetic Pathway Overview

The synthesis of this compound is most practically achieved via the electrophilic nitration of 2-methyl-3-aminopyridine. This pathway, while direct, presents significant challenges in controlling regioselectivity and minimizing byproduct formation. The success of this synthesis hinges on a deep understanding of the reaction mechanism and precise control over experimental parameters.

The overall transformation is depicted below:

Synthetic_Pathway cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Target Product start 2-Methyl-3-aminopyridine reagents Nitrating Mixture (HNO₃ / H₂SO₄) Controlled Temperature (0-10°C) start->reagents product This compound reagents->product Troubleshooting_Logic A Start: 2-Methyl-3-aminopyridine in H₂SO₄ B Is the Amino Group Fully Protonated? A->B C YES: Forms -NH₃⁺ (meta-director) B->C Sufficient H₂SO₄ D NO: Remains -NH₂ (ortho, para-director) B->D Insufficient H₂SO₄ E Nitration (NO₂⁺) C->E D->E F Major Product: This compound (Desired) E->F Meta-attack favored G Major Products: 4-nitro and 6-nitro isomers (Undesired) E->G Ortho/Para-attack favored H Solution: Ensure strong acidic conditions and low temperature G->H Mechanism cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO₃ + 2H₂SO₄ HNO₃ + 2H₂SO₄ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ HNO₃ + 2H₂SO₄->NO₂⁺ + H₃O⁺ + 2HSO₄⁻ Equilibrium Substrate + NO₂⁺ Substrate + NO₂⁺ Sigma Complex\n(Resonance Stabilized) Sigma Complex (Resonance Stabilized) Substrate + NO₂⁺->Sigma Complex\n(Resonance Stabilized) Slow Sigma Complex Sigma Complex Product + H⁺ Product + H⁺ Sigma Complex->Product + H⁺ Fast

Technical Support Center: Purification of 2-Methyl-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-5-nitropyridin-3-amine (CAS 51984-61-3). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic compound. The presence of both an amino and a nitro group on the pyridine ring introduces unique challenges in purification, including the removal of stubborn impurities and potential stability issues.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve high purity for your downstream applications.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.

Question 1: My final product is a persistent yellow or brownish solid, even after initial purification. What causes this and how can I fix it?

Answer:

  • Causality: This discoloration is typically due to trace amounts of aromatic nitro-containing impurities or oxidation byproducts formed under harsh nitration conditions (e.g., using strong nitric and sulfuric acids).[3] These impurities often have similar polarities to the desired product, making them difficult to remove by standard crystallization.

  • Troubleshooting Protocol:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent for recrystallization (e.g., ethanol or acetone). Add a small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Hot Filtration: Maintain the heat and stir for 5-10 minutes. Perform a hot filtration through a pre-heated funnel containing a pad of Celite® or filter paper to remove the charcoal. This step is critical for adsorbing the high-molecular-weight colored impurities.

    • Recrystallization: Allow the clear, filtered solution to cool slowly to induce crystallization.[4] This process should yield a significantly lighter-colored, purer product.

Question 2: I'm experiencing very low recovery after performing a recrystallization. What am I doing wrong?

Answer:

  • Causality: Low recovery is often a result of one of two issues: using an excessive volume of solvent, or the chosen solvent being too effective at room temperature. The goal of recrystallization is to find a solvent that dissolves the compound well when hot but poorly when cold.[5][6]

  • Troubleshooting Protocol:

    • Solvent Volume Optimization: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid. Adding solvent in small portions to the heated mixture is key.

    • Solvent System Selection: If recovery is still low, the solvent may be too good. Consider a mixed-solvent system. Dissolve the compound in a "good" solvent (e.g., acetone) and then slowly add a "poor" solvent in which the compound is less soluble (e.g., hexanes or water) dropwise to the hot solution until it just becomes cloudy. Re-heat to clarify and then cool slowly.[7]

    • Cooling Process: Ensure a slow cooling process. Rapid cooling in an ice bath can trap impurities and lead to the formation of smaller, less pure crystals. Allow the solution to first reach room temperature slowly before further cooling.[6]

Question 3: My NMR/HPLC analysis shows the presence of an isomeric impurity. How can I separate it?

Answer:

  • Causality: The direct nitration of substituted aminopyridines can be complex, often yielding a mixture of isomers.[8][9] For example, nitration of 2-methyl-3-aminopyridine could potentially yield the desired 5-nitro product along with the 2-methyl-3-amino-6-nitropyridine isomer, depending on the reaction conditions. The separation of these isomers is challenging due to their very similar physical properties.

  • Troubleshooting Protocol:

    • Fractional Crystallization: This technique can sometimes be effective. It involves multiple, careful recrystallization steps. The principle is that the solubility of the two isomers may differ slightly in a given solvent, allowing for enrichment of the less soluble isomer in the crystalline phase with each step. This requires patience and careful monitoring of purity by TLC or HPLC after each crystallization.

    • Flash Column Chromatography: This is the most reliable method for separating isomers. Due to the polar nature of both the amino and nitro groups, a silica gel stationary phase is typically effective.

      • Eluent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., 20-30% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50-70% ethyl acetate).

      • Monitoring: Carefully monitor the fractions by TLC to identify and combine the pure fractions of the desired isomer. Specialized HPLC columns, such as those designed for hydrogen-bonding interactions, can also provide excellent separation for analytical and preparative work.[10][11]

Question 4: The product "oils out" during recrystallization instead of forming solid crystals. What should I do?

Answer:

  • Causality: "Oiling out" occurs when the solid melts in the hot solvent or when its solubility is exceeded at a temperature above its melting point. It can also be caused by the presence of impurities that depress the melting point.

  • Troubleshooting Protocol:

    • Lower the Temperature: Use a solvent with a lower boiling point.

    • Increase Solvent Volume: Add more hot solvent to ensure the compound remains dissolved until the solution cools to a temperature below the compound's melting point.

    • Induce Crystallization: If an oil has formed, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface or by adding a seed crystal of the pure compound.

II. Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for recrystallizing this compound?

A: Ethanol and acetone are excellent starting points for recrystallization.[12] The compound is generally soluble in polar solvents.[1] For a mixed-solvent system, a combination of ethyl acetate/hexanes or acetone/hexanes can provide good results, allowing for fine-tuning of solubility.[7]

Q: What are the recommended starting conditions for flash column chromatography?

A: A good starting point for flash column chromatography on silica gel is an eluent system of ethyl acetate and hexanes. Begin with a lower polarity mixture (e.g., 30:70 Ethyl Acetate:Hexanes) and gradually increase the proportion of ethyl acetate. The polarity can be adjusted based on the TLC results.

Q: How should I store the purified this compound?

A: The compound should be stored in a cool, dry, dark place in a tightly sealed container to prevent potential degradation. While generally stable, nitroaromatic compounds can be sensitive to light and heat over long periods.[13][14]

Q: Which analytical techniques are most effective for purity assessment?

A:

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity assessment and for detecting trace impurities, including isomers.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Essential for confirming the chemical structure and identifying any residual solvents or organic impurities.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity. Impurities will typically cause the melting point to broaden and become depressed.

III. Experimental Protocols & Data
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

  • Add a small amount of the chosen solvent (e.g., ethanol) and begin heating and stirring.

  • Continue to add the solvent in small portions until the solid is completely dissolved at the solvent's boiling point.

  • Optional: If the solution is colored, remove it from the heat, allow it to cool slightly, add 1-2% w/w activated charcoal, and reheat to boiling for 5-10 minutes. Perform a hot filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Purification MethodSolvent SystemRationale & Comments
RecrystallizationEthanol or AcetoneGood solubility when hot, lower solubility when cold. Effective for removing less polar impurities.[12]
RecrystallizationEthyl Acetate / HexanesA versatile mixed-solvent system that allows for fine-tuning of solubility to optimize recovery.[7]
Column ChromatographyEthyl Acetate / Hexanes (Gradient)Standard choice for silica gel chromatography. The gradient allows for the separation of compounds with a range of polarities.
Column ChromatographyDichloromethane / Methanol (Gradient)A more polar system for impurities that are not well-resolved with ethyl acetate/hexanes.
IV. Workflow & Logic Diagrams

This diagram illustrates the decision-making process for purifying the crude product.

PurificationWorkflow Start Crude this compound CheckPurity Assess Purity (TLC/HPLC/NMR) Start->CheckPurity IsPure Is Purity >98%? CheckPurity->IsPure Recrystallize Perform Recrystallization IsPure->Recrystallize No FinalProduct Pure Product IsPure->FinalProduct Yes Recrystallize->CheckPurity Re-assess Purity Charcoal Add Charcoal Treatment? Recrystallize->Charcoal Colored Impurities? Charcoal->Recrystallize No ColumnChrom Perform Column Chromatography Charcoal->ColumnChrom Yes (or if still impure) ColumnChrom->CheckPurity Re-assess Purity IsomerTroubleshooting Start Isomeric Impurity Detected (via HPLC or NMR) TryFrac Attempt Fractional Recrystallization Start->TryFrac CheckPurity Check Purity of Crystals TryFrac->CheckPurity IsSeparated Isomer Separation Successful? CheckPurity->IsSeparated ColumnChrom Proceed to Flash Column Chromatography IsSeparated->ColumnChrom No PureProduct Isolated Pure Isomer IsSeparated->PureProduct Yes DevelopMethod Develop Gradient Method (e.g., Hex/EtOAc) ColumnChrom->DevelopMethod Collect Collect & Analyze Fractions DevelopMethod->Collect Combine Combine Pure Fractions Collect->Combine Combine->PureProduct

Caption: Troubleshooting logic for separating isomers.

References

  • Anumula, K. R., & Dhulipala, P. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 220(2), 276-283. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine. Retrieved from [Link]

  • Bello, A., & Pindado, J. (1969). Ultraviolet absorption and protonation equilibria of amino- and nitro-substituted pyridines. Journal of the Chemical Society B: Physical Organic, 647-650. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitropyridin-3-amine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • ChemBK. (n.d.). 2-AMINO-3-METHYL-5-NITROPYRIDINE. Retrieved from [Link]

  • Gandeepan, P., & Ackermann, L. (2018). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 20(15), 4578-4581. Retrieved from [Link]

  • Wit Pharma. (n.d.). This compound CAS NO.51984-61-3. Retrieved from [Link]

  • Gong, X., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling, 25(9), 298. Retrieved from [Link]

  • Orita, A., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(11), 3237. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Google Patents. (1990). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • ResearchGate. (2002). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

  • Contreras, R., et al. (2013). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. International Journal of Organic Chemistry, 3(1), 1-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration of 2‐R‐4‐aminopyridines 3. Retrieved from [Link]

Sources

Technical Support Center: Navigating Reactions with 2-Methyl-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-5-nitropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the common challenge of this compound's low solubility in various reaction conditions. Our goal is to empower you with the knowledge to optimize your synthetic routes and achieve your desired outcomes.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a highly functionalized pyridine derivative. Its structure, featuring a nitro group (-NO2) and an amino group (-NH2), imparts significant polarity.[1] This high polarity is a double-edged sword: while it makes the molecule an interesting building block for various chemical transformations, it also leads to strong intermolecular forces, resulting in a high melting point and, critically, low solubility in many common organic solvents.

This limited solubility can manifest as several experimental challenges:

  • Slow or incomplete reactions: A low concentration of the dissolved reactant can lead to poor reaction kinetics.[2]

  • Difficulty in handling and transfer: The compound may precipitate out of solution, making it difficult to handle and transfer accurately.

  • Inconsistent results: Variable solubility can lead to reproducibility issues between batches.

This guide provides a structured approach to addressing these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

Solvent ClassExample SolventsExpected Solubility
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)Moderate to Good, especially with heating
Polar Protic Methanol, Ethanol, IsopropanolLow to Moderate, often requiring heating
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLow
Halogenated Dichloromethane (DCM), ChloroformVery Low
Nonpolar Hexanes, Toluene, Diethyl etherInsoluble
Aqueous WaterInsoluble

This table is based on the general principle of "like dissolves like" and data for structurally similar compounds.[3]

Q2: I'm observing very slow reaction rates. Could this be a solubility issue?

Yes, it is highly probable. When a reactant has low solubility, its effective concentration in the solution is minimal, leading to slow reaction kinetics.[2] Even if the compound appears to dissolve, the saturation point may be too low for an efficient reaction rate.

Q3: My compound precipitates out of the reaction mixture upon cooling. What should I do?

This is a clear indication of temperature-dependent solubility. To address this, you can either maintain a higher reaction temperature throughout the workup process (if the product is stable) or consider a co-solvent system that improves solubility at lower temperatures.[2]

Troubleshooting Guide: Overcoming Low Solubility in Reactions

This section provides a systematic approach to troubleshooting and overcoming solubility challenges with this compound.

Initial Assessment: Is Solubility the Limiting Factor?

Before modifying your reaction conditions, it's crucial to confirm that low solubility is indeed the root cause of the issue.

Experimental Protocol: Solubility Test

  • Preparation: In separate small vials, add approximately 10 mg of this compound.

  • Solvent Addition: To each vial, add 1 mL of the intended reaction solvent.

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 1-2 minutes. Observe if the solid dissolves completely.

  • Heating: If the solid does not dissolve, gently heat the vial in a water bath or on a hot plate with stirring. Observe for any changes in solubility.

  • Cooling: If the solid dissolves upon heating, allow the vial to cool to room temperature and observe if precipitation occurs.

This simple test will provide a clear indication of the compound's solubility under your proposed reaction conditions.

Strategies for Enhancing Solubility

If the solubility test confirms poor solubility, the following strategies can be employed. The choice of strategy will depend on the specific reaction being performed.

The most straightforward approach is to select a solvent in which the compound is more soluble. Based on its polarity, polar aprotic solvents are a good starting point.

  • High-Boiling Point Polar Aprotic Solvents: DMF, DMSO, and NMP are often excellent choices for dissolving polar compounds, especially at elevated temperatures.

  • Co-solvent Systems: If a reaction requires a less polar solvent, a co-solvent system can be highly effective. A small amount of a polar aprotic solvent like DMF or DMSO can be added to a less polar solvent (e.g., THF, dioxane) to create a mixture with a more favorable polarity for dissolving this compound.

Workflow for Co-solvent Selection

Caption: A workflow for selecting and using a co-solvent system.

As observed in the initial solubility test, temperature can have a significant impact on the solubility of this compound.

  • Elevated Temperatures: Running the reaction at a higher temperature can often be sufficient to dissolve the compound. However, it is crucial to ensure that the starting material, reagents, and product are all stable at the elevated temperature.

Sonication utilizes high-frequency sound waves to break down intermolecular forces and accelerate dissolution.[2]

Experimental Protocol: Sonication-Assisted Dissolution

  • Preparation: Add this compound and the chosen solvent to the reaction flask.

  • Sonication: Place the flask in an ultrasonic bath.

  • Operation: Turn on the sonicator. The duration will depend on the scale of the reaction and the solvent.

  • Observation: Visually monitor the dissolution of the solid.

  • Reaction Initiation: Once the solid is fully dissolved, proceed with the addition of other reagents.

Common Reactions and Recommended Starting Conditions

Below are some common reaction types involving aromatic amines and nitro compounds, along with suggested starting conditions to address the solubility of this compound.

Nucleophilic Aromatic Substitution (SNAr)

In some cases, the nitro group of nitropyridines can be displaced by strong nucleophiles, particularly sulfur nucleophiles.[4][5]

  • Suggested Solvent: DMF is often the solvent of choice for these reactions as it can dissolve the polar starting material and facilitate the reaction.[4]

  • Temperature: Heating is typically required. Start with a temperature of 80-100 °C and monitor the reaction by TLC or LC-MS.

Sandmeyer Reaction

The amino group of this compound can be converted to a diazonium salt, which can then be substituted with various nucleophiles (e.g., halides, cyanide).[6][7][8][9]

  • Diazotization Step: This is typically carried out in an acidic aqueous solution at low temperatures (0-5 °C). The solubility in the acidic medium is generally not an issue as the amine is protonated to form a more soluble salt.

  • Substitution Step: After the formation of the diazonium salt, the subsequent reaction with a copper(I) salt is often performed in the same aqueous mixture. If solubility becomes an issue upon neutralization, the addition of a co-solvent may be necessary.

Logical Relationship for Sandmeyer Reaction

SandmeyerReaction A This compound B Diazotization (NaNO2, aq. Acid, 0-5 °C) A->B C Aryl Diazonium Salt (in solution) B->C D Substitution (CuX, where X = Cl, Br, CN) C->D E Substituted Product D->E

Caption: A simplified workflow for the Sandmeyer reaction.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group, providing access to diaminopyridine derivatives.

  • Catalytic Hydrogenation: This is a common method for nitro group reduction.

    • Solvents: Polar protic solvents like ethanol or methanol are typically used. The solubility of this compound in these solvents may be limited at room temperature, but often increases sufficiently for the reaction to proceed, especially with heating.

    • Catalyst: Palladium on carbon (Pd/C) is a common catalyst.

  • Metal-Mediated Reduction: Reagents like tin(II) chloride (SnCl2) in concentrated HCl or iron powder in acetic acid can also be used. The acidic conditions in these reactions will protonate the amino groups, which generally enhances solubility in the aqueous or alcoholic media used.

Conclusion

Overcoming the low solubility of this compound is a manageable challenge with a systematic and informed approach. By understanding the compound's physicochemical properties and employing the strategies outlined in this guide—from solvent selection and the use of co-solvents to leveraging temperature and sonication—researchers can significantly improve reaction efficiency and consistency. We encourage you to use this guide as a starting point for your experimental design and to contact our technical support team for further assistance with your specific applications.

References

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Online] Available at: [Link]

  • PMC - NIH. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Online] Available at: [Link]

  • Wikipedia. Sandmeyer reaction. [Online] Available at: [Link]

  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Online] Available at: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Online] Available at: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Online] Available at: [Link]

Sources

Technical Support Center: Optimizing Derivatization Reactions for 2-Methyl-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the derivatization of 2-Methyl-5-nitropyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges and optimize your reaction conditions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your derivatization reactions.

The unique electronic nature of this compound, characterized by the interplay between the electron-donating amino and methyl groups and the strongly electron-withdrawing nitro group, presents both opportunities and challenges in its chemical transformations.[1][2] Understanding these electronic effects is paramount to controlling reactivity and achieving high yields of the desired derivatives. This guide will focus on three primary classes of derivatization: Diazotization and Subsequent Reactions , N-Acylation , and N-Alkylation .

Part 1: Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1.1: Diazotization and Sandmeyer-Type Reactions

The conversion of the primary amino group of this compound into a diazonium salt is a powerful strategy for introducing a wide range of substituents. However, the inherent instability of diazonium salts and the reduced basicity of the starting amine due to the nitro group require careful control of reaction parameters.

Frequently Asked Questions (FAQs):

  • Q1: Why is my diazotization reaction of this compound failing or giving low yields?

    • A1: The most critical factor is temperature control. Diazonium salts of aromatic amines are notoriously unstable at elevated temperatures and must be prepared and used at 0-5 °C.[3][4] The electron-withdrawing nitro group on the pyridine ring further destabilizes the diazonium salt. Additionally, the basicity of the amino group is significantly reduced, making the initial nitrosation step more challenging. Ensure you are using a strong mineral acid (like HCl or H₂SO₄) in sufficient excess to fully protonate the weakly basic amine.[3]

  • Q2: What is the optimal acid and nitrite source for this reaction?

    • A2: Strong mineral acids such as hydrochloric acid or sulfuric acid are essential.[3] The choice of acid will determine the counter-ion of the diazonium salt. For the nitrite source, sodium nitrite (NaNO₂) is the most common and cost-effective choice. It is crucial to use a freshly prepared aqueous solution of sodium nitrite and add it slowly and dropwise to the cold amine solution to maintain strict temperature control.[3][4]

  • Q3: My reaction mixture turns dark brown or black upon addition of sodium nitrite. What is happening?

    • A3: A dark coloration often indicates decomposition of the diazonium salt or unwanted side reactions, such as azo coupling between the newly formed diazonium salt and the unreacted starting amine.[3] This is typically caused by the temperature rising above 5 °C. To mitigate this, ensure vigorous stirring and very slow, subsurface addition of the cold nitrite solution. Using a slight excess of the mineral acid can also help by keeping the concentration of the free, unprotonated starting amine low, thus minimizing self-coupling.

Troubleshooting Guide: Diazotization

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Yield of Desired Product (e.g., in a subsequent Sandmeyer reaction) 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Impure starting material or reagents.1. Ensure complete dissolution of the amine salt: The amine should be fully dissolved in the acid before cooling and adding nitrite. Gentle warming may be necessary before cooling.[3] 2. Strict temperature control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath.[3][4] 3. Slow addition of nitrite: Add a pre-cooled solution of NaNO₂ dropwise.[4] 4. Check for excess nitrous acid: Use starch-iodide paper to test for a slight excess of HNO₂. A blue-black color indicates its presence. If the test is negative, add a little more NaNO₂ solution.[4] 5. Use high-purity reagents: Ensure the this compound and sodium nitrite are of high purity.[3]
Formation of a Tarry or Oily Residue 1. Azo coupling side reaction. 2. Phenolic byproducts from reaction with water.1. Increase acid concentration: A higher acid concentration minimizes the amount of free amine available for coupling.[3] 2. Maintain low temperature: This is critical to prevent both decomposition and side reactions. 3. Use the diazonium salt solution immediately: Do not let the solution warm up or stand for extended periods before the next step.
Precipitation during Nitrite Addition The diazonium salt may be precipitating prematurely.While some diazonium salts are sparingly soluble, ensure this is the desired salt and not unreacted starting material. Proceed with caution to the next step, maintaining the low temperature.

Logical Flow for Troubleshooting Diazotization:

G start Low Yield in Sandmeyer Reaction temp Was Temperature Strictly 0-5°C? start->temp acid Sufficient Excess of Strong Acid? temp->acid Yes solution_temp Improve Cooling (Ice-Salt Bath) temp->solution_temp No nitrite_add Slow, Dropwise Addition of Cold NaNO2? acid->nitrite_add Yes solution_acid Increase Acid Equivalents acid->solution_acid No reagents Purity of Starting Materials Checked? nitrite_add->reagents Yes solution_nitrite Ensure Slow, Subsurface Addition nitrite_add->solution_nitrite No azo_coupling Evidence of Azo Coupling (Dark Color)? reagents->azo_coupling Yes solution_reagents Use High-Purity Reagents reagents->solution_reagents No decomp Evidence of Decomposition (Gas Evolution)? azo_coupling->decomp No azo_coupling->solution_acid Yes decomp->solution_temp Yes

Sources

Technical Support Center: Troubleshooting Guide for 2-Methyl-5-nitropyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitropyridin-3-amine (CAS: 51984-61-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the electrophilic nitration of 2-methylpyridin-3-amine. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure a successful synthesis.

Synthesis Overview: The Electrophilic Nitration Pathway

The most common and direct route to this compound is the electrophilic aromatic substitution (nitration) of the precursor, 2-methylpyridin-3-amine. This reaction is typically performed using a mixed acid system, most commonly a combination of concentrated nitric acid and sulfuric acid.

The reaction mechanism hinges on the formation of the highly electrophilic nitronium ion (NO₂⁺) in the strong acid medium. The regioselectivity of the nitration is directed by the activating groups on the pyridine ring: the amino (-NH₂) group and the methyl (-CH₃) group. The amino group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director. In the acidic medium, the pyridine nitrogen is protonated, acting as a strong deactivating group. The substitution at the 5-position is favored due to a combination of these electronic effects, leading to the desired product. However, improper control of reaction conditions can lead to the formation of undesired isomers and byproducts.

Visual Workflow of Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve 2-methylpyridin-3-amine in concentrated H₂SO₄ B 2. Cool the solution to 0-5 °C A->B C 3. Prepare nitrating mixture (HNO₃ + H₂SO₄) and cool B->C D 4. Add nitrating mixture dropwise (Maintain Temp < 10-20°C) C->D E 5. Allow to warm to RT and stir for specified time D->E F 6. Heat gently (e.g., 50°C) to complete reaction E->F G 7. Quench reaction by pouring onto crushed ice F->G H 8. Neutralize with base (e.g., NH₄OH) to precipitate product G->H I 9. Filter and wash the crude solid H->I J 10. Purify by recrystallization or column chromatography I->J K 11. Characterize final product (NMR, MS, MP) J->K G start Problem Encountered q1 Low or No Yield? start->q1 Yield Issues q2 Impure Product / Multiple TLC Spots? start->q2 Purity Issues q3 Runaway Reaction / Charring? start->q3 Safety/Control Issues q4 No Precipitate during Work-up? start->q4 Work-up Issues q1->q2 a1 Check acid quality. Optimize reaction time/temp. Ensure final heating step (50°C). q1->a1 Yes q2->q3 a2 Improve temperature control. Use column chromatography or fractional recrystallization. q2->a2 Yes q3->q4 a3 Reaction not salvageable. Improve cooling and slow down reagent addition in next attempt. q3->a3 Yes a4 Verify pH is 7-8. Extract with organic solvent (e.g., Ethyl Acetate). q4->a4 Yes

common impurities in 2-Methyl-5-nitropyridin-3-amine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Methyl-5-nitropyridin-3-amine (CAS: 51984-61-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purity of this critical heterocyclic building block. Ensuring high purity is paramount for reproducible results in downstream applications, from medicinal chemistry to materials science.[1] This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to identify and remove common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

The impurity profile of this compound is heavily dependent on its synthetic route. Generally, impurities can be categorized into several classes:

  • Unreacted Starting Materials: Depending on the synthesis, you might find residual precursors such as 2-amino-3-methylpyridine or 2-chloro-3-methyl-5-nitropyridine.[2]

  • Isomeric Byproducts: The nitration of substituted pyridines is a forceful reaction that can lead to the formation of positional isomers. For instance, nitration could potentially occur at other positions on the pyridine ring, leading to compounds like 2-methyl-3-nitro-5-aminopyridine, though the directing effects of the amine and methyl groups favor the desired product.[3]

  • Over-Nitration Products: Although less common, harsh nitrating conditions (e.g., excess fuming nitric acid or high temperatures) could introduce a second nitro group, resulting in dinitro-species.

  • Degradation Products: Aromatic amines, especially those with electron-withdrawing groups like a nitro group, can be susceptible to oxidation and degradation upon prolonged exposure to light or air, often leading to discoloration.[4]

  • Residual Solvents: Solvents used during synthesis and workup (e.g., Dimethylformamide (DMFA), ethanol, ethyl acetate) can be retained in the final product.[2][5]

  • N-Nitroso Impurities (Nitrosamines): A critical and highly regulated class of impurities. If the synthesis involves a secondary amine precursor or if there's residual nitrite from the nitrating agent, there is a potential risk of forming N-nitroso compounds.[6][7] These are considered a "cohort of concern" due to their potential carcinogenicity.[7]

Q2: My product is a brown or dark yellow solid, but the literature reports a light yellow powder. What causes this discoloration and how can I fix it?

Discoloration is typically indicative of trace impurities, often resulting from oxidation of the amine functionality or the presence of polymeric byproducts formed under the harsh acidic conditions of nitration. The brown color in crude 2-methyl-5-nitropyridine, a related compound, is a known issue.[8]

Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.

  • Recrystallization: A carefully performed recrystallization is often sufficient to remove these impurities, yielding a product with the correct color.

  • Silica Gel Plug: If recrystallization fails, dissolving the crude product in a suitable solvent and passing it through a short plug of silica gel can strip out the highly polar, colored impurities.

Q3: My HPLC/NMR analysis shows multiple peaks close to my main product peak. How do I differentiate between isomers and remove them?

Positional isomers are one of the most challenging impurities to remove due to their similar physicochemical properties.

  • Identification: High-resolution mass spectrometry (HRMS) can confirm if the impurity has the same molecular formula. 2D NMR techniques (like COSY and HMBC) are invaluable for definitively establishing the connectivity and confirming the substitution pattern on the pyridine ring.

  • Removal:

    • Fractional Recrystallization: This technique relies on slight differences in solubility between isomers. It may require multiple cycles and can lead to significant yield loss but can be effective.

    • Preparative HPLC/Flash Chromatography: This is the most robust method for separating isomers. A carefully optimized gradient elution on a silica gel column is typically required. The choice of eluent is critical; a good starting point is a hexane/ethyl acetate or dichloromethane/methanol system.[2]

Q4: What are the safety considerations regarding potential nitrosamine impurities?

Regulatory bodies like the FDA and EMA have stringent guidelines on nitrosamine impurities due to their classification as probable human carcinogens.[7] While the primary amine in this compound is not a direct precursor, the synthesis process itself can present risks.[7]

Risk Mitigation:

  • Process Control: Ensure that nitrosating agents (like nitric acid) are completely quenched and removed during the workup.

  • Avoid Cross-Contamination: Do not use equipment or reagents that have been in contact with secondary amines without rigorous cleaning.

  • Analytical Testing: Use highly sensitive analytical methods, such as LC-MS/MS, to test for the presence of any potential nitrosamine impurities, especially if the product is intended for pharmaceutical use.

Impurity Source and Removal Workflow

The following diagram illustrates the potential sources of impurities during a typical synthesis and the subsequent decision-making process for purification.

G cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities Generated cluster_purification Purification Workflow A Starting Materials (e.g., 2-Amino-3-methylpyridine) B Nitration Reaction (H2SO4 / HNO3) A->B I1 Unreacted Starting Material A->I1 C Workup & Isolation (Neutralization, Extraction) B->C I2 Isomeric Byproducts B->I2 I3 Oxidation/Degradation Products B->I3 I4 Residual Solvents & Salts C->I4 P1 Crude Product Analysis (TLC, HPLC, NMR) C->P1 I1->P1 I2->P1 I3->P1 I4->P1 P2 Primary Purification: Recrystallization P1->P2 Major Impurities Differ in Solubility P3 Secondary Purification: Column Chromatography P1->P3 Isomers or Closely Related Impurities P2->P3 Purity Goal Not Met P4 Final Product Validation (Purity >98%) P2->P4 Purity Goal Met P3->P4 G start Crude Product check_purity Analyze by TLC/HPLC start->check_purity is_discolored Significant Discoloration? check_purity->is_discolored Impurities Detected recrystallize_charcoal Recrystallize with Activated Charcoal is_discolored->recrystallize_charcoal Yes recrystallize_normal Standard Recrystallization is_discolored->recrystallize_normal No check_purity_post_rx Analyze Purity recrystallize_charcoal->check_purity_post_rx recrystallize_normal->check_purity_post_rx is_pure Purity > 98%? check_purity_post_rx->is_pure run_column Perform Flash Column Chromatography is_pure->run_column No (e.g., Isomers Present) end Pure Product is_pure->end Yes run_column->end

Sources

Technical Support Center: Regioselectivity in Reactions of 2-Methyl-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complex reactivity of 2-Methyl-5-nitropyridin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile but challenging building block. Here, we address common regioselectivity issues through a series of frequently asked questions and troubleshooting protocols, grounded in mechanistic principles.

Foundational Principles: Understanding the Reactivity Landscape

Before troubleshooting specific reactions, it is crucial to understand the electronic and steric factors governing the reactivity of this compound. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack compared to benzene.[1][2] The substituents present on this scaffold create a complex interplay of directing effects.

1.1 Electronic Profile of Substituents

The regiochemical outcome of any reaction is dictated by the combined electronic influence of the pyridine nitrogen and the three substituents. Their effects can be dissected into inductive and resonance contributions.[3][4]

SubstituentPositionInductive EffectResonance EffectOverall Directing Effect (for EAS)
Pyridine N 1Strong -I (Withdrawing)Strong -R (Withdrawing)Deactivating, Meta-directing
-CH₃ 2Weak +I (Donating)Hyperconjugation (Weakly Donating)Activating, Ortho/Para-directing
-NH₂ 3-I (Withdrawing)Strong +R (Donating)Activating, Ortho/Para-directing
-NO₂ 5Strong -I (Withdrawing)Strong -R (Withdrawing)Deactivating, Meta-directing

// Edges to show connections N_atom -> a [style=invis]; CH3 -> b [style=invis]; NH2 -> c [style=invis]; NO2 -> e [style=invis]; C4 -> d [style=invis]; C6 -> f [style=invis];

// Informational edges edge [color="#5F6368", style=dashed, arrowhead=none]; NH2 -> C4 [label="ortho"]; CH3 -> C4 [label="para"]; NH2 -> C6 [label="para"]; } enddot Caption: Electronic influences on the this compound core.

Troubleshooting Electrophilic Aromatic Substitution (EAS)
Q1: I am attempting an electrophilic aromatic substitution (e.g., halogenation, nitration) on this compound, but the reaction is not proceeding or the yield is extremely low. Why is this happening?

A1: This is a common and expected challenge. The pyridine ring is inherently electron-deficient, a property that is significantly amplified by the potent electron-withdrawing nitro group (-NO₂) at the C5-position.[2] Furthermore, under the strongly acidic conditions typical for EAS, the basic pyridine nitrogen will be protonated, adding a formal positive charge to the ring and further deactivating it towards attack by an electrophile.[5] While the amino and methyl groups are activating, their influence is often insufficient to overcome the powerful deactivating effects of the ring nitrogen and the nitro group.

Q2: If the reaction does proceed, where should I expect the electrophile to add? What is the major regioisomer?

A2: The regioselectivity is determined by the synergy of the directing groups.

  • The amino group at C3 is a powerful ortho, para-director, activating the C2, C4, and C6 positions.

  • The methyl group at C2 is a weaker ortho, para-director, activating the C3, C4, and C6 positions.

  • The nitro group at C5 and the pyridine nitrogen are meta-directors, deactivating the positions ortho and para to them.

Combining these effects, the C4 and C6 positions are the most electronically activated sites for electrophilic attack. The C4-position is ortho to the strongly activating amino group and para to the methyl group. The C6-position is para to the amino group. The precise ratio of C4 to C6 substitution will depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in disfavoring attack at the C6 position, which is adjacent to the pyridine nitrogen.[6]

Q3: How can I improve the yield of my EAS reaction?

A3: To overcome the high activation barrier, consider these strategies:

  • Forcing Conditions: Employ higher temperatures and longer reaction times. However, be aware that this can lead to decomposition.

  • Stronger Reagents: Use more potent electrophilic systems (e.g., oleum for sulfonation, or Br₂ with a strong Lewis acid).

  • N-Oxide Formation: A highly effective strategy for activating pyridine rings is to first form the N-oxide.[2][7] The N-oxide is more reactive towards electrophiles and strongly directs substitution to the C4 position. The oxide can be subsequently removed with a reducing agent like PCl₃ or triphenylphosphine.[5] Caution: The existing amine and nitro groups may be sensitive to the oxidation and reduction conditions required for this pathway.

Mastering Reactions at the C3 Position via Diazotization

The primary amino group at the C3 position is a versatile synthetic handle, primarily through its conversion to a diazonium salt.

Q4: My diazotization of the 3-amino group is failing, resulting in a dark, tarry mixture and low yields of the desired product. What are the critical parameters I need to control?

A4: Diazotization reactions are notoriously sensitive, and failure is often due to improper temperature control or incorrect stoichiometry of reagents.[8]

  • Temperature: A low temperature, strictly maintained between 0-5 °C , is the most critical parameter.[8] Aryl diazonium salts are thermally unstable and decompose rapidly at higher temperatures, leading to the evolution of N₂ gas, formation of phenolic byproducts, and polymerization, which causes the dark coloration.[8]

  • Acidity: A strong mineral acid (e.g., HCl, H₂SO₄) is required to generate the nitrosonium ion (NO⁺) electrophile from sodium nitrite (NaNO₂).[9] Sufficient acid must be present to fully protonate the starting amine, preventing it from acting as a nucleophile and coupling with the newly formed diazonium salt—a common side reaction that leads to colored azo compounds.[8]

  • Reagent Addition: The sodium nitrite solution must be added slowly and dropwise to the acidic solution of the amine. This controls the exothermic nature of the reaction and prevents localized temperature spikes.[8]

G start Diazotization Fails (Low Yield / Dark Color) q1 Is the temperature strictly maintained at 0-5 °C? start->q1 sol1 Implement ice-salt bath. Monitor internal temperature. Pre-cool all solutions. q1->sol1 No q2 Was NaNO₂(aq) added slowly and dropwise? q1->q2 Yes a1_yes Yes a1_no No sol2 Use a dropping funnel. Ensure slow, controlled addition to dissipate heat. q2->sol2 No q3 Is there sufficient excess of strong acid? q2->q3 Yes a2_yes Yes a2_no No sol3 Increase acid concentration. Ensure starting amine is fully dissolved and protonated. q3->sol3 No end_node Re-evaluate reagent purity and stoichiometry. q3->end_node Yes a3_yes Yes a3_no No

Experimental Protocol: Diazotization and Subsequent Sandmeyer Reaction (3-NH₂ to 3-Cl)

This protocol provides a representative procedure for converting the 3-amino group into a chloro group, a key step for enabling further cross-coupling reactions.

Part A: Diazotization

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend this compound (1.0 eq) in 6M hydrochloric acid (approx. 4-5 mL per gram of amine).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-salt bath. It is critical that the internal temperature does not exceed 5 °C.[8]

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the temperature remains between 0-5 °C.

  • Stirring: After the addition is complete, stir the resulting solution (it may remain a slurry) for an additional 20 minutes in the ice bath. The diazonium salt solution is used immediately in the next step.

Part B: Sandmeyer Reaction

  • Catalyst Preparation: In a separate reaction vessel, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (approx. 2 mL per gram of CuCl) with gentle warming, then cool to 0 °C in an ice bath.

  • Coupling: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred CuCl solution. Control the rate of addition to manage the vigorous evolution of nitrogen gas.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-chloro-2-methyl-5-nitropyridine.

Issues in Nucleophilic Aromatic Substitution (SNAr)
Q5: Can the nitro group at the C5 position act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction?

A5: Yes, under certain conditions, a nitro group can be displaced by a strong nucleophile, although it is not as efficient a leaving group as a halogen. The pyridine ring is highly activated towards SNAr by the electron-withdrawing nature of the ring nitrogen and the other substituents. Recent studies on related nitropyridine systems have shown that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles.[10][11] For this compound, substitution of the 5-nitro group would be challenging but may be possible with potent, soft nucleophiles (e.g., thiolates) under forcing conditions. The reaction would proceed via a stabilized Meisenheimer intermediate.

Q6: If I had a leaving group at the C2 position (e.g., 2-chloro-5-nitro-pyridin-3-amine), would nucleophilic attack occur there?

A6: Yes, the C2 and C6 positions of the pyridine ring are highly activated for nucleophilic aromatic substitution.[7] This is because the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack can be delocalized onto the electronegative ring nitrogen, providing significant stabilization.[7][12] A leaving group at the C2 position, ortho to the deactivating nitro group and the ring nitrogen, would be an excellent site for SNAr.[13][14]

References
  • Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
  • EAS Reactions of Pyridine: Videos & Practice Problems. Pearson.
  • Technical Support Center: Strategies for Regioselective Pyridine Substitution. Benchchem.
  • Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines. Benchchem.
  • The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.
  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type C
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Stack Exchange.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
  • Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. Benchchem.
  • Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. Benchchem.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Methyl-5-nitropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 2-Methyl-5-nitropyridin-3-amine and its derivatives. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to navigate the complexities of these challenging yet crucial transformations. The following question-and-answer format directly addresses common issues and provides troubleshooting strategies to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound derivatives?

A1: The primary challenges with this class of substrates are threefold:

  • Electronic Effects: The pyridine ring is inherently electron-deficient, which can affect the oxidative addition step of the catalytic cycle.[1] The presence of a strong electron-withdrawing nitro group further deactivates the ring, making oxidative addition more difficult.[2]

  • Coordination Issues: The pyridine nitrogen and the amino group can coordinate to the metal center of the catalyst (e.g., palladium), potentially leading to catalyst inhibition or the formation of inactive complexes.[3][4] This is a well-documented issue known as the "2-pyridyl problem".[5][6]

  • Steric Hindrance: The methyl group at the 2-position and the amino group at the 3-position can create steric congestion around the reactive site, hindering the approach of the catalyst and the coupling partner.[7][8]

Q2: I am planning a Suzuki-Miyaura coupling with a this compound derivative. Which catalyst system should I start with?

A2: For Suzuki-Miyaura couplings with electron-deficient and potentially coordinating substrates like yours, a robust starting point is a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) precatalyst in combination with a bulky, electron-rich phosphine ligand.[9]

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)These are common, air-stable precatalysts that are readily reduced in situ to the active Pd(0) species.
Ligand SPhos, XPhos, or RuPhos (4-10 mol%)Buchwald-type biarylphosphine ligands are highly effective for challenging couplings due to their steric bulk and electron-donating properties, which promote both oxidative addition and reductive elimination.[9][10]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)These inorganic bases are generally effective and well-tolerated by a wide range of functional groups.[9] Cs₂CO₃ can be a stronger, albeit more expensive, alternative if weaker bases fail.[11]
Solvent 1,4-Dioxane/water or Toluene/water (typically 4:1 to 10:1)A protic co-solvent is often necessary to facilitate the transmetalation step.[9][12]
Temperature 80-110 °CHigher temperatures are often required to overcome the activation barrier for these challenging substrates.[9][13]
Q3: My Suzuki-Miyaura reaction is giving low yields. What are the common causes and how can I troubleshoot this?

A3: Low yields in Suzuki-Miyaura couplings of this substrate class are common and can often be attributed to several factors.[11][14][15]

Troubleshooting Flowchart for Low Yields:

G start Low Yield Observed check_reagents Verify Reagent Quality & Purity (Boronic acid, base, solvent) start->check_reagents check_deboronation Is Protodeboronation Occurring? (Check for arene byproduct) check_reagents->check_deboronation optimize_base Optimize Base (Try Cs₂CO₃ or K₃PO₄) check_deboronation->optimize_base Yes optimize_ligand Screen Different Ligands (e.g., XPhos, RuPhos, JohnPhos) check_deboronation->optimize_ligand No optimize_base->optimize_ligand optimize_temp Increase Reaction Temperature (e.g., up to 120 °C) optimize_ligand->optimize_temp catalyst_deactivation Suspect Catalyst Deactivation? (Check for Pd black) optimize_temp->catalyst_deactivation change_precatalyst Change Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd-PEPPSI) catalyst_deactivation->change_precatalyst Yes

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Detailed Troubleshooting Steps:

  • Protodeboronation: The boronic acid can be sensitive to the reaction conditions and may decompose before coupling. Using a stronger base like K₃PO₄ or Cs₂CO₃ can sometimes mitigate this.[11]

  • Catalyst Inhibition: As mentioned, the nitrogen atoms in your substrate can inhibit the catalyst. Switching to a more sterically hindered ligand like XPhos or RuPhos can sometimes prevent this coordination.[3][4]

  • Inefficient Oxidative Addition: The electron-deficient nature of the pyridine ring can make the initial oxidative addition step sluggish.[2] Increasing the temperature or using a more electron-rich ligand can help.[11]

  • Poor Solubility: Ensure all reagents are fully dissolved at the reaction temperature. A change in solvent system, such as using THF/water, might be beneficial.[15][16]

Q4: Can I use Buchwald-Hartwig amination to couple a primary or secondary amine at the halogen position of a this compound derivative?

A4: Yes, the Buchwald-Hartwig amination is a suitable method for forming C-N bonds with your substrate.[17][18][19] However, the same challenges of catalyst inhibition and electronic deactivation apply.

Recommended Catalyst System for Buchwald-Hartwig Amination:

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1.5-2 mol%)Standard and effective precatalysts for C-N coupling.[18]
Ligand Xantphos, BINAP, or a Buchwald ligand (e.g., RuPhos, BrettPhos) (3-4 mol%)The choice of ligand is critical. Xantphos and BINAP are bidentate ligands that have shown success, while bulky monophosphine ligands are also excellent candidates.[3][17] RuPhos and BrettPhos are particularly effective for coupling primary and secondary amines, respectively.[3]
Base Cs₂CO₃ or NaOtBu (1.4-1.5 equivalents)A strong base is typically required for the deprotonation of the amine.[18] Note that NaOtBu is not compatible with some functional groups like esters.[20]
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous conditions are crucial for Buchwald-Hartwig amination.
Temperature 100-110 °CElevated temperatures are generally necessary to drive the reaction to completion.[18]
Q5: Are there any other cross-coupling reactions I should consider for functionalizing my this compound derivative?

A5: Absolutely. Depending on the desired functional group, you might consider the following palladium-catalyzed reactions:

  • Heck Reaction: For coupling with alkenes to form substituted vinylpyridines.[21] A typical catalyst system would be Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃ and a base such as Et₃N.[9][21]

  • Sonogashira Coupling: To introduce terminal alkynes, forming alkynylpyridines. This reaction usually employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) with a copper(I) co-catalyst.[9][13]

  • Denitrative Coupling: In some advanced cases, the nitro group itself can be used as a leaving group in cross-coupling reactions, although this requires specialized catalysts and conditions.[22][23][24] Palladium catalysts with highly electron-donating and sterically hindered ligands like BrettPhos or specific N-heterocyclic carbenes (NHCs) have shown promise in this area.[22][23]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized starting point and may require optimization for your specific substrate.[9]

  • To an oven-dried reaction vessel, add the this compound derivative (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 5-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This is a representative protocol that should be optimized for specific substrates and amines.[9]

  • In an oven-dried reaction vessel, combine the this compound derivative (1.0 mmol), the desired amine (1.2 mmol), the base (e.g., Cs₂CO₃, 1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., RuPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the mixture to 110 °C and stir for the designated time (typically 8-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualized Catalytic Cycle

Simplified Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)(X)L₂ Pd0->PdII_complex Oxidative Addition (Ar-X) Transmetalation_complex Ar-Pd(II)(R)L₂ PdII_complex->Transmetalation_complex Transmetalation (R-M) Transmetalation_complex->Pd0 Reductive Elimination (Ar-R)

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

This guide is intended to be a living document. As new catalysts and methodologies are developed, we will update this information to keep you at the forefront of synthetic chemistry.

References
  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Retrieved from [Link]

  • J. C. V. Mallet, et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • C. A. G. N. Montalbetti, et al. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ACS Publications. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

  • PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ResearchGate. (2025). Pd-Catalyzed Electrophile Cross-Coupling of Pyridylphosphonium Salts with Arylthianthrenium Salts to Access C4-Arylated Pyridines. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • PubMed. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

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Technical Support Center: Analytical Method Development for 2-Methyl-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the analytical method development for impure samples of 2-Methyl-5-nitropyridin-3-amine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document offers troubleshooting guidance and frequently asked questions to navigate the complexities of method development for this compound and its potential impurities.

Introduction to Impurity Profiling of this compound

This compound is a substituted pyridine derivative whose purity is crucial for the quality and safety of the final active pharmaceutical ingredient (API).[1][2] Impurity profiling is a mandatory step in pharmaceutical manufacturing to identify and quantify unwanted chemicals that can affect the efficacy and safety of the drug product.[3] The synthesis of this compound, likely proceeding through the nitration of an aminopicoline precursor, can introduce several types of impurities. These may include unreacted starting materials, positional isomers, over-nitrated by-products, and various degradation products.[4][5]

A robust analytical method, typically high-performance liquid chromatography (HPLC), is essential for the separation and quantification of these impurities.[1] The development of such a method requires a systematic approach to optimize parameters like column chemistry, mobile phase composition, and detector settings to achieve the desired specificity, accuracy, and precision, as outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Troubleshooting Guide: Common Issues in the Analysis of this compound

This section addresses specific problems that may be encountered during the analytical method development for this compound and its impurities.

Question 1: Why am I seeing poor peak shape (tailing or fronting) for the main peak and impurities?

Answer:

Poor peak shape is a common issue in HPLC and can be attributed to several factors, particularly when analyzing polar, nitrogen-containing compounds like pyridine derivatives.[9]

Possible Causes and Solutions:

  • Secondary Interactions with the Stationary Phase: The basic nature of the amine group in this compound can lead to strong interactions with residual acidic silanol groups on the silica-based stationary phase, resulting in peak tailing.

    • Solution:

      • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping minimize the available silanol groups.

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) will protonate the amine, reducing its interaction with silanols.[10]

      • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Inappropriate Mobile Phase Composition: A mobile phase with too strong or too weak of an elution strength can cause peak distortion.

    • Solution: Optimize the organic modifier (e.g., acetonitrile or methanol) concentration. A gradient elution may be necessary to achieve good peak shape for compounds with a wide range of polarities.

Question 2: I am unable to separate a critical pair of isomeric impurities. What should I do?

Answer:

The separation of positional isomers is a frequent challenge in the analysis of substituted pyridines.[11] Isomers often have very similar physicochemical properties, making their separation difficult.

Troubleshooting Workflow for Isomer Separation:

G start Initial Observation: Co-eluting Isomers step1 Optimize Mobile Phase Selectivity start->step1 step2 Change Stationary Phase step1->step2 If unsuccessful sub1 Try different organic modifiers (e.g., Acetonitrile vs. Methanol). Vary mobile phase pH. step1->sub1 step3 Adjust Temperature step2->step3 If unsuccessful sub2 Switch to a column with a different selectivity (e.g., Phenyl-Hexyl, Cyano). Consider a different particle technology (e.g., core-shell). step2->sub2 step4 Consider Alternative Chromatographic Modes step3->step4 If unsuccessful sub3 Varying the column temperature can alter the selectivity between isomers. step3->sub3 sub4 If reverse-phase fails, explore HILIC for polar isomers or normal-phase chromatography. step4->sub4

Caption: Workflow for optimizing the separation of isomeric impurities.

Detailed Explanation:

  • Mobile Phase Selectivity: Changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous phase can alter the interactions of the isomers with the stationary phase, potentially leading to separation.[9]

  • Stationary Phase Chemistry: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry is the next logical step. Phenyl-hexyl or cyano phases offer different selectivities compared to standard C18 columns and can be effective for separating aromatic isomers.

  • Temperature: Temperature affects the thermodynamics of the chromatographic separation. Running the analysis at different temperatures (e.g., 25°C, 40°C, 60°C) can sometimes improve the resolution between closely eluting peaks.[12]

  • Alternative Chromatographic Modes: For highly polar isomers, Hydrophilic Interaction Chromatography (HILIC) may provide better separation than reversed-phase chromatography.

Question 3: My method is not stability-indicating. How can I develop a method that separates the main component from its degradation products?

Answer:

A stability-indicating method is one that can accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients.[13] To develop such a method, you must first generate the degradation products through forced degradation studies.[14][15]

Forced Degradation Protocol:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60-80°C for several hoursHydrolysis of the nitro group, ring modifications.
Base Hydrolysis 0.1 M NaOH at 60-80°C for several hoursRing opening, hydrolysis of functional groups.
Oxidation 3% H₂O₂ at room temperature or slightly elevated temperatureN-oxide formation, hydroxylation of the pyridine ring.
Thermal Degradation Dry heat at 80-105°C for several daysGeneral decomposition.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photoreactions, formation of radicals.[16]

Method Development Strategy:

  • Perform Forced Degradation: Subject samples of this compound to the stress conditions outlined in the table. Aim for 5-20% degradation of the main peak.[15][17]

  • Analyze Stressed Samples: Analyze the stressed samples using your current HPLC method.

  • Identify Co-elutions: Use a photodiode array (PDA) detector to check for peak purity. If any degradation products co-elute with the main peak, the method is not stability-indicating.

  • Optimize the Method: If co-elution is observed, optimize the chromatographic conditions (gradient slope, mobile phase composition, column chemistry) until all degradation peaks are baseline resolved from the main component and from each other.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, accuracy, precision, and other performance characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for HPLC method development for this compound?

A good starting point would be a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) with a gradient elution from a low pH aqueous mobile phase (e.g., 0.1% formic acid in water) to an organic modifier like acetonitrile. A PDA detector is recommended for monitoring the separation and for peak purity analysis.

Q2: How can I identify the unknown impurities in my sample?

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities.[5] By coupling your HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the impurity peaks, which provides information about their molecular weight. Further fragmentation using tandem mass spectrometry (MS/MS) can yield structural information to help elucidate the identity of the impurities.[5]

Q3: What are the key validation parameters I need to consider for an impurity quantification method?

According to ICH Q2(R1) guidelines, the key validation parameters for an impurity quantification method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[6]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Q4: How do the newer ICH Q14 and Q2(R2) guidelines impact my method development?

The updated ICH Q14 guideline on analytical procedure development and the revised Q2(R2) on validation emphasize a more structured, science- and risk-based approach. They encourage the definition of an Analytical Target Profile (ATP) at the beginning of development, which outlines the method's intended purpose and performance requirements.[6] This lifecycle approach aims to ensure that the analytical method remains robust and fit for purpose throughout its use.[7]

References

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • 2-Amino-3-methyl-5-nitropyridine synthesis - ChemicalBook.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • The benefits of high-resolution mass spectrometry for impurity profiling.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Nitropyridines in the Synthesis of Bioactive Molecules - PubMed.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • 51984-61-3|this compound|BLD Pharm.
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare.
  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed Central.
  • Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines - Benchchem.
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
  • Application Notes and Protocols for the Analytical Separation of Methyl-d3-amine from Non-deuterated Analogs - Benchchem.
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.
  • HPLC Troubleshooting Guide.
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
  • This compound CAS NO.51984-61-3.
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  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.
  • Forced Degradation Studies - MedCrave online.
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.

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stability issues of 2-Methyl-5-nitropyridin-3-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-5-nitropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to the Stability Profile of this compound

This compound is a substituted pyridine derivative with a unique combination of functional groups that dictate its reactivity and stability. The pyridine ring, being electron-deficient, is influenced by the electron-donating amino and methyl groups and the strongly electron-withdrawing nitro group. This electronic interplay governs its behavior in various chemical environments. While the aromatic nature of the pyridine ring imparts a degree of stability, the functional groups can be susceptible to degradation under certain conditions, especially in acidic media. Understanding these potential liabilities is crucial for its successful application in research and development.

Troubleshooting Guide: Stability Issues Under Acidic Conditions

This section addresses common problems encountered when working with this compound in acidic environments.

Issue 1: Sample Discoloration or Precipitation Upon Acidification

Symptoms: You observe a change in the color of your solution (e.g., yellowing) or the formation of a precipitate after adding an acid.

Potential Causes & Solutions:

  • Protonation and Salt Formation: In acidic conditions, the basic nitrogen atoms of the pyridine ring and the amino group can become protonated. This can alter the compound's solubility profile, potentially leading to precipitation if the resulting salt is less soluble in the chosen solvent system.[1][2][3]

    • Solution: Before acidification, ensure the concentration of this compound is well below its saturation point in the protonated form. Consider using a different solvent system or a co-solvent to improve the solubility of the resulting salt.

  • Degradation: The color change may indicate the formation of degradation products. Acid-catalyzed reactions could be occurring.

    • Solution: Immediately analyze the sample using a suitable analytical technique like HPLC-UV or LC-MS to identify any new peaks corresponding to degradation products.[4] It is advisable to perform a forced degradation study to understand the potential degradation pathways.[5][6][7][8]

Issue 2: Unexpected Peaks in Chromatographic Analysis

Symptoms: Your HPLC or GC analysis of an acidified sample shows additional, unexpected peaks that were not present in the initial analysis of the pure compound.

Potential Causes & Solutions:

  • Acid-Catalyzed Hydrolysis: Although aromatic amines are generally less susceptible to hydrolysis than their aliphatic counterparts, under harsh acidic conditions (e.g., high temperature, strong acid), the amino group could potentially undergo hydrolysis to a hydroxyl group.

    • Solution: To minimize hydrolysis, use the mildest acidic conditions and the lowest temperature necessary for your experiment. If possible, avoid prolonged exposure to strong acids.

  • Oxidation of the Methyl Group: The methyl group on the pyridine ring can be susceptible to oxidation, especially in the presence of oxidizing acids or impurities.[1][2][3] This could lead to the formation of the corresponding carboxylic acid or alcohol.

    • Solution: Ensure your solvents and reagents are free from oxidizing contaminants. If the experimental conditions are harsh, consider protecting the methyl group if it is not essential for the desired reactivity.

  • Reactions Involving the Nitro Group: While nitroaromatic compounds are often stable in acidic media, extreme conditions could potentially lead to side reactions.[9][10]

    • Solution: As with other potential degradation pathways, minimizing the harshness of the acidic environment is key.

Frequently Asked Questions (FAQs)

Q1: At what pH range is this compound expected to be stable?

A1: While specific data for this compound is limited, related nitroaromatic compounds have shown stability at a pH of 2.[9] Generally, in the absence of other reactive species and at ambient temperature, the compound is expected to be reasonably stable in mildly acidic to neutral conditions (pH 3-7). Stability is likely to decrease in strongly acidic (pH < 2) or strongly basic conditions, especially at elevated temperatures.

Q2: How can I monitor the stability of this compound in my acidic formulation?

A2: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust technique for this purpose.[4] A typical workflow involves:

  • Developing an HPLC method that separates the parent compound from potential degradation products.

  • Performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products and validate that the method can resolve them from the main peak.[5][6][7][8][11]

  • Analyzing your formulation at various time points and storage conditions to quantify the parent compound and detect any increase in degradation products.

Q3: Can I use a strong acid like hydrochloric acid or sulfuric acid with this compound?

A3: Yes, but with caution. Similar pyridine derivatives are known to form salts with strong inorganic acids.[1][2] The primary concern will be the solubility of the resulting salt and the potential for acid-catalyzed degradation, especially at higher concentrations and temperatures. It is recommended to start with dilute solutions and monitor for any changes.

Q4: Are there any incompatible reagents I should avoid when working with this compound in acidic media?

A4: Avoid strong oxidizing agents in acidic conditions, as they can promote the oxidation of the methyl group.[12] Also, be cautious with reagents that could react with the amino or nitro groups under acidic catalysis.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Treatment:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution.

  • Incubation:

    • Store one set of samples (control, 0.1 M HCl, 1 M HCl) at room temperature.

    • Store a second set of samples at an elevated temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots from each sample at initial (t=0), 2, 4, 8, and 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic samples with an appropriate amount of NaOH.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC-UV.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks.

Protocol 2: HPLC Method for Stability Indicating Assay

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (determine by UV scan)
Injection Volume 10 µL

Visualizing Potential Degradation and Analysis

Potential Protonation Sites

Under acidic conditions, both the pyridine ring nitrogen and the exocyclic amino group are potential sites for protonation. The relative basicity of these two sites will determine the predominant protonated species.

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 1M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 1M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photolytic Photolytic Stress (UV/Vis light) Start->Photolytic Analysis HPLC/LC-MS Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis End Identify Degradants & Establish Degradation Pathway Analysis->End

Caption: A typical workflow for conducting forced degradation studies. [5][6][7][8][11]

References

  • Dash, A. K., & Cudworth, G. W. (1998). A review of the stability of Schiff bases. Pharmaceutical Research, 15(11), 1681–1689.
  • Douglas, T. A., Walsh, M. E., McGrath, C. J., & Hewitt, A. D. (2009).
  • Gao, Y., et al. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(18), 8871–8877.
  • National Center for Biotechnology Information. (n.d.). 2-Methylpyridine. PubChem Compound Database. Retrieved from [Link]

  • Ju, X. H., & Rodgers, J. E. (2012). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 17(12), 14357–14376.
  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

  • Phillips, M. A. (1946). Acid Hydrolysis of Sulphapyridines.
  • Dash, A. C., & Dash, N. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (11), 2277-2281.
  • LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992).
  • Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Dash, A. C., & Dash, N. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Semantic Scholar.
  • Juárez, J. F., et al. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(2), 344–367.
  • MedCrave. (2016).
  • NIOSH. (1994). Pyridine 1613.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • YouTube. (2020).
  • OSHA. (1991). Pyridine.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • ResearchGate. (2015).
  • PubMed. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp.
  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp.

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Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Methyl-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Methyl-5-nitropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the critical exothermic nitration step. This resource will help you navigate potential challenges, troubleshoot common issues, and ensure a safe and efficient synthesis.

Introduction: Understanding the Exothermic Nature of the Synthesis

The synthesis of this compound is a crucial process for the creation of various pharmaceutical intermediates. The key transformation involves the electrophilic aromatic substitution (nitration) of 2-methyl-3-aminopyridine. This nitration is notoriously exothermic and poses significant safety risks if not properly controlled. The reaction of the aminopyridine with a strong nitrating agent, typically a mixture of nitric and sulfuric acids, generates a substantial amount of heat. Failure to manage this exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure, and even vessel rupture.[1][2][3]

Effective management of this exothermic reaction is paramount for ensuring safety, maximizing product yield, and minimizing the formation of impurities. This guide provides a comprehensive overview of best practices, troubleshooting strategies, and detailed protocols to help you achieve a successful and safe synthesis.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary safety concerns associated with this synthesis?

A1: The primary safety concern is the highly exothermic nature of the nitration reaction, which can lead to a thermal runaway if not controlled.[4] This can result in a rapid increase in temperature and pressure, potentially causing the reactor to fail. Additionally, the reagents used, concentrated nitric and sulfuric acids, are highly corrosive and strong oxidizing agents, requiring careful handling with appropriate personal protective equipment (PPE).

Q2: What is the optimal temperature range for the nitration step?

A2: The optimal temperature for the nitration of 2-methyl-3-aminopyridine is typically kept low to moderate the reaction rate and allow for effective heat removal. A common procedure involves cooling the initial solution of the aminopyridine in sulfuric acid to 0°C before the dropwise addition of the nitrating mixture, while ensuring the temperature does not exceed 20°C during the addition.[5] Post-addition, the temperature is carefully raised to 35-40°C and then held at 50°C to drive the reaction to completion.[5] Exceeding these temperatures can lead to an increased rate of side reactions and a greater risk of a runaway reaction.

Q3: How critical is the order of reagent addition?

A3: The order of addition is critical for safety and selectivity. The standard and safest procedure is to add the nitrating agent (a pre-mixed and cooled solution of nitric and sulfuric acids) slowly and in a controlled manner to the solution of the substrate (2-methyl-3-aminopyridine) in sulfuric acid.[5][6] This ensures that the nitrating agent is the limiting reagent at any given point, preventing its accumulation and a potential delayed, violent reaction.

Reagent and Solvent Related Questions

Q4: What grade of nitric and sulfuric acid should be used?

A4: It is recommended to use concentrated or fuming nitric acid and concentrated sulfuric acid of high purity (e.g., reagent grade or higher). The presence of water can affect the strength of the nitrating agent and potentially lead to undesirable side reactions.

Q5: Can alternative nitrating agents be used to mitigate the exotherm?

A5: While mixed acid is common, other nitrating systems can be employed. For instance, nitration with dinitrogen pentoxide in sulfur dioxide can be a powerful nitrating system.[7] Another approach involves the use of nitronium tetrafluoroborate.[8] However, each system has its own set of reaction conditions and safety considerations that must be thoroughly evaluated before implementation. For pyridine derivatives, a mixture of nitric acid and trifluoroacetic anhydride can also be effective.[9]

Q6: What are the most suitable solvents for this reaction and the subsequent work-up?

A6: The nitration is typically carried out using concentrated sulfuric acid as the solvent.[5] For the work-up, after quenching the reaction mixture on ice, the product often precipitates and can be collected by filtration.[6] Recrystallization from solvents like N,N-dimethylformamide (DMFA) is often used for purification.[5]

Process Control Questions

Q7: What type of cooling system is recommended for lab-scale vs. pilot-scale synthesis?

A7: For lab-scale synthesis, an ice-salt or dry ice/acetone bath is generally sufficient to maintain the required low temperatures.[6][10] For pilot-scale or industrial production, a robust and reliable cooling system, such as a jacketed reactor with a circulating coolant, is essential. Redundant cooling systems and emergency quenching plans are also critical safety features at a larger scale.[1]

Q8: How can I monitor the reaction progress effectively?

A8: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals (after appropriate quenching and work-up of the sample), you can track the consumption of the starting material and the formation of the product.

Troubleshooting Guide: Managing Exothermic Events and Side Reactions

Problem: Rapid Temperature Increase (Runaway Reaction)
  • Symptoms: A sudden, uncontrolled rise in the internal reaction temperature, vigorous gas evolution, and a noticeable change in the color of the reaction mixture.

  • Potential Causes:

    • Too rapid addition of the nitrating agent: This is the most common cause, as it generates heat faster than the cooling system can dissipate it.[10]

    • Inadequate cooling: The cooling bath may not be at the correct temperature, or its capacity may be insufficient for the scale of the reaction.[2]

    • Poor mixing: Inefficient stirring can create localized "hot spots" with high concentrations of reactants, leading to a localized runaway that can propagate.[10]

  • Immediate Actions & Solutions:

    G start Rapid Temperature Rise Detected stop_addition Immediately Stop Addition of Nitrating Agent start->stop_addition enhance_cooling Enhance Cooling Capacity (Add more dry ice, lower bath temp) stop_addition->enhance_cooling increase_stirring Increase Agitation Speed enhance_cooling->increase_stirring quench Emergency Quench (If temperature continues to rise) increase_stirring->quench Is temperature still rising? alert Alert Supervisor & Follow Emergency Protocols quench->alert

    Caption: Decision tree for managing a thermal runaway event.

Problem: Low Yield of this compound
  • Symptoms: The final isolated product weight is significantly lower than the theoretical yield.

  • Potential Causes:

    • Incomplete reaction: The reaction time may have been too short, or the temperature was not raised sufficiently after the addition of the nitrating agent to drive the reaction to completion.

    • Degradation of product: Exposing the product to excessively high temperatures or prolonged reaction times can lead to decomposition.

    • Formation of undesired isomers: Nitration at other positions on the pyridine ring can occur, leading to a mixture of products and reducing the yield of the desired isomer. The nitration of 2-aminopyridine can sometimes yield the 3-nitro isomer as a byproduct.[11]

  • Investigative Steps & Corrective Measures:

    • Review the reaction monitoring data (TLC/HPLC) to confirm if the starting material was fully consumed.

    • Analyze the crude product to identify the presence of isomers or degradation products.

    • Optimize the reaction temperature and time. A slightly longer reaction time at the recommended temperature may improve conversion.

    • Ensure precise temperature control throughout the reaction.

Problem: High Levels of Impurities
  • Symptoms: The presence of significant unexpected peaks in analytical data (e.g., HPLC, NMR) of the final product.

  • Potential Causes:

    • Over-nitration: The formation of dinitro- or other polynitrated species can occur if the reaction conditions are too harsh or if an excessive amount of nitrating agent is used.[6]

    • Oxidation of the methyl group: The strong oxidizing conditions of the nitration can potentially lead to the oxidation of the methyl group.

    • Formation of N-nitro species: Under certain conditions, nitration can occur on the amino group, forming a nitramine intermediate.[11]

  • Purification Strategies & Process Optimization:

    • Recrystallization is an effective method for purifying the final product.[5]

    • Carefully control the stoichiometry of the nitrating agent to avoid excess.

    • Maintain the recommended temperature profile to minimize side reactions.

Detailed Experimental Protocol (Lab-Scale)

This protocol is adapted from established procedures and should be performed with all appropriate safety precautions in a well-ventilated fume hood.[5]

Table of Reagents and Recommended Quantities
ReagentMolar Mass ( g/mol )AmountMoles
2-Methyl-3-aminopyridine108.145.0 g46.2 mmol
Concentrated Sulfuric Acid98.0827.5 mL-
Fuming Nitric Acid (d=1.5)63.013.5 mL-
Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate Dissolve 2-methyl-3-aminopyridine in 24 mL H₂SO₄ cool_substrate Cool substrate solution to 0°C prep_substrate->cool_substrate add_nitrating Dropwise add nitrating mixture to substrate (Keep temp < 20°C) cool_substrate->add_nitrating prep_nitrating Prepare nitrating mixture: 3.5 mL HNO₃ + 3.5 mL H₂SO₄ cool_nitrating Cool nitrating mixture to 0°C prep_nitrating->cool_nitrating cool_nitrating->add_nitrating warm_reaction Allow to warm to 20°C, then heat to 35-40°C add_nitrating->warm_reaction heat_reaction Stir at 50°C for 30 min warm_reaction->heat_reaction cool_down Cool to room temperature heat_reaction->cool_down neutralize Neutralize with conc. NH₄OH cool_down->neutralize filter_precipitate Filter the precipitate neutralize->filter_precipitate wash_solid Wash with water and aq. DMFA filter_precipitate->wash_solid recrystallize Recrystallize from DMFA wash_solid->recrystallize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Preparation of the Substrate Solution: In a flask equipped with a magnetic stirrer and a thermometer, dissolve 5.0 g (46.2 mmol) of 2-methyl-3-aminopyridine in 24 mL of concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add 3.5 mL of fuming nitric acid to 3.5 mL of concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred substrate solution, ensuring the internal temperature is maintained below 20°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to 20°C. Then, carefully heat the mixture to 35-40°C. A slight exotherm may be observed. Once the temperature is stable, continue stirring at 50°C for an additional 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice with stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution with concentrated aqueous ammonia until a precipitate forms.

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid sequentially with water and 50% aqueous DMFA. Purify the crude product by recrystallization from DMFA to yield this compound.

References

  • Watson International Limited. (n.d.). The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. FCAD Group.
  • Domingo, L. R., & Pérez, P. (2018). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 42(22), 18331-18339.
  • BenchChem. (2025).
  • Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (2001). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (8), 1334-1338.
  • Chen, J., Chen, C., & Li, Y. (2021). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Journal of Loss Prevention in the Process Industries, 72, 104558.
  • Jadhav, G. S. (2022). Practical approach to prediction and prevention of runaway reactions. World Journal of Advanced Research and Reviews, 16(2), 139-144.
  • BenchChem. (n.d.).
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
  • BenchChem. (2025).
  • Bakke, J. M., Rømming, C., & Sletvold, I. (2008). Nitropyridines: Synthesis and reactions. ARKIVOC, 2008(16), 1-20.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 2-Amino-3-methyl-5-nitropyridine synthesis.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
  • Maschio, G., & Varrone, M. (2012). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 26, 31-36.
  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Bakke, J. M., Rømming, C., & Sletvold, I. (2008). Nitropyridines, Their Synthesis and Reactions. Molecules, 13(10), 2417-2439.
  • Kulkarni, A. A., & Ranade, V. V. (2022). An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series. Reaction Chemistry & Engineering, 7(5), 1085-1095.
  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.

Sources

alternative workup procedures for 2-Methyl-5-nitropyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyl-5-nitropyridin-3-amine

Welcome to the technical support guide for the synthesis of this compound (CAS 51984-61-3). This document provides in-depth troubleshooting, frequently asked questions, and alternative workup procedures to address common challenges encountered during its synthesis and purification. The goal is to equip researchers with the practical knowledge to overcome experimental hurdles, improve yield and purity, and ensure reliable outcomes.

The synthesis of this valuable intermediate, often proceeding via nitration of 2-amino-3-methylpyridine or nucleophilic aromatic substitution (SNAr) on a suitable precursor, can present challenges during the workup phase.[1][2] Common issues include the removal of stubborn impurities, product oiling out, and low recovery. This guide offers field-proven insights and validated protocols to navigate these complexities.

Troubleshooting Guide (Q&A Format)

This section directly addresses specific problems researchers may face during the workup and purification of this compound.

Question 1: My crude product is a dark, oily residue after solvent removal, not a solid. How can I induce crystallization?

Answer: This is a common issue often caused by residual solvent (like DMSO or DMF) or the presence of impurities that inhibit crystal lattice formation.

  • Causality: High-boiling point solvents are difficult to remove under standard rotary evaporation and can act as an "anti-solvent," keeping your product in an amorphous state. Impurities can disrupt the ordered arrangement of molecules necessary for crystallization.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Ensure all residual high-boiling solvents are removed by placing the crude residue under a high vacuum (using a Schlenk line or vacuum oven) for several hours. Gentle heating (e.g., 40-50°C) can aid this process if the compound is thermally stable.

    • Trituration: Attempt to solidify the oil by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical energy can provide nucleation sites for crystallization.

    • "Seed" Crystal: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the oil. This "seed" can template the crystallization of the bulk material.

    • Solvent Switch: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy.[3] Warm the mixture until it is clear again, and then allow it to cool slowly. This controlled precipitation is often more effective than direct crystallization from a reaction mixture.

Question 2: After aqueous workup and extraction, my yield is significantly lower than expected. Where could my product be?

Answer: Product loss during workup can occur at several stages, primarily due to issues with pH, extraction efficiency, or premature precipitation. The target molecule contains a basic amine group, making its solubility highly pH-dependent.

  • Causality: The amino group on the pyridine ring is basic and can be protonated in acidic conditions, forming a water-soluble salt.[4][5] If the aqueous layer is not made sufficiently basic before extraction, a significant portion of the product will remain in the aqueous phase.

  • Troubleshooting Steps:

    • pH Verification: Before extracting with an organic solvent, ensure the pH of the aqueous layer is distinctly basic (pH 9-11). Use a pH meter or pH paper to verify. Add a base like sodium carbonate, sodium bicarbonate, or dilute sodium hydroxide solution as needed.

    • Increase Extraction Volume/Repetitions: The product may have moderate solubility in the aqueous phase even under basic conditions. Increase the number of extractions (e.g., from 2x50 mL to 4x50 mL) rather than simply increasing the volume of a single extraction. This is a more efficient method for recovering dissolved product.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.[6]

    • Check for Emulsions: An emulsion layer between the aqueous and organic phases can trap a significant amount of product. To break an emulsion, try adding brine, gently swirling the separatory funnel (rather than vigorous shaking), or filtering the entire mixture through a pad of Celite.

Question 3: My final product is contaminated with a polar, UV-active impurity according to TLC analysis. What is it and how can I remove it?

Answer: This is frequently unreacted starting material or a regioisomeric byproduct. For instance, in the nitration of 2-amino-3-picoline, formation of 2-methyl-3-nitropyridin-5-amine is a common side reaction.[7] Standard extraction may not efficiently separate these closely related compounds.

  • Causality: Isomers and related aminopyridines often have very similar polarities, making them difficult to separate by simple recrystallization or a standard silica gel column.

  • Troubleshooting Steps:

    • Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or less basic impurities.[5] Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract this solution with a dilute aqueous acid (e.g., 1 M HCl). Your basic amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic phase. Separate the layers, then carefully basify the aqueous layer with NaOH or Na₂CO₃ until pH > 9. Re-extract the now-neutral product back into an organic solvent. This process effectively "washes" the product.

    • Optimized Column Chromatography: If an acid-base extraction is insufficient, modify your chromatography conditions.

      • Solvent System: Use a gradient elution, starting with a less polar solvent system and gradually increasing polarity.

      • Additive: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent. This deactivates acidic sites on the silica gel, preventing peak tailing of basic compounds and often improving separation.

    • Recrystallization from a Different Solvent System: Experiment with various solvent systems for recrystallization. A good starting point is a polar solvent like ethanol, isopropanol, or ethyl acetate, potentially with the addition of a non-polar anti-solvent like hexanes.[3]

Alternative Workup Procedures: Detailed Protocols

Standard workups often involve quenching the reaction, extracting with an organic solvent, washing with water/brine, drying, and concentrating.[1] When this fails to provide a pure product, the following alternative procedures are recommended.

Protocol 1: Acid-Base Extraction for Enhanced Purity

This method is ideal for removing non-basic or weakly basic organic impurities.

  • Dissolution: Dissolve the crude reaction residue in a suitable organic solvent (e.g., 100 mL of ethyl acetate or dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (3 x 50 mL). The target amine will partition into the aqueous layer as its hydrochloride salt.

  • Isolate Aqueous Phase: Combine the acidic aqueous extracts. The organic layer, containing neutral impurities, can be discarded. Self-Validation Check: Spot the organic layer on a TLC plate to confirm that the product has been successfully removed.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2 M aqueous NaOH or a saturated Na₂CO₃ solution with stirring until the pH is > 9. A precipitate or cloudiness should appear as the free amine is regenerated.

  • Re-extraction: Extract the product from the basified aqueous solution with fresh organic solvent (e.g., 3 x 75 mL of ethyl acetate).

  • Final Workup: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Optimized Recrystallization

This protocol is used when the crude product is a solid but contains impurities.

  • Solvent Screening: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) at room temperature and upon heating.[3] An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% by weight) and heat for a few minutes. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum. Self-Validation Check: The melting point of the recrystallized product should be sharp and match the literature value. The mother liquor can be analyzed by TLC to assess the amount of product lost.

Comparative Summary of Workup Procedures

Workup MethodKey StepsProsConsBest For
Standard Extraction Quench -> Extract -> Wash -> Dry -> ConcentrateFast and straightforward for simple reaction mixtures.Ineffective at removing impurities with similar polarity; risk of product loss if pH is not controlled.Purifying relatively clean reaction mixtures where impurities are significantly different in polarity.
Acid-Base Extraction Dissolve -> Extract with Acid -> Basify -> Re-extractExcellent for removing neutral or acidic impurities; highly effective for purifying basic amines.[5]More time-consuming and involves more solvent; not suitable for acid- or base-labile compounds.Crude products contaminated with non-basic byproducts or starting materials.
Recrystallization Dissolve in hot solvent -> Cool slowly -> FilterCan provide very high purity product; effective at removing small amounts of impurities.Requires finding a suitable solvent system; can result in significant yield loss in the mother liquor.Final purification step after an initial extraction has removed the bulk of impurities.
Column Chromatography Adsorb on silica -> Elute with solvent gradientHighly versatile; can separate compounds with very similar polarities.Can be slow, requires large volumes of solvent, and may lead to product loss on the column for very polar compounds.Complex mixtures with multiple components or for separating isomers.

Workflow Visualizations

Standard Workup Workflow

G start Crude Reaction Mixture quench Quench Reaction (e.g., with water or ice) start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, then Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate end Crude Product concentrate->end G start Crude Product in Organic Solvent acid_extract Extract with 1M HCl start->acid_extract org_phase Organic Layer: Neutral/Acidic Impurities acid_extract->org_phase Separate aq_phase Aqueous Layer: Protonated Amine Salt acid_extract->aq_phase Separate basify Basify Aqueous Layer (pH > 9 with NaOH) aq_phase->basify re_extract Re-extract with Organic Solvent basify->re_extract final_org Combine Organic Layers, Wash, Dry, Concentrate re_extract->final_org end Purified Product final_org->end

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected appearance and purity of the final product?

    • A: Pure this compound is typically a solid. Purity should be >98% as determined by HPLC or NMR. [8]

  • Q2: What are the main safety precautions when handling this compound and its precursors?

    • A: Nitroaromatic compounds can be toxic and are potential skin irritants. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The nitration reactions themselves can be highly exothermic and should be performed with careful temperature control.

  • Q3: Can I use cation-exchange chromatography for purification?

    • A: Yes, cation-exchange chromatography is a viable but less common alternative for purifying basic compounds like aminopyridines. [9]It can be particularly useful for large-scale purifications where traditional silica gel chromatography is impractical. The amine product binds to the acidic resin and can be eluted by washing with a basic buffer or a solution containing a high concentration of counter-ions.

References

  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
  • Lee, K. B., & Lee, Y. C. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 216(2), 358-363. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (2017). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 9(10), 1959–1962. Available from: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Wit Pharma. (n.d.). This compound CAS NO.51984-61-3. Retrieved from [Link]

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impact of starting material quality on 2-Methyl-5-nitropyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyl-5-nitropyridin-3-amine

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is engineered for researchers, chemists, and process development professionals to proactively address challenges and optimize reaction outcomes. The quality of your starting material is the bedrock of a successful synthesis; this guide provides in-depth, experience-driven insights into how starting material attributes directly influence the reaction's success, yield, and purity.

Synthesis Overview: The Nitration Pathway

The synthesis of this compound is typically achieved via the electrophilic nitration of 2-Methyl-3-aminopyridine. This reaction is highly sensitive to substrate purity and reaction conditions. The amino group (-NH₂) and the methyl group (-CH₃) are activating, ortho-, para-directing groups, while the pyridine nitrogen is deactivating. The interplay of these directing effects under strong acidic conditions dictates the regioselectivity of the nitration.

Synthesis_Pathway cluster_main Primary Reaction cluster_side Side Reaction from Impurity SM 2-Methyl-3-aminopyridine (Starting Material) Product This compound (Desired Product) SM:e->Product:w Nitration (C5) Reagents Mixed Acid (HNO₃ / H₂SO₄) Impurity_SM Isomeric Impurity (e.g., 3-Amino-4-methylpyridine) Impurity_Product Isomeric Byproduct (e.g., 3-Nitro-5-methylpyridin-2-amine) Impurity_SM->Impurity_Product Undesired Nitration

Caption: Primary synthesis pathway and a potential side reaction due to an isomeric impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality attributes for the 2-Methyl-3-aminopyridine starting material?

The three most critical attributes are Purity (Isomeric and Overall) , Moisture Content , and Absence of Non-Volatile Residues . Isomeric purity is paramount because regioisomers of the starting material will nitrate to form different products that are often difficult to separate from the desired this compound, leading to significant yield loss during purification.[1][2] Low moisture content is crucial as water can dilute the nitrating acid mixture, altering its strength and potentially leading to incomplete reactions or altered regioselectivity.[3]

Q2: I am observing multiple product spots on my TLC plate that are difficult to separate. Could my starting material be the cause?

Absolutely. This is a classic symptom of isomeric impurities in the 2-Methyl-3-aminopyridine starting material. For example, the presence of 3-amino-4-methylpyridine or 5-amino-2-methylpyridine would lead to the formation of their corresponding nitrated isomers. These isomers often have very similar polarities to the desired product, making chromatographic separation challenging and inefficient. We strongly recommend performing a purity analysis (HPLC or GC) on your starting material before beginning the synthesis.[4]

Q3: How does residual moisture in the starting material specifically impact the nitration reaction?

Water has a direct and detrimental effect on the nitrating agent. In a typical mixed-acid nitration (H₂SO₄/HNO₃), sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Water competes for the sulfuric acid by forming hydronium ions (H₃O⁺), thereby reducing the concentration of the active nitronium ion. This can lead to a sluggish or incomplete reaction, resulting in low conversion of the starting material and consequently, a lower yield.[3]

Q4: Can the color of the 2-Methyl-3-aminopyridine starting material indicate its quality?

While not a quantitative measure, the color can be an initial indicator. High-purity aminopyridines are typically white to light tan crystalline solids.[5] A significant darkening (e.g., dark brown or black) may suggest the presence of oxidation or degradation products from prolonged storage or improper handling.[5] These impurities can consume the nitrating agent and lead to the formation of complex, often tarry, side products, complicating the workup and purification process.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis, with a focus on tracing problems back to the starting material quality.

Caption: A troubleshooting decision tree linking common problems to starting material quality.

Table 1: Impact of Common Starting Material Impurities
ImpurityPotential SourceImpact on Synthesis & Recommended Action
Water Atmospheric exposure, residual from prior synthesis stepsDilutes the nitrating agent, leading to incomplete reaction and low yield. Action: Dry starting material under vacuum before use.[6]
Isomeric Aminomethylpyridines Byproducts from the synthesis of 2-Methyl-3-aminopyridineForms isomeric nitro-products, causing difficult separation and reduced yield of the desired product. Action: Analyze starting material by HPLC or GC to confirm isomeric purity (>99%).[2][4]
Other Pyridine Derivatives Incomplete reaction or side reactions during precursor synthesisReacts with the nitrating agent, consuming it and generating additional impurities. Action: Use starting material with high overall purity as determined by a primary analytical method.
Oxidation/Degradation Products Improper storage (exposure to air, light, heat)Leads to dark coloration and formation of tar-like substances during nitration, complicating workup. Action: Use fresh starting material. If discolored, consider purification by recrystallization or sublimation.[5]
Residual Solvents Carryover from the final purification of the starting materialMay react with the strong acid medium or alter the solubility of reactants. Action: Check for residual solvents using GC-HS or ¹H NMR.

Experimental Protocols

Protocol 1: HPLC Purity Assessment of 2-Methyl-3-aminopyridine

This protocol provides a general method for assessing the purity and detecting isomeric impurities in your starting material.

Objective: To quantify the purity of 2-Methyl-3-aminopyridine and identify the presence of any isomers.

Instrumentation & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 Water/Acetonitrile.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of 2-Methyl-3-aminopyridine and dissolve it in 10 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 275 nm.[4]

    • Column Temperature: 30 °C.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

  • Analysis: Inject the sample and integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Isomeric impurities will typically appear as distinct peaks close to the main product peak.

Protocol 2: General Procedure for the Synthesis of this compound

Disclaimer: This is a representative procedure and must be performed with appropriate safety precautions, including personal protective equipment (PPE) and use of a fume hood. Nitration reactions are highly exothermic and require careful temperature control.

Reagents:

  • 2-Methyl-3-aminopyridine (high purity, >99%, dry).

  • Concentrated Sulfuric Acid (98%).

  • Concentrated Nitric Acid (65-70%).

  • Ice.

  • Aqueous Ammonia or Sodium Hydroxide solution for neutralization.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 4-5 equivalents).

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Slowly and portion-wise, add the 2-Methyl-3-aminopyridine to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding nitric acid (1.1 equivalents) to a separate portion of sulfuric acid, pre-cooled in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of the starting material from the dropping funnel. Meticulously maintain the reaction temperature between 5-10 °C throughout the addition. Vigorous stirring is essential.[7][8]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the controlled temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This step is highly exothermic.

  • Neutralization & Isolation: Slowly neutralize the acidic solution with a base (e.g., aqueous ammonia) until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

References

  • PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.[Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.[Link]

  • Pérez, M. A., & Söllhuber, M. M. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Molecules, 10(3), 369-376. (2005). [Link]

  • Organic Syntheses. 2,3-diaminopyridine.[Link]

  • Google Patents.
  • Google Patents.CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.[Link]

  • PMC. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.[Link]

  • Google Patents.aminopyridine, and n,n'-di-(2-nitro-3-pyridyl)
  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines.[Link]

  • OSHA. PV2143.[Link]

  • Wikipedia. 2-Aminopyridine.[Link]

  • ResearchGate. Nitration of 2‐R‐4‐aminopyridines 3.[Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine.[Link]

  • Google Patents.
  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.[Link]

  • PMC - NIH. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.[Link]

  • MDPI. Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin.[Link]

  • Molequle. 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers.[Link]

  • MDPI. diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6.[Link]

  • PubChem. 2-Amino-3-methylpyridine.[Link]

  • International Journal of ChemTech Research. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.[Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Nitropyridines: Strategies and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Nitropyridines

Substituted nitropyridines are a cornerstone of modern chemical science, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from the versatile reactivity of the pyridine ring, profoundly influenced by the powerful electron-withdrawing nature of the nitro group. This moiety not only directs further functionalization but also frequently plays a crucial role in the biological activity of the final molecule. However, the synthesis of these valuable building blocks is not without its challenges. The inherent electron-deficient character of the pyridine ring makes it resistant to classical electrophilic aromatic substitution, necessitating the development of a diverse array of synthetic strategies.[2]

This guide provides an in-depth, comparative analysis of the most effective and commonly employed methods for the synthesis of substituted nitropyridines. We will delve into the mechanistic underpinnings of each approach, present objective comparisons of their performance supported by experimental data, and provide detailed, field-proven protocols for key transformations.

Electrophilic Nitration Strategies: Taming the Unreactive Ring

Direct electrophilic nitration, the most straightforward approach for many aromatic systems, is notoriously difficult for pyridine. The lone pair on the nitrogen atom is readily protonated under the strongly acidic conditions of nitration, forming a pyridinium ion. This positively charged species is highly deactivated towards electrophilic attack.[3] Consequently, direct nitration of pyridine itself with mixed acids gives abysmal yields of 3-nitropyridine and is of little synthetic value.[4][5] To overcome this hurdle, several more sophisticated electrophilic nitration strategies have been devised.

Indirect Nitration via Pyridine N-Oxides: The Gateway to 4-Nitropyridines

One of the most successful and widely used methods for introducing a nitro group at the 4-position of the pyridine ring involves a two-step sequence: N-oxidation followed by nitration and subsequent deoxygenation.

The Rationale: The N-oxide functionality fundamentally alters the electronic properties of the pyridine ring. The oxygen atom can donate electron density back into the ring through resonance, activating the 2- and 4-positions towards electrophilic attack, while the nitrogen atom's positive charge still exerts an inductive deactivating effect. The net result is a substrate that is sufficiently activated for nitration, which overwhelmingly occurs at the 4-position.

Workflow and Mechanism:

N_Oxide_Nitration Pyridine Pyridine N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation (e.g., H₂O₂, AcOH) Nitrated_N_Oxide 4-Nitropyridine N-Oxide N_Oxide->Nitrated_N_Oxide Nitration (HNO₃, H₂SO₄) Nitropyridine 4-Nitropyridine Nitrated_N_Oxide->Nitropyridine Deoxygenation (e.g., PCl₃) N2O5_Nitration_Mechanism cluster_0 Mechanism of 3-Nitropyridine Synthesis using N₂O₅ Pyridine Pyridine N_Nitro_Salt N-Nitropyridinium Salt Pyridine->N_Nitro_Salt + N₂O₅ Dihydro_Intermediate 1,2-Dihydropyridine Intermediate N_Nitro_Salt->Dihydro_Intermediate + HSO₃⁻ Rearrangement [1,5]-Sigmatropic Shift Dihydro_Intermediate->Rearrangement Product 3-Nitropyridine Rearrangement->Product Elimination

Caption: Simplified mechanism for 3-nitropyridine synthesis via N₂O₅.

This method can provide good yields of 3-nitropyridine (up to 77%) and is applicable to some substituted pyridines. [4][6] b) Nitric Acid in Trifluoroacetic Anhydride (TFAA)

A more operationally simple method for achieving 3-nitration is the use of nitric acid in trifluoroacetic anhydride. [3][7][8]This mixture is believed to generate the potent nitrating agent trifluoroacetyl nitrate in situ. This method has been shown to provide yields comparable to or even higher than the N₂O₅ method for certain substrates. [8][9] Experimental Protocol: Synthesis of 3-Chloro-5-nitropyridine using HNO₃/TFAA [8]

  • Reaction Setup: Chill 10 mL of trifluoroacetic anhydride in an ice bath. Slowly add the 3-chloropyridine (17 mmol). Stir the mixture at this temperature for 2 hours.

  • Nitration: Add concentrated nitric acid (1.9 mL, 36 mmol) dropwise to the cooled solution.

  • Reaction: After stirring for 9-10 hours, slowly add the reaction mixture to a chilled aqueous solution of sodium metabisulfite (3.2 g in 25 mL of water).

  • Work-up: After 24 hours, adjust the pH of the solution to 6-7 with 25% NaOH solution.

  • Isolation: Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. The crude product can be purified by column chromatography.

meta-Nitration via Dearomatization-Rearomatization: A Modern Approach

A recent and innovative strategy for the regioselective meta-nitration of pyridines and quinolines involves a dearomatization-rearomatization sequence. [10][11][12]This method is particularly valuable for the late-stage functionalization of complex molecules.

The Rationale: The pyridine is first converted into a stable, dearomatized oxazino pyridine intermediate. This intermediate then undergoes a radical nitration, which selectively occurs at the position corresponding to the meta-position of the original pyridine. Subsequent acid-mediated rearomatization yields the meta-nitrated pyridine. [11] This catalyst-free, one-pot process is highly regioselective and tolerates a wide range of functional groups, making it a powerful tool for medicinal chemists. [10][11]

Nucleophilic Substitution Strategies: Leveraging the Nitro Group's Influence

The strong electron-withdrawing character of the nitro group makes it an excellent activator for nucleophilic aromatic substitution (SNAr) on the pyridine ring. This approach is arguably the most versatile and widely used for introducing a wide variety of substituents onto a pre-existing nitropyridine core.

Nucleophilic Aromatic Substitution (SNAr) on Halonitropyridines

In this classic transformation, a halogen atom (typically Cl or F) on a nitropyridine ring is displaced by a nucleophile. The nitro group activates the positions ortho and para to it for nucleophilic attack. [13]The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

SNAr_Mechanism Start 2-Chloro-5-nitropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nucleophile (e.g., R-NH₂) (Rate-determining step) Product 2-Amino-5-nitropyridine Meisenheimer->Product - Cl⁻ (Fast)

Caption: General mechanism of SNAr on a chloronitropyridine.

This method is exceptionally broad in scope, with a vast range of nucleophiles (amines, alkoxides, thiolates, etc.) being suitable reaction partners. [14] Experimental Protocol: Synthesis of 2-(N-Morpholino)-5-nitropyridine

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 g, 6.3 mmol) in 20 mL of ethanol.

  • Nucleophile Addition: Add morpholine (0.66 mL, 7.6 mmol, 1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The product will often precipitate.

  • Isolation: Collect the solid product by suction filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Vicarious Nucleophilic Substitution (VNS): Direct C-H Functionalization

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the direct replacement of a hydrogen atom on an electron-deficient aromatic ring, such as a nitropyridine, with a carbanion. [15] The Rationale: The carbanion used in VNS must bear a leaving group at the nucleophilic carbon atom. The reaction proceeds by the addition of the carbanion to a position ortho or para to the nitro group, forming a σ-adduct. This is followed by a base-induced β-elimination of the leaving group along with a proton from the ring, leading to the substituted product and restoration of aromaticity. [16][12][17] This method allows for the direct formation of C-C bonds on the nitropyridine ring without the need for a pre-installed leaving group, making it a highly atom-economical process. [1][17]It is particularly useful for introducing alkyl groups. [16][17]

Ring Synthesis and Transformation Methods

In some cases, it is more efficient to construct the substituted nitropyridine ring from acyclic precursors rather than functionalizing a pre-formed pyridine.

Three-Component Ring Transformation (TCRT)

One such approach is the three-component ring transformation of dinitropyridones. In this reaction, a dinitropyridone reacts with a ketone and a nitrogen source (like ammonia or ammonium acetate) to form a substituted nitropyridine. [10][18]This method can provide access to nitropyridines that are not easily produced by other means. The dinitropyridone essentially serves as a synthetic equivalent of the unstable nitromalonaldehyde. [10]

Transition-Metal-Catalyzed Methods: An Emerging Frontier

While the direct C-H nitration of pyridines using transition metal catalysis is not yet a widely established methodology, the broader field of transition-metal-catalyzed C-H functionalization of pyridines is rapidly advancing. [7][19][20][21]Current research focuses on directing-group-assisted C-H activation to achieve regioselective alkylation, arylation, and other transformations. [7][19]It is plausible that future developments will lead to efficient and selective catalytic methods for the direct introduction of nitro groups onto pyridine rings, though at present, this remains a challenging area of research.

Comparison of Synthesis Methods

MethodTarget Isomer(s)Key ReagentsAdvantagesDisadvantagesTypical Yields
Nitration via N-Oxide 4-NitroH₂O₂, AcOH; HNO₃, H₂SO₄; PCl₃Excellent regioselectivity for 4-isomer, reliable, scalable.Multi-step process, requires handling of N-oxides.Good to Excellent (Overall)
Direct Nitration (N₂O₅) 3-NitroN₂O₅, NaHSO₃Direct access to 3-nitro derivatives.N₂O₅ is unstable, mechanism is complex.Moderate to Good
Direct Nitration (HNO₃/TFAA) 3-NitroHNO₃, TFAAOperationally simpler than N₂O₅, good yields.Requires careful control of conditions.Moderate to Good (10-83%) [8]
Dearomatization-Rearomatization 3-Nitro (meta)Oxazino pyridine intermediates, TBN, TEMPOHigh regioselectivity for meta, mild conditions, good for late-stage functionalization.Requires preparation of the oxazino intermediate.Good to Excellent
SNAr 2-, 4-, 6-SubstitutedHalonitropyridines, NucleophilesExtremely broad scope, high yields, predictable regioselectivity.Requires a pre-functionalized halonitropyridine.Good to Excellent
VNS 2-, 4-, 6-SubstitutedNitropyridines, Carbanions with LGDirect C-H functionalization, atom-economical.Limited to specific carbanion types, requires strong base.Moderate to Good
TCRT VariousDinitropyridones, Ketones, NH₃/NH₄OAcAccess to complex substitution patterns not easily made otherwise.Substrate scope can be limited.Variable

Conclusion

The synthesis of substituted nitropyridines is a mature yet continually evolving field. The choice of synthetic method is highly dependent on the desired substitution pattern and the overall molecular complexity. For the preparation of 4-nitropyridines , the N-oxide route remains the gold standard due to its reliability and high regioselectivity. For 3-nitropyridines , direct nitration with systems like HNO₃/TFAA offers a practical approach, while modern dearomatization-rearomatization strategies provide a powerful tool for complex settings. The workhorse for introducing a vast array of functional groups onto a nitropyridine core is undoubtedly Nucleophilic Aromatic Substitution (SNAr) , which leverages the activating nature of the nitro group to achieve efficient and predictable transformations. As synthetic methodology continues to advance, we can anticipate the development of even more elegant and efficient strategies, particularly in the realm of catalytic C-H functionalization, to further empower researchers in their pursuit of novel and impactful molecules.

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A Comparative Guide to the Synthesis and Reactivity of 2-Methyl-5-nitropyridin-3-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Nitropyridines

Substituted pyridine scaffolds are cornerstones of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Among these, aminonitropyridines are particularly valuable as versatile intermediates. The strategic placement of amino, nitro, and other functional groups on the pyridine ring creates a rich tapestry of reactivity, enabling the construction of complex heterocyclic systems. These compounds are pivotal in developing targeted therapeutics, such as kinase inhibitors, and advanced agrochemicals.[2][3]

This guide provides an in-depth comparison of 2-Methyl-5-nitropyridin-3-amine with its key structural isomers. We will dissect the nuances of their synthesis, explore how subtle changes in substituent placement dictate reactivity, and provide field-proven experimental protocols. Our focus is on the causality behind synthetic choices, offering a practical resource for professionals engaged in organic synthesis and drug discovery.

Section 1: Dissecting the Target Molecule: this compound

This compound (CAS 51984-61-3) is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position, an amino group at the 3-position, and a nitro group at the 5-position.[4] This specific arrangement imparts a unique electronic and steric profile that governs its synthetic utility.

  • Electronic Influence : The electron-donating amino group (ortho to the methyl group) and the strongly electron-withdrawing nitro group (para to the amino group) create a polarized aromatic system. This electronic push-pull effect significantly influences the reactivity of the ring and the functional groups themselves.

  • Synthetic Access : The primary route to this class of compounds is through the electrophilic nitration of the corresponding aminopyridine precursor. However, the inherent electron-deficient nature of the pyridine ring, which is further deactivated upon protonation in acidic media, makes direct nitration challenging, often requiring harsh conditions and leading to issues with regioselectivity.[5][6] The directing effects of the pre-existing amino and methyl groups are crucial for achieving the desired isomer.

Section 2: A Comparative Analysis of Key Isomers in Synthesis

The utility of an intermediate is defined by its accessibility and its performance in subsequent chemical transformations. Here, we compare this compound to its isomers, highlighting the synthetic trade-offs associated with each.

Isomer Comparison: 2-Amino-3-methyl-5-nitropyridine vs. This compound

The most direct comparison is with 2-Amino-3-methyl-5-nitropyridine, where the positions of the amino and methyl groups are swapped.

  • Synthesis : 2-Amino-3-methyl-5-nitropyridine is synthesized by the nitration of 3-Methyl-pyridin-2-ylamine.[7] The amino group at the 2-position strongly directs the incoming nitro group to the 5-position (para), making this a relatively predictable transformation, although yields can be modest (around 35%).[7] The synthesis of this compound would start from 2-Methyl-pyridin-3-ylamine. Here, the 3-amino group and 2-methyl group would both direct nitration to the 5-position, potentially leading to a cleaner reaction profile, though literature on this specific transformation is less common.

  • Reactivity : The primary difference lies in the environment of the amino group. In 2-Amino-3-methyl-5-nitropyridine, the amino group is at the 2-position, making it a potent nucleophile and readily available for reactions like diazotization or coupling. In our target molecule, the 3-amino group is sterically shielded by the adjacent methyl group at the 2-position. This steric hindrance can be a significant factor, either advantageously preventing unwanted side reactions or disadvantageously slowing down desired transformations.

Isomer Comparison: The Role of the Methyl Group

Comparing our target to its non-methylated analog, 3-Amino-5-nitropyridine, reveals the methyl group's influence.

  • Synthesis : Nitration of 3-aminopyridine is complex. While the amino group directs to the 2, 4, and 6 positions, the reaction conditions can lead to various products.[8] Protecting the amino group is often necessary to achieve controlled nitration.[9] The presence of the 2-methyl group in our target molecule serves two purposes: it blocks one potential site of nitration (the 2-position) and its mild electron-donating effect can help activate the ring towards electrophilic substitution.

  • Reactivity : The methyl group in this compound can act as a handle for further functionalization. For instance, the methyl group of 2-methyl-3-nitropyridines can be condensed with aldehydes to form styryl derivatives, a transformation that opens up new synthetic pathways.[10][11] This reactivity is absent in isomers lacking the methyl group.

Isomer Comparison: Chloro-Nitropyridine Analogs

In many synthetic campaigns, chloro-nitropyridines serve as alternative starting materials where the chloro group is later displaced by an amine. Compounds like 2-Chloro-3-nitropyridine or 2,6-Dichloro-3-nitropyridine are common examples.[12][13]

  • Synthesis Strategy : Instead of nitrating an aminopyridine, a researcher might start with a hydroxypyridine, convert it to a chloropyridine (e.g., using POCl₃), perform the nitration, and then introduce the amino group via nucleophilic aromatic substitution (SₙAr).[14]

  • Advantages & Disadvantages : This route offers a different handle for regiocontrol. The strongly electron-withdrawing nitro group activates the positions ortho and para to it for SₙAr.[13][15] For a molecule like 2-Chloro-3-nitropyridine, a nucleophile will readily attack the 2-position.[12] This can be a more efficient and regioselective strategy than direct nitration, especially when the desired aminopyridine precursor is expensive or difficult to synthesize. The trade-off is often a longer synthetic sequence.

Section 3: Data-Driven Comparison of Synthetic Routes

The choice of a synthetic intermediate is often guided by yield, scalability, and the cost of starting materials. The table below summarizes synthetic approaches to various aminonitropyridine isomers.

Target CompoundStarting MaterialKey ReagentsTypical YieldKey Considerations & ChallengesReference
2-Amino-3-methyl-5-nitropyridine 3-Methyl-pyridin-2-ylamineH₂SO₄, fuming HNO₃~35%Requires careful temperature control to prevent over-nitration or decomposition. Modest yield.[7]
2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridineH₂SO₄, HNO₃78%A two-step process from 2-aminopyridine, but intermediates are high-yielding. Provides a handle (Br) for further chemistry.
2-Chloro-5-nitropyridine 2-Aminopyridine1. Nitration 2. Diazotization 3. Chlorination (POCl₃/PCl₅)~41% (overall)Multi-step sequence but utilizes an inexpensive starting material.[14]
2-Nitro-3-aminopyridine N,N'-di-(3-pyridyl)-ureaOleum, HNO₃/H₂SO₄~90% (from urea)Requires protection of the amino group as a urea derivative to direct nitration to the 2-position.[9]
3-Nitropyridine Pyridine N-oxideDinitrogen pentoxide, then SO₂/HSO₃⁻77%Indirect method avoiding direct nitration of the highly deactivated pyridine ring.[5][16]

Section 4: Experimental Protocols

Adherence to validated protocols is critical for reproducibility. The following procedure details the synthesis of 2-Amino-3-methyl-5-nitropyridine, an isomer that exemplifies the common challenges of pyridine nitration.

Protocol: Synthesis of 2-Amino-3-methyl-5-nitropyridine[7]

Objective: To synthesize 2-Amino-3-methyl-5-nitropyridine via electrophilic nitration of 3-methylpyridin-2-amine.

Materials:

  • 3-Methylpyridin-2-amine (5.0 g, 46.2 mmol)

  • Concentrated Sulfuric Acid (98%, 27.5 mL total)

  • Fuming Nitric Acid (d=1.5, 3.5 mL)

  • Concentrated Aqueous Ammonia

  • Dimethylformamide (DMFA)

  • Deionized Water

  • Ice Bath

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask, cool 3.5 mL of fuming nitric acid to 0°C. Cautiously and slowly add 3.5 mL of concentrated sulfuric acid dropwise, ensuring the temperature remains below 20°C.

  • Dissolution of Starting Material: In a primary reaction flask, dissolve 5.0 g (46.2 mmol) of 3-methylpyridin-2-amine in 24 mL of concentrated sulfuric acid. Cool this mixture to 0°C using an ice bath.

  • Nitration Reaction: Add the pre-made nitrating mixture dropwise to the solution of the starting material. Maintain the reaction temperature below 20°C throughout the addition.

  • Controlled Warming: Once the addition is complete, allow the stirred mixture to warm to 20°C. The reaction is then carefully heated to 35-40°C. Causality Note: This gradual increase in temperature is crucial. The initial low temperature controls the highly exothermic nitration, while the subsequent warming provides the necessary activation energy to drive the reaction to completion without promoting decomposition, which can occur at temperatures above 40°C.

  • Reaction Completion: Stir the reaction mixture at 50°C for an additional 30 minutes.

  • Workup and Neutralization: Cool the mixture to room temperature and then pour it carefully onto ice. Neutralize the acidic solution by slowly adding concentrated aqueous ammonia until a precipitate forms (pH ~8).

  • Isolation and Purification: Filter the resulting precipitate. Wash the solid sequentially with water and then with 50% aqueous DMFA (6 mL).

  • Recrystallization: Purify the crude product by recrystallization from DMFA to yield 3-methyl-5-nitropyridin-2-ylamine as a solid (Yield: 2.52 g, 35%).

Section 5: Visualizing Synthetic and Structural Relationships

Visual diagrams are essential for conceptualizing complex chemical information. The following workflows and relationships are rendered using Graphviz.

G Synthetic Workflow for an Aminonitropyridine Isomer cluster_prep Reagent Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification HNO3 Fuming HNO₃ Nitrating_Mix Nitrating Mixture (HNO₃/H₂SO₄) HNO3->Nitrating_Mix Add slowly at 0°C H2SO4_mix Conc. H₂SO₄ H2SO4_mix->Nitrating_Mix Reaction Nitration (Add mixture, keep < 20°C) Nitrating_Mix->Reaction SM Starting Material (e.g., 3-Methyl-pyridin-2-amine) SM_dissolved Dissolve in Conc. H₂SO₄ at 0°C SM->SM_dissolved SM_dissolved->Reaction Warming Warm to 40°C, then 50°C for 30 min Reaction->Warming Quench Quench on Ice Warming->Quench Neutralize Neutralize with NH₄OH Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Wash Wash with H₂O & aq. DMFA Filter->Wash Recrystallize Recrystallize from DMFA Wash->Recrystallize Product Final Product Recrystallize->Product

Caption: A generalized workflow for the synthesis of aminonitropyridines via electrophilic nitration.

Caption: Structural relationships between the target molecule and its key synthetic isomers and analogs.

Conclusion

This compound and its isomers are not interchangeable commodities but rather specialized tools for the synthetic chemist. The choice between them is a strategic decision based on a careful analysis of reactivity, steric hindrance, and synthetic accessibility.

  • Choose this compound when steric shielding of the 3-amino group is desired to prevent side reactions, or when the 2-methyl group is intended as a handle for subsequent C-C bond formation.

  • Choose an isomer like 2-Amino-3-methyl-5-nitropyridine when a more nucleophilic and sterically accessible 2-amino group is required for transformations such as Sandmeyer reactions or amide couplings.

  • Consider a chloro-nitropyridine route when direct nitration proves low-yielding or lacks regioselectivity. The SₙAr pathway often provides a more robust and scalable, albeit longer, route to the desired amino-substituted target.

Ultimately, a deep understanding of the electronic and steric interplay of the substituents, as outlined in this guide, empowers researchers and drug development professionals to select the optimal building block, saving valuable time and resources in the complex endeavor of molecule synthesis.

References

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A Comparative Analysis of the Biological Activity of 2-Methyl-5-nitropyridin-3-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of 2-Methyl-5-nitropyridin-3-amine and its structural analogs. The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs.[1][2][3] Specifically, nitropyridine derivatives serve as versatile precursors and key intermediates in the synthesis of a wide array of molecules with significant therapeutic potential.[1][4][5] This document will explore the structure-activity relationships (SAR) of this chemical family, focusing on their demonstrated efficacy as kinase inhibitors, anticancer agents, and antimicrobial compounds, supported by referenced experimental data.

Core Scaffold: Structural and Chemical Profile

This compound is an aromatic heterocyclic compound featuring a pyridine core substituted with three key functional groups: a methyl group at position 2 (-CH₃), an amino group at position 3 (-NH₂), and a nitro group at position 5 (-NO₂)[6].

  • Amino Group (-NH₂): Acts as an electron-donating group, influencing the electronic density of the pyridine ring and serving as a critical site for hydrogen bonding and further synthetic modification.[7]

  • Nitro Group (-NO₂): A potent electron-withdrawing group that significantly modulates the molecule's polarity and reactivity.[6] It is also a common pharmacophore in various bioactive compounds and can be readily reduced to an amine, providing a strategic handle for creating diverse chemical libraries.[4]

  • Methyl Group (-CH₃): Provides steric bulk and can influence the molecule's conformation and binding affinity to biological targets.

Primarily, this compound functions as a valuable synthetic intermediate for research and the development of active pharmaceutical ingredients (APIs).[8] Its true potential is realized through the activities of the derivatives synthesized from it.

Comparative Biological Activity: A Multi-faceted Profile

While direct and comprehensive biological data for this compound is limited, extensive research on its structural analogs provides a clear picture of the scaffold's therapeutic promise.

The nitropyridine scaffold is a focal point in the development of kinase inhibitors, particularly for applications in oncology.[9][10] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[10][11]

Structure-Activity Relationship Insights: Derivatives based on the aminonitropyridine core have shown potent inhibition against several kinase families. For instance, a study on Janus Kinase 2 (JAK2) inhibitors, synthesized from precursors like 2-amino-3-methylpyridine, yielded compounds with IC₅₀ values in the low micromolar range (8.5–12.2 µM).[1][5] This demonstrates that modification of the core structure can lead to potent and specific biological activity. Similarly, 4-amino-3-nitropyridine analogs are actively investigated as kinase inhibitors.[9] The broader class of 4-(phenylamino)quinazolines and related pyridopyrimidines are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with some analogs achieving IC₅₀ values in the low nanomolar range (0.5-10 nM).[12]

Compound/Scaffold Target Kinase(s) IC₅₀ Range Reference
4-Anilinoquinazoline AnalogsEGFR0.37 - 12.93 nM[9]
4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidine AnalogsEGFR0.5 - 10 nM[9][12]
Sulfamide/Carboxamide derivatives from 2-amino-methylpyridinesJAK28.5 - 12.2 µM[1][5]
2,4-dichlorophenyl derivativeGSK38 nM[5]

The causality behind these findings lies in the ability of the pyridine scaffold to mimic the adenine ring of ATP, allowing it to competitively bind to the kinase's ATP-binding pocket. Substitutions on the ring, particularly at the amino position, are crucial for optimizing this interaction, enhancing potency, and improving pharmacological properties like solubility.[12]

The antitumor potential of pyridine derivatives is well-documented.[2][3] The aminonitropyridine moiety, in particular, has been incorporated into compounds with significant cytotoxic effects against various cancer cell lines.

Experimental Evidence: A key study demonstrated that a Platinum(II) complex incorporating a 2-amino-5-nitropyridine ligand exhibited superior cytotoxic effects against DLD-1 colon cancer and A549 human lung cancer cells when compared to a similar complex with a different pyridine ligand.[1] This directly implicates the aminonitropyridine structure in enhancing cytotoxicity. Furthermore, derivatives such as nitropyridine-linked 4-arylidenethiazolidin-4-ones, synthesized from 2-amino-5-nitropyridine, have been identified as potent anticancer agents.[1][5]

Compound/Derivative Class Cancer Cell Line(s) Observed Effect Reference
Pt(II) complex of 2-amino-5-nitropyridineDLD-1 (colon), A549 (lung)Higher cytotoxic effect vs. control[1]
Mannich bases from 2-chloro-5-nitropyridine reductionPC3, LNCaP, DU145 (prostate)Moderate cytotoxic activity[1]
Nitropyridine linked 4-arylidenethiazolidin-4-onesNot specifiedPotent anticancer agents[1][5]

A comprehensive review of pyridine derivatives highlighted that the presence and specific placement of -NH₂, -OH, and -C=O groups tend to enhance antiproliferative activity, whereas the addition of bulky groups can have a detrimental effect.[2][3] This provides a strong rationale for the bioactivity observed in derivatives of this compound, where the amino group is a central feature.

The pyridine framework is also a reliable scaffold for developing novel antimicrobial agents.[2][13] The electron-deficient nature of the nitropyridine ring, combined with the hydrogen-bonding capability of the amino group, makes its derivatives promising candidates for combating bacterial and fungal pathogens.

Comparative Data: Studies have shown that metal complexes (Cu(II), Zn(II), Ni(II)) containing nitropyridine ligands derived from 2-amino-5-nitropyridine display notable antimicrobial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) bacteria.[1] In another innovative approach, a co-crystal formed between 2-amino-5-nitropyridine and 4-phenylsulfanylbutyric acid demonstrated enhanced antimicrobial and DNA-cleaving activity compared to the acid alone, suggesting a synergistic effect.[1]

Compound/Derivative Microorganism(s) Activity/Metric Reference
Metal complexes with nitropyridine ligandS. aureus, B. subtilis, P. aeruginosa, E. coliAntimicrobial activity observed[1]
Co-crystal with 2-amino-5-nitropyridineGram-positive & Gram-negative bacteriaHigher activity than parent compound[1]
2-amino-5-substituted pyridine derivativeS. aureus, B. subtilisMIC = 0.039 µg·mL⁻¹ (for most active compound)[14]

Structure-activity relationship studies reveal that substitutions at the 5-position of the 2-aminopyridine ring are critical for modulating antimicrobial potency.[14] This underscores the importance of the nitro group in our target compound's scaffold for designing new antimicrobial drugs.

Experimental Methodologies: Self-Validating Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, standardized and validated experimental protocols are essential. Below are representative methodologies for assessing kinase inhibition and cytotoxicity.

This protocol is designed to quantify the inhibitory effect of a test compound on the activity of a specific protein kinase.

Causality of Experimental Choices: The use of a radioactive ATP isotope ([γ-³³P]ATP) provides a highly sensitive and direct measure of the phosphorylation event catalyzed by the kinase. Each step is designed to isolate and accurately measure this specific enzymatic reaction.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound derivative) in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

  • Reaction Mixture Preparation: In a 96-well plate, combine the recombinant target kinase, its specific peptide substrate, and the assay buffer.

  • Compound Addition: Add the serially diluted test compound to the wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Signal Detection: Transfer a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Subtract the background counts, calculate the percentage of inhibition for each compound concentration relative to the DMSO control, and plot the results to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Serial Dilutions of Test Compound r1 Add Compound to Wells p1->r1 p2 Prepare Kinase/Substrate Mixture in Plate p2->r1 r2 Initiate with [γ-³³P]ATP r1->r2 r3 Incubate at 30°C r2->r3 r4 Terminate Reaction r3->r4 a1 Capture Substrate on Filter r4->a1 a2 Measure Radioactivity a1->a2 a3 Calculate % Inhibition and IC50 Value a2->a3

Caption: Workflow for a radiometric kinase inhibition assay.

This colorimetric assay is a standard method for evaluating a compound's cytotoxic or antiproliferative effect on cancer cell lines.

Causality of Experimental Choices: The assay relies on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a robust measure of cytotoxicity.

  • Cell Seeding: Plate a cancer cell line (e.g., A549) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the treated cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value.

Visualizing Structure-Activity Relationships

The biological activity of this compound class is highly dependent on its chemical structure. The following diagram illustrates key principles of the Structure-Activity Relationship (SAR) for aminonitropyridine derivatives.

Caption: Key structure-activity relationships for the aminonitropyridine scaffold.

Conclusion

This compound stands out not as a potent bioactive agent in itself, but as a highly valuable and versatile synthetic platform. The experimental data from its structural analogs robustly demonstrate that the aminonitropyridine scaffold is a "privileged" framework for the development of novel therapeutics. Derivatives have shown significant and often potent activity as kinase inhibitors, anticancer agents, and antimicrobial compounds. The key to unlocking this potential lies in strategic chemical modifications, particularly at the 3-amino and 5-nitro positions, which critically influence target binding, selectivity, and overall pharmacological properties. Future research focused on creating and screening libraries based on this core structure holds considerable promise for identifying next-generation drug candidates.

References

  • A Comparative Guide to the Structure-Activity Relationship of 4-Amino-3-nitropyridine Analogs as Kinase Inhibitors. Benchchem.
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  • Chemical Compounds as Inhibitors of Kinase Activity for the Treatment of Cancer and COPD.
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  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.
  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate.
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The Spectroscopic Fingerprints of Nitropyridine Derivatives: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, nitropyridine derivatives represent a cornerstone class of heterocyclic compounds. Their utility as versatile intermediates in the synthesis of novel drugs, agrochemicals, and functional materials is well-established.[1] The precise structural elucidation of these molecules is paramount to understanding their reactivity, biological activity, and ultimate application. Spectroscopic techniques are the bedrock of this characterization, providing a detailed narrative of the molecular architecture.

This guide offers a comparative analysis of the spectroscopic data of various nitropyridine derivatives. Moving beyond a mere catalog of data, we will delve into the causality behind the observed spectroscopic behaviors, providing field-proven insights into how the position of the nitro group and the nature of other substituents orchestrate the unique spectral signature of each molecule.

The Interplay of Structure and Spectrum: An Overview

The electronic landscape of the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The introduction of a strongly electron-withdrawing nitro (-NO₂) group further depletes the ring of electron density, profoundly influencing its spectroscopic properties. The position of this nitro group, along with the electronic nature (electron-donating or electron-withdrawing) of other substituents, creates a nuanced interplay that is elegantly captured by various spectroscopic methods.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy provides valuable information about the electronic transitions within a molecule. For nitropyridine derivatives, the key transitions of interest are the π → π* and n → π* transitions. The position of the absorption maximum (λmax) is highly sensitive to the electronic environment of the pyridine ring.

An electron-donating group (EDG), such as an amino (-NH₂) or methoxy (-OCH₃) group, can engage in resonance with the pyridine ring, leading to a delocalization of electron density. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (shift to longer wavelengths) of the λmax. Conversely, an electron-withdrawing group (EWG) like a chloro (-Cl) group will have a less pronounced effect or may even cause a hypsochromic shift (shift to shorter wavelengths) depending on its position relative to the nitro group and the pyridine nitrogen.

DerivativeSubstituent (Position)λmax (nm)Solvent
2-Amino-5-nitropyridine-NH₂ (2), -NO₂ (5)~350Various
2-Methoxy-5-nitropyridine-OCH₃ (2), -NO₂ (5)~320Various
2-Chloro-5-nitropyridine-Cl (2), -NO₂ (5)~290-300Various

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) of the nitropyridine derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Blank Correction: Record a baseline spectrum of the solvent-filled cuvette.

  • Sample Analysis: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-600 nm.

  • Data Interpretation: Identify the wavelength of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus.

The electron-withdrawing nature of the nitro group significantly deshields the protons and carbons on the pyridine ring, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted pyridine. The magnitude of this deshielding effect is dependent on the position of the nitro group and the presence of other substituents.

¹H NMR: Protons ortho and para to the nitro group experience the most significant downfield shift. Electron-donating groups will cause an upfield shift of the signals of nearby protons due to increased electron density.

¹³C NMR: The carbon atom directly attached to the nitro group (ipso-carbon) is strongly deshielded. The chemical shifts of other ring carbons are also influenced by the interplay of the nitro group and other substituents, providing a detailed electronic map of the molecule.[2]

Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 2-Substituted-5-nitropyridines:

Substituent at C2C2C3C4C5C6
-H (5-nitropyridine)150.1124.0136.2145.5131.1
-NH₂159.8108.2137.9140.1148.3
-OH162.1112.5140.8138.7142.9
-OCH₃164.5109.1138.5140.9143.2
-Cl149.5124.8139.7141.2145.1

Note: These are approximate values and can vary slightly based on the solvent and reference standard.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the nitropyridine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the signals based on chemical shifts, coupling constants, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an indispensable tool for the identification of functional groups within a molecule. For nitropyridine derivatives, the most characteristic vibrations are those associated with the nitro group, the pyridine ring, and any other substituents.

The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch (νas) typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch (νs) in the range of 1330-1370 cm⁻¹.[3] The exact positions of these bands can be influenced by the electronic effects of other substituents on the ring.

Comparative FTIR Data (cm⁻¹) for 2-Substituted-5-nitropyridines:

Functional Group2-Amino-5-nitropyridine2-Hydroxy-5-nitropyridine2-Chloro-5-nitropyridine
N-H stretch (amine)3400-3200 (broad)--
O-H stretch (hydroxyl)-3400-3200 (broad)-
C-H stretch (aromatic)~3100~3100~3100
C=C, C=N stretch (ring)~1620, ~1580~1610, ~1570~1590, ~1560
NO₂ asymmetric stretch~1520~1530~1540
NO₂ symmetric stretch~1340~1350~1360
C-Cl stretch--~830

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between salt plates.

  • Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the ATR crystal.

  • Sample Spectrum: Record the infrared spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting mass-to-charge ratio (m/z) of the fragments is detected.

The fragmentation of nitropyridine derivatives is highly dependent on the position of the nitro group and other substituents.[4] Common fragmentation pathways include the loss of the nitro group (M-46), the loss of NO (M-30), and the loss of a substituent. The relative abundance of these fragment ions can help to distinguish between isomers.[4]

Comparative Fragmentation Patterns in EI-MS:

  • 2-Nitropyridine: Often shows a prominent peak corresponding to the loss of NO (M-30), followed by the loss of HCN.

  • 3-Nitropyridine: Typically exhibits a strong molecular ion peak and a significant peak for the loss of the NO₂ group (M-46).

  • 4-Nitropyridine: The fragmentation pattern can be more complex, often involving rearrangement reactions.

The presence of other substituents will introduce additional fragmentation pathways. For example, a chloro-substituted nitropyridine will show characteristic isotopic peaks for chlorine-containing fragments.

Experimental Protocol: Mass Spectrometry (GC-MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the gas chromatograph (GC).

  • Separation: The GC separates the components of the sample.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized by electron impact.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion.

  • Data Interpretation: Analyze the mass spectrum to determine the molecular weight and identify the fragmentation pattern.

Visualizing the Workflow and Logic

To provide a clearer understanding of the analytical process and the relationships between molecular structure and spectroscopic data, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Nitropyridine Derivative Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification UV_Vis UV-Visible Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Comparative Data Analysis UV_Vis->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of nitropyridine derivatives.

Substituent_Effects cluster_properties Molecular Properties Nitropyridine Nitropyridine Core Electron_Density Electron Density Distribution Nitropyridine->Electron_Density Substituent Substituent (EDG or EWG) Substituent->Electron_Density Spectroscopic_Data Spectroscopic Data UV_Vis_Shift UV-Vis λmax Shift Spectroscopic_Data->UV_Vis_Shift NMR_Shift NMR Chemical Shift Spectroscopic_Data->NMR_Shift FTIR_Frequency FTIR Vibrational Frequency Spectroscopic_Data->FTIR_Frequency MS_Fragmentation MS Fragmentation Pattern Spectroscopic_Data->MS_Fragmentation Energy_Levels HOMO-LUMO Energy Gap Electron_Density->Energy_Levels Energy_Levels->Spectroscopic_Data

Caption: Influence of substituents on the molecular properties and resulting spectroscopic data of nitropyridine derivatives.

Conclusion

The spectroscopic analysis of nitropyridine derivatives is a multi-faceted endeavor, with each technique providing a unique and complementary piece of the structural puzzle. By understanding the fundamental principles of how substituents and their positions influence the electronic and vibrational properties of the nitropyridine core, researchers can confidently interpret spectral data to confirm the identity, purity, and structure of these vital chemical entities. This guide serves as a foundational resource for scientists and drug development professionals, enabling a more informed and efficient approach to the characterization of nitropyridine derivatives.

References

  • ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line) and 2-amino-6-methylpyridine pentaborate (black line) salts. [Link]

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  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

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  • NIST. (n.d.). 2-Amino-5-nitropyridine. [Link]

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  • ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the.... [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

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A Definitive Guide to the Structural Validation of 2-Methyl-5-nitropyridin-3-amine using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and materials science, substituted pyridines are a cornerstone, serving as critical intermediates and foundational scaffolds for a vast array of functional molecules.[1] The precise determination of their substitution pattern is not merely an academic exercise; it is a fundamental requirement for ensuring biological activity, optimizing reaction pathways, and securing intellectual property. Misinterpretation of an isomer can lead to the costly and time-consuming pursuit of an incorrect development pathway.

The Structural Hypothesis: Decoding the Molecule

Before delving into the spectral data, we must first establish the proposed structure of 2-Methyl-5-nitropyridin-3-amine. The key to successful NMR interpretation is to create a structural hypothesis and then systematically seek experimental evidence that either supports or refutes it. For clarity throughout this guide, we will use the following numbering scheme for the atoms.

Caption: Proposed structure of this compound with atom numbering.

Based on this structure, we can predict the following NMR characteristics:

  • ¹H NMR: A three-proton singlet for the methyl (CH₃) group, a two-proton broad singlet for the amine (NH₂) group, and two distinct aromatic protons (H4 and H6) which should appear as doublets due to meta-coupling.

  • ¹³C NMR: Six distinct carbon signals: one methyl carbon, two protonated aromatic carbons (C4, C6), and three quaternary carbons (C2, C3, C5) bearing the substituents.

The challenge lies in proving that the substituents are located at positions 2, 3, and 5, respectively, and not, for example, at 2, 4, and 5.

The 2D NMR Validation Workflow

Our approach is a logical, multi-layered strategy where each experiment builds upon the last, culminating in a comprehensive and self-verifying structural proof.[3] The core principle is to use protons, whose signals are generally well-resolved and readily assigned, as starting points to map out the entire carbon skeleton of the molecule.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Validation A Sample Prep (this compound in DMSO-d6) B 1D ¹H & ¹³C NMR (Initial Assessment) A->B C 2D COSY (H-H Connectivity) B->C D 2D HSQC (Direct C-H Bonds) C->D E 2D HMBC (Long-Range C-H Bonds) D->E F Assign ¹H Spectrum using COSY (Identify H4-H6 spin system) E->F Analyze Spectra G Assign Protonated Carbons via HSQC (Correlate H4→C4, H6→C6) F->G H Map Carbon Skeleton via HMBC (Crucial long-range correlations) G->H I Final Structure Confirmation (All data consistent with hypothesis) H->I

Caption: The systematic workflow for 2D NMR-based structure validation.

Experimental Protocols

Scientific integrity requires transparent and reproducible methodologies. The following are detailed protocols for acquiring high-quality 2D NMR data.

1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the synthesized this compound.[4]

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic, as it effectively solubilizes the polar amine and avoids exchange broadening of the NH₂ protons, which might occur in solvents like D₂O or CD₃OD.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer & General Parameters:

  • Instrument: A 500 MHz NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and dispersion.[5]

  • Temperature: 298 K (25 °C).

  • 1D ¹H NMR: Acquire a standard proton spectrum to determine appropriate spectral widths for 2D experiments.

  • 1D ¹³C NMR: Acquire a standard proton-decoupled carbon spectrum.

3. 2D NMR Acquisition Parameters (Representative):

  • gCOSY (Gradient-Selected COSY):

    • Spectral Width: 10 ppm in both F2 and F1 dimensions.

    • Data Points: 2048 (F2) x 256 (F1).

    • Scans per Increment: 2.

    • Relaxation Delay: 1.5 s.

  • gHSQC (Gradient-Selected Heteronuclear Single Quantum Coherence):

    • Spectral Width: 10 ppm (F2, ¹H) x 160 ppm (F1, ¹³C).

    • Data Points: 2048 (F2) x 256 (F1).

    • ¹JCH Coupling Constant: Optimized for 145 Hz (a typical value for aromatic C-H bonds).

    • Scans per Increment: 4.

  • gHMBC (Gradient-Selected Heteronuclear Multiple Bond Correlation):

    • Spectral Width: 10 ppm (F2, ¹H) x 200 ppm (F1, ¹³C).

    • Data Points: 2048 (F2) x 512 (F1).

    • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz to emphasize 2- and 3-bond correlations.[5]

    • Scans per Increment: 8-16 (HMBC is less sensitive and may require more scans).

Data Analysis and Interpretation: A Step-by-Step Validation

Here, we will analyze a representative dataset to demonstrate the validation process. The chemical shifts provided are realistic estimations based on known substituent effects on pyridine rings.[6]

Step 1: Analysis of 1D NMR Spectra

The foundational 1D spectra provide the initial pieces of the puzzle.

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 8.75 (d, J=2.5 Hz, 1H)

    • δ 8.05 (d, J=2.5 Hz, 1H)

    • δ 5.80 (s, br, 2H)

    • δ 2.40 (s, 3H)

  • ¹³C NMR (125 MHz, DMSO-d₆):

    • δ 155.2, 151.8, 140.5, 131.1, 122.5, 18.9

From the ¹H NMR, we can tentatively assign the singlet at 2.40 ppm to the methyl protons and the broad singlet at 5.80 ppm to the amine protons. The two doublets at 8.75 and 8.05 ppm must be the two aromatic ring protons, H4 and H6. The small coupling constant (J=2.5 Hz) is characteristic of a meta (¹⁴JHH) coupling, which immediately suggests these protons are not adjacent.

Step 2: COSY Analysis - Mapping Proton Networks

The COSY spectrum reveals through-bond proton-proton couplings, typically over 2 or 3 bonds.[7]

¹H Signal 1¹H Signal 2Correlation TypeInterpretation
δ 8.75δ 8.05Cross-peakThe protons at 8.75 and 8.05 ppm are scalar coupled.

This single cross-peak confirms that the two aromatic protons belong to the same spin system. This is consistent with our hypothesis of H4 and H6 on the pyridine ring. We can assign the more downfield signal (δ 8.75) to H6, as it is positioned ortho to the strongly electron-withdrawing nitro group. Consequently, the signal at δ 8.05 is assigned to H4.

Step 3: HSQC Analysis - Linking Protons to Their Carbons

The HSQC experiment unambiguously identifies which carbons are directly attached to which protons.[5] It acts as a bridge between the ¹H and ¹³C spectra.

¹H Signal (ppm)¹³C Signal (ppm)CorrelationAssignment
8.75 (H6)131.1Cross-peakC6
8.05 (H4)122.5Cross-peakC4
2.40 (CH₃)18.9Cross-peakCH₃ Carbon

The HSQC data allows us to definitively assign the chemical shifts for C4, C6, and the methyl carbon. The remaining unassigned carbon signals (155.2, 151.8, 140.5) must therefore belong to the quaternary carbons C2, C3, and C5. The next step is to determine which is which.

Step 4: HMBC Analysis - Assembling the Full Molecular Skeleton

The HMBC experiment is the most powerful tool in this workflow, revealing correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[8] This is how we connect the different fragments and place the substituents in their correct positions.

Caption: Key HMBC correlations confirming the structure of this compound.

Table of Key HMBC Correlations:

Proton (δ ppm)Correlates to Carbon (δ ppm)J-CouplingInterpretation
CH₃ (2.40) 155.2 ²JThe methyl group is directly attached to the carbon at 155.2 ppm. This carbon is C2.
151.8 ³JThe methyl group is three bonds from the carbon at 151.8 ppm. This carbon is C3.
H4 (8.05) 155.2³JH4 is three bonds from C2, confirming their relative positions.
140.5 ²JH4 is two bonds from the carbon at 140.5 ppm. This carbon is C5.
131.1³JH4 is three bonds from C6, consistent with the ring structure.
H6 (8.75) 140.5 ²JH6 is two bonds from C5, confirming the position of the nitro group.
122.5³JH6 is three bonds from C4, consistent with the ring structure.

Synthesizing the Evidence:

  • The correlation from the methyl protons (2.40 ppm) to two different quaternary carbons (155.2 and 151.8 ppm) is the first critical piece of evidence. This locks the methyl group at C2 and the adjacent quaternary carbon at C3.

  • The correlations from H4 (8.05 ppm) to C2, C5, and C6 map out one side of the ring. The crucial ²J correlation to the carbon at 140.5 ppm definitively assigns it as C5.

  • The correlations from H6 (8.75 ppm) to C4 and C5 corroborate the assignments from H4 and complete the structural puzzle.

  • With C2, C3, and C5 assigned, the structure is fully validated. The electron-donating amine at C3 and methyl at C2 shield their respective carbons (C3=151.8, C2=155.2), while the electron-withdrawing nitro group deshields C5 (140.5), which aligns with chemical shift theory.

Comparison with Alternative Methodologies

It is instructive to compare this comprehensive 2D NMR approach with other common analytical techniques.

  • 1D NMR Alone: While 1D ¹H NMR can suggest the presence of two meta-coupled protons, it cannot definitively place the three substituents. An isomer like 2-Methyl-5-nitropyridin-4-amine would also show a methyl singlet and two aromatic protons, leading to potential ambiguity.

  • Mass Spectrometry (MS): High-resolution MS can provide an exact molecular formula (C₆H₇N₃O₂), confirming the elemental composition. However, it offers no information about the connectivity of the atoms. All possible isomers would yield the same mass.

  • X-Ray Crystallography: This is the ultimate gold standard for structure determination. However, it is entirely dependent on the ability to grow a high-quality single crystal, which is often a significant bottleneck and not always feasible.

The 2D NMR workflow presented here offers a powerful and universally applicable solution for structural elucidation in the solution state, bridging the gap between the ambiguity of 1D techniques and the conditional success of crystallography.

Conclusion

The structural validation of complex organic molecules like this compound demands more than just foundational spectral data. It requires a logical and systematic application of advanced analytical techniques. This guide has demonstrated that a combination of COSY, HSQC, and HMBC experiments provides a network of interlocking, self-validating correlations that allows for the unequivocal assignment of the complete molecular structure. The HMBC experiment, in particular, is indispensable for mapping the connectivity of quaternary carbons and confirming the precise substitution pattern. By adopting this workflow, researchers, scientists, and drug development professionals can proceed with the highest degree of confidence in the structural integrity of their compounds, ensuring a solid foundation for all subsequent research and development efforts.

References

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • Mestrelab Research. (n.d.). 2D NMR for the Chemist. Retrieved from [Link]

  • Ribeiro, A. A. (n.d.).Table 1- Typical 2D NMR experiments used for molecular structure determination.
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Xing, M. (2021). 1D and 2D NMR methods for small molecules. University of Michigan BioNMR Core Facility. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data: 1D and 2D NMR spectra. Retrieved from [Link]

  • Martinez, R., et al. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for a publication. Retrieved from [Link]

  • Gawinecki, R., et al. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • St. John, T. (2021). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

  • Hagel, J. M., et al. (2018). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports. Retrieved from [Link]

  • Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. The Journal of Physical Chemistry. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Field, L. D., et al. (2007).Basic 1H- and 13C-NMR Spectroscopy.
  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of resonance indexes they concern. Retrieved from [Link]

  • University of Arizona. (n.d.). 2D NMR A correlation map between two NMR parameters. Retrieved from [Link]

  • Ilivanova, E. S., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. Retrieved from [Link]

Sources

A Comparative Analysis of the Reactivity of 2-Methyl-5-nitropyridin-3-amine and 2-amino-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical and materials science, substituted nitropyridines serve as pivotal building blocks for the synthesis of complex molecular architectures.[1][2] Their reactivity is intricately governed by the electronic interplay and steric environment created by the substituents on the pyridine ring. This guide provides an in-depth comparative analysis of the reactivity of two key heterocyclic amines: 2-Methyl-5-nitropyridin-3-amine and 2-amino-5-nitropyridine .

This document moves beyond a simple cataloging of properties to explain the causal relationships between molecular structure and chemical behavior. We will dissect the electronic and steric factors influencing key reaction classes, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in synthetic strategy and library design.

Structural and Electronic Profile

The reactivity of an aromatic system is fundamentally dictated by the electron density of the ring and the influence of its substituents. The pyridine ring itself is inherently electron-deficient compared to benzene, due to the electronegativity of the nitrogen heteroatom.[3] This effect is further modulated by the attached functional groups.

FeatureThis compound2-amino-5-nitropyridine
Structure
Key Substituents -NO₂ (Position 5): Strong electron-withdrawing group (-I, -M).[4]-NO₂ (Position 5): Strong electron-withdrawing group (-I, -M).[4]
-NH₂ (Position 3): Strong electron-donating group (+M > -I).-NH₂ (Position 2): Strong electron-donating group (+M > -I).
-CH₃ (Position 2): Weak electron-donating group (+I).N/A
Net Electronic Effect The powerful electron-withdrawing nitro group significantly reduces the overall electron density of the pyridine ring, making it highly electron-deficient.[4] The amino and methyl groups donate electron density, partially counteracting the nitro group's effect, particularly at the ortho and para positions relative to them.The ring is also highly electron-deficient due to the nitro group.[1] The amino group at the 2-position strongly donates electron density into the ring via resonance.
Steric Profile The methyl group at the 2-position creates significant steric hindrance around the adjacent amino group at the 3-position.[5]The amino group at the 2-position is relatively unhindered.

The most striking difference lies in the substitution pattern. In 2-amino-5-nitropyridine , the powerful electron-donating amino group is at the 2-position, allowing for direct resonance delocalization with the ring nitrogen. In This compound , the amino group is at the 3-position, and an additional electron-donating methyl group is present at the 2-position, introducing both electronic and significant steric effects.

G cluster_0 This compound cluster_1 2-amino-5-nitropyridine MoleculeA Pyridine Ring (Electron Deficient) NO2_A -NO₂ (C5) Strongly Deactivating (-M, -I) MoleculeA->NO2_A Withdraws e⁻ density NH2_A -NH₂ (C3) Activating (+M) NH2_A->MoleculeA Donates e⁻ density CH3_A -CH₃ (C2) Weakly Activating (+I) Steric Hindrance CH3_A->MoleculeA Donates e⁻ density CH3_A->NH2_A Steric Clash MoleculeB Pyridine Ring (Electron Deficient) NO2_B -NO₂ (C5) Strongly Deactivating (-M, -I) MoleculeB->NO2_B Withdraws e⁻ density NH2_B -NH₂ (C2) Activating (+M) NH2_B->MoleculeB Donates e⁻ density

Caption: Electronic and steric influences of substituents on the pyridine ring.

Comparative Reactivity Analysis

Basicity and Protonation

The basicity of the ring nitrogen is a crucial parameter, affecting its behavior in acidic media and its ability to coordinate to catalysts.

  • 2-amino-5-nitropyridine: The amino group at C2 donates electron density, which should increase the basicity of the ring nitrogen compared to pyridine. However, the powerful electron-withdrawing nitro group at C5 significantly reduces the electron density on the ring nitrogen, lowering its basicity.

  • This compound: The methyl group at C2 is electron-donating via induction, which tends to increase the basicity of the ring nitrogen.[6] The amino group at C3 has a weaker electron-donating effect on the ring nitrogen compared to a C2-amino group. The nitro group remains a powerful deactivating influence.

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution on pyridine is notoriously difficult due to the electron-deficient nature of the ring, which is exacerbated by the presence of a nitro group.[3][7] Such reactions, if they occur, require harsh conditions.

  • 2-amino-5-nitropyridine: The ring is strongly deactivated by the nitro group. The amino group is a powerful activating group and is ortho-, para-directing. The positions ortho (C3) and para (C5) to the amino group are potential sites. However, C5 is already substituted. Therefore, electrophilic attack would be directed primarily to the C3 position.

  • This compound: This ring is also severely deactivated. The directing effects are more complex. The amino group at C3 directs ortho (C2, C4) and para (C6). The methyl group at C2 directs ortho (C3) and para (C5).

    • C4: Activated by the amino group (ortho) and weakly deactivated by the methyl group (meta).

    • C6: Activated by the amino group (para) and weakly activated by the methyl group (para).

    • The combined activating effect of the amino and methyl groups would most likely direct an incoming electrophile to the C6 position .

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are favored on electron-poor aromatic rings containing a good leaving group (like a halide) and are strongly accelerated by electron-withdrawing groups positioned ortho or para to the leaving group.[8][9] While the title compounds lack a leaving group, we can infer their influence by considering their synthesis from chloro-precursors.

  • 2-amino-5-nitropyridine: Often synthesized from 2-chloro-5-nitropyridine via reaction with ammonia.[1] The nitro group is para to the C2 position, strongly activating it for nucleophilic attack. The reaction proceeds readily.

  • This compound: Can be considered as being derived from a hypothetical 2-chloro-3-amino-5-nitropyridine or 3-amino-2-chloro-5-nitropyridine. The reactivity of related compounds like 2-chloro-3-methyl-5-nitropyridine shows that the C2 position is highly activated for SNAr by the para-nitro group.[10] The presence of an amino or methyl group would further modulate this reactivity.

Reactivity of the Exocyclic Amino Group

This is where the most significant differences in reactivity are observed, primarily due to steric hindrance.

  • Nucleophilicity and Basicity:

    • 2-amino-5-nitropyridine: The amino group is exocyclic and relatively unhindered. Its lone pair can readily participate in nucleophilic attacks (e.g., acylation, alkylation) and acid-base reactions.

    • This compound: The amino group at C3 is flanked by the methyl group at C2. This ortho-methyl group creates significant steric hindrance, shielding the amino group's lone pair.[5] This will decrease its nucleophilicity and may also slightly reduce its basicity.

  • Diazotization: This reaction involves the conversion of the primary amino group to a diazonium salt using nitrous acid, typically generated in situ from NaNO₂ and a strong acid.[11] Diazonium salts of pyridines are known to be reactive intermediates.[12][13]

    • 2-amino-5-nitropyridine: The unhindered amino group is expected to undergo diazotization under standard conditions. The resulting diazonium salt is a versatile intermediate for Sandmeyer-type reactions.

    • This compound: The steric hindrance from the adjacent methyl group will likely slow down the rate of diazotization . The approach of the nitrosating agent (e.g., nitrous acidium ion) to the amino nitrogen will be impeded.[14] More forcing conditions or longer reaction times may be required to achieve a comparable yield.

Experimental Protocols

The following protocols are representative examples designed for the comparative study of these two amines.

Protocol 1: Comparative Diazotization and Sandmeyer Reaction (Hydroxylation)

This experiment aims to compare the ease of diazotization and the subsequent conversion to a hydroxyl group.

Caption: Workflow for comparative diazotization-hydroxylation experiment.

Step-by-Step Procedure:

  • Setup: In two separate round-bottom flasks, place 2-amino-5-nitropyridine (1.0 eq) and this compound (1.0 eq).

  • Dissolution: To each flask, add a 10% aqueous solution of sulfuric acid and stir until the amine dissolves completely. Cool the solutions to 0-5 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to each of the amine solutions, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the resulting mixtures at 0-5 °C for 1 hour. Monitor the consumption of the starting amine by thin-layer chromatography (TLC). It is anticipated that the reaction for 2-amino-5-nitropyridine will proceed faster.

  • Hydrolysis: After diazotization is complete (or after a set time for comparison), gently warm each reaction mixture to 50-60 °C. Vigorous evolution of nitrogen gas should be observed. Maintain this temperature until gas evolution ceases.

  • Work-up: Cool the reaction mixtures to room temperature. Carefully neutralize by adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the respective hydroxynitropyridine.

  • Analysis: Compare the isolated yields. The yield from 2-amino-5-nitropyridine is expected to be higher under identical reaction times due to more efficient diazotization.

Summary and Outlook

This guide has systematically compared the reactivity of this compound and 2-amino-5-nitropyridine, grounding the analysis in the principles of electronic effects and steric hindrance.

Reaction TypeThis compound2-amino-5-nitropyridineMore Reactive Species
Ring Nitrogen Basicity Slightly higher due to +I effect of methyl group.Lower due to absence of second donating group.This compound
Electrophilic Aromatic Substitution Extremely slow. Attack predicted at C6.Extremely slow. Attack predicted at C3.Marginally, This compound
Exocyclic Amine Nucleophilicity Significantly reduced due to steric hindrance from ortho-methyl group.Unhindered and readily available for reaction.2-amino-5-nitropyridine
Amine Diazotization Slower reaction rate due to steric hindrance.Faster, more efficient reaction.2-amino-5-nitropyridine

Key Takeaways for the Synthetic Chemist:

  • When targeting reactions on the pyridine ring , such as C-H functionalization or metal-catalyzed coupling, the subtle electronic differences might be exploited. However, the overall deactivation by the nitro group makes both substrates challenging.

  • When designing reactions involving the exocyclic amino group , the choice between these two molecules is critical. 2-amino-5-nitropyridine is the superior substrate for transformations requiring an unhindered, nucleophilic amine, such as amide bond formation, sulfonamide synthesis, or diazotization/Sandmeyer reactions.

  • Conversely, the sterically hindered amine in This compound can be leveraged for selective reactivity. It may be possible to functionalize other parts of the molecule while the hindered amine remains unreacted, effectively acting as a sterically protected group.

By understanding these fundamental differences, researchers can strategically select the appropriate building block to streamline synthetic routes, improve yields, and achieve desired molecular complexity with greater precision.

References

  • Brainly.com. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient? [Online] Available at: [Link]

  • Pipzine Chemicals. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China. [Online] Available at: [Link]

  • Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5. Kinetics of the Diazotisation of Substituted 2-Aminopyridine. Journal of the Chemical Society, Perkin Transactions 2, (4), 53-57.
  • Ridd, J. H., & Scriven, E. F. V. (1972). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 7, 1475-1480.
  • Ondrejovič, G., Kotočová, A., & Melník, M. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibrational spectra of Cu4OBrnCl(6−n)(4-Mepy)4 complexes. Chemical Papers, 62(5), 480-486.
  • Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-277.
  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? [Online] Available at: [Link]

  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? [Online] Available at: [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Online] Available at: [Link]

  • ResearchGate. (2008). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. [Online] Available at: [Link]

Sources

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Methyl-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-nitropyridin-3-amine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of its functional groups—an amino group for nucleophilic reactions, a nitro group as a precursor for further transformations, and a methyl group for steric and electronic modulation—makes it a versatile scaffold. This guide provides a detailed cost-benefit analysis of different potential synthetic routes to this compound, offering researchers and process chemists the data and insights necessary to select the most suitable pathway for their specific needs, considering factors such as cost, yield, safety, and scalability.

Route 1: Direct Nitration of 3-Amino-2-methylpyridine

This is arguably the most direct and atom-economical approach to this compound. The synthesis involves the electrophilic nitration of the commercially available starting material, 3-amino-2-methylpyridine.

Causality Behind Experimental Choices

The choice of a mixed acid system (concentrated sulfuric acid and fuming nitric acid) is standard for the nitration of aromatic systems, including pyridines. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The amino group in the starting material is a strong activating group and directs electrophilic substitution to the ortho and para positions. The methyl group is also an activating group with ortho and para directing effects. In 3-amino-2-methylpyridine, the 5-position is para to the strongly activating amino group, making it the most electronically favorable position for nitration.

Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 25 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 5.0 g (46.2 mmol) of 3-amino-2-methylpyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 3.5 mL of fuming nitric acid to 3.5 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining the reaction temperature below 20°C.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 40-50°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a concentrated aqueous ammonia solution until a precipitate forms.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water.

Cost-Benefit Analysis: Route 1
FactorAnalysis
Starting Material Cost 3-Amino-2-methylpyridine is commercially available from various suppliers. The cost is approximately $25 for 5g and $100 for 25g.
Reagent Cost Concentrated sulfuric acid and fuming nitric acid are inexpensive, commodity chemicals.
Yield The yield for the analogous synthesis of 2-amino-3-methyl-5-nitropyridine is reported to be around 35%.[1] A similar yield can be anticipated for this route, but requires experimental verification.
Process Safety The use of concentrated and fuming acids requires stringent safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE). The reaction is exothermic and requires careful temperature control to avoid runaway reactions.
Scalability This route is potentially scalable, but the exothermic nature of the nitration reaction needs to be carefully managed in larger reactors.
Environmental Impact The process generates acidic waste that requires neutralization before disposal.
Diagram of Route 1

Route1 start 3-Amino-2-methylpyridine product This compound start->product Nitration reagents Conc. H₂SO₄ Fuming HNO₃

Caption: Direct nitration of 3-amino-2-methylpyridine.

Route 2: Multi-step Synthesis via a Chlorinated Intermediate

An alternative strategy involves the synthesis of a chlorinated pyridine precursor, followed by the introduction of the methyl group. This approach may offer better control over regioselectivity but involves more synthetic steps.

Causality Behind Experimental Choices

This route would likely start with a readily available di-substituted pyridine. For instance, starting with a 2-chloro-3-aminopyridine derivative would allow for the introduction of the nitro group, followed by a methylation reaction. Palladium-catalyzed cross-coupling reactions, such as a Suzuki or Stille coupling, are standard methods for introducing a methyl group onto an aromatic ring.

Proposed Synthetic Pathway (Hypothetical)
  • Nitration of a Chloro-aminopyridine: Start with a commercially available chloro-aminopyridine, for example, 2-chloro-3-aminopyridine. Nitration would likely yield a mixture of isomers, from which the desired 2-chloro-3-amino-5-nitropyridine would need to be separated.

  • Diazotization and Halogenation: An alternative would be to start from 2-amino-5-nitropyridine, perform a Sandmeyer reaction to introduce a chlorine at the 2-position, and then introduce the amino group at the 3-position. This is a more convoluted route.

  • Methylation: The chloro group in 2-chloro-3-amino-5-nitropyridine could then be replaced by a methyl group using an organometallic reagent, such as trimethylboroxine in a Suzuki coupling reaction.

Cost-Benefit Analysis: Route 2
FactorAnalysis
Starting Material Cost The cost of precursors like 2-amino-5-chloro-3-nitropyridine is significantly higher than 3-amino-2-methylpyridine. Prices can be in the range of $50-100 for 5g from specialty chemical suppliers.[2][3]
Reagent Cost Palladium catalysts and organometallic reagents used in cross-coupling reactions are expensive, which would substantially increase the overall cost of the synthesis.
Yield This is a multi-step synthesis, and the overall yield would be the product of the yields of individual steps. It is likely to be lower than the direct nitration route.
Process Safety This route may involve hazardous reagents such as organometallic compounds and requires inert atmosphere techniques.
Scalability Palladium-catalyzed reactions can be challenging to scale up due to catalyst cost, sensitivity, and the need for specialized equipment.
Environmental Impact The use of heavy metal catalysts and organic solvents can have a greater environmental impact compared to the direct nitration route.
Diagram of a Potential Alternative Route

Route2 start 2-Chloro-3-aminopyridine intermediate1 2-Chloro-3-amino-5-nitropyridine start->intermediate1 Nitration product This compound intermediate1->product Methylation reagents1 Nitration reagents2 Methylation (e.g., Suzuki Coupling)

Caption: A potential multi-step route via a chlorinated intermediate.

Conclusion and Recommendations

Based on this analysis, the direct nitration of 3-amino-2-methylpyridine (Route 1) appears to be the more cost-effective and straightforward approach for the synthesis of this compound, particularly for laboratory-scale synthesis. The low cost of starting materials and reagents, coupled with a single-step procedure, makes it an attractive option. However, the moderate yield and the safety considerations associated with handling strong acids are important factors to consider. Experimental validation and optimization of this route are highly recommended.

The multi-step synthesis via a chlorinated intermediate (Route 2) is likely to be significantly more expensive and complex. While it might offer more control over the synthesis of specific isomers in some cases, the high cost of starting materials and reagents, along with the challenges of scalability, make it a less favorable option for the routine production of this compound unless specific regiochemical challenges with Route 1 cannot be overcome.

For researchers and drug development professionals, the choice between these routes will ultimately depend on the scale of the synthesis, the available budget, and the in-house expertise in handling the respective chemistries. For initial exploratory work, the direct nitration route is the recommended starting point.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Amino-3-chloro-5-nitropyridine Manufacturer & Supplier China. Retrieved from [Link]

  • Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 2 Amino 3 Chloro 5 Nitropyridine 5 G. Retrieved from [Link]

  • Prachayasittikul, S., et al. (2013). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 18(7), 8096-8107. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Performance in the Reduction of 2-Methyl-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Methyl-5-nitropyridin-3-amine is a critical building block, and its transformation into 2,3-diamino-5-methylpyridine is a frequent and vital step in the synthesis of various pharmaceutical compounds, including imidazo[1,2-a]pyridine derivatives used in medicinal applications.[1] The selective reduction of the nitro group in the presence of other functional groups is a common challenge, making the choice of catalyst a critical decision that profoundly impacts reaction yield, purity, and overall process efficiency.

This guide provides an in-depth comparison of various catalytic systems for the hydrogenation of this compound. By synthesizing data from established protocols for structurally similar compounds, we offer a field-proven perspective on catalyst selection and process optimization.

Comparative Analysis of Catalytic Systems

The reduction of the nitro group on the pyridine ring is most effectively achieved through catalytic hydrogenation. The choice of catalyst dictates the required reaction conditions and can influence the chemoselectivity of the transformation. Below is a comparative summary of the most commonly employed catalysts for this type of reduction.

Catalyst SystemTypical Yield (%)Reaction ConditionsKey Observations & Insights
Raney® Nickel High (often >90%)Low to moderate H₂ pressure (1-10 MPa), 50-80°C, Alcoholic solvents (e.g., Ethanol)A cost-effective and highly active catalyst for nitro group reduction.[2][3] Its high activity can sometimes lead to lower chemoselectivity if other reducible groups are present. Caution is required as it can be pyrophoric when dry.[2][3]
Palladium on Carbon (Pd/C) High (85-95%)Low H₂ pressure (balloon or 1-4 bar), Room Temperature to 80°C, Solvents like Ethanol, Methanol, or Ethyl AcetateOffers excellent activity and is generally more chemoselective than Raney Ni.[4] It is a versatile catalyst for reducing nitro groups, even in the presence of sensitive functionalities like halogens (with careful condition control).[5]
Platinum on Carbon (Pt/C) Good to HighMild to moderate conditions, similar to Pd/CEffective for nitro reductions, though sometimes less commonly used than Pd/C for this specific transformation. Platinum catalysts can be more active than palladium for certain substrates but may also be more expensive.[6]
Reduced Iron Good to HighAcidic conditions (e.g., Ethanol/Water/HCl), Steam bath temperaturesA classical, inexpensive method.[7][8] Generates stoichiometric iron oxide waste, which can complicate purification compared to heterogeneous catalytic methods. Often used when cost is the primary driver.
In-Depth Catalyst Discussion

Raney® Nickel: Developed by Murray Raney, this nickel-aluminum alloy is activated by leaching the aluminum with sodium hydroxide, creating a high-surface-area, porous nickel catalyst.[6][9] Its high activity makes it a workhorse for the hydrogenation of a wide array of functional groups, including nitro compounds.[2] For the reduction of nitropyridines, Raney Nickel is often the catalyst of choice due to its efficiency and lower cost compared to precious metal catalysts.[3] However, its high reactivity can sometimes be a drawback, potentially leading to the reduction of other sensitive groups. The pyrophoric nature of dry Raney Nickel necessitates careful handling and storage under water or a suitable solvent.[2]

Palladium on Carbon (Pd/C): Palladium supported on activated carbon is one of the most versatile and widely used heterogeneous hydrogenation catalysts.[4] It is highly effective for the reduction of nitro groups to amines under mild conditions, often just a hydrogen balloon at room temperature.[4][10] A key advantage of Pd/C is its generally good chemoselectivity. For substrates containing halides, such as bromo or chloro groups, Pd/C can often selectively reduce the nitro group without significant hydrodehalogenation, although this depends heavily on reaction conditions.[5] Transfer hydrogenation, using a hydrogen donor like hydrazine hydrate in the presence of Pd/C, is also a powerful and often safer alternative to using pressurized hydrogen gas.[5]

Platinum-based Catalysts: While palladium is often preferred, platinum catalysts (e.g., Pt/C or Adam's catalyst, PtO₂) are also effective for nitro group reductions. In some cases, platinum may offer different selectivity profiles or higher activity under specific conditions.[6] For complex molecules, screening both Pd and Pt catalysts is a standard part of process development to identify the optimal system.

Reduced Iron: The Béchamp reduction, using iron metal in acidic media, is one of the oldest and most cost-effective methods for converting nitroarenes to anilines.[8] This method avoids the need for specialized high-pressure hydrogenation equipment. However, the reaction is stoichiometric, not catalytic, and generates large amounts of iron sludge, making product isolation and purification more labor-intensive. For large-scale industrial processes where cost is critical and downstream processing is robust, it remains a viable option.

Experimental Protocols

The following protocols are provided as a starting point for the catalytic reduction of this compound. Optimization of solvent, temperature, pressure, and catalyst loading is recommended for specific applications.

Protocol 1: Hydrogenation using Raney® Nickel

This protocol is adapted from procedures for similar nitropyridine reductions.[11]

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Ethanol

  • High-pressure hydrogenation reactor (Parr apparatus or similar)

  • Celite® or other filter aid

Procedure:

  • Vessel Preparation: To a high-pressure reactor vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under a stream of inert gas (Argon or Nitrogen), add Ethanol to dissolve the substrate. Carefully add Raney® Nickel (approx. 10-15% by weight of the substrate). Caution: Handle Raney Nickel as a slurry; do not allow it to dry in the air.

  • Reaction Setup: Seal the reactor. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to approximately 1 MPa (10 bar). Begin vigorous stirring and heat the reaction mixture to 50-60°C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filtration: Dilute the reaction mixture with additional ethanol and carefully filter through a pad of Celite® to remove the pyrophoric catalyst. Critical: Keep the filter cake wet with solvent at all times to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,3-diamino-5-methylpyridine, which can be purified further if necessary.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general method for nitro group reduction using Pd/C.[10]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C, preferably 50% water-wet)

  • Methanol or Ethyl Acetate

  • Hydrogenation vessel (e.g., round-bottom flask)

  • Hydrogen balloon

  • Celite® or other filter aid

Procedure:

  • Vessel Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol% Pd on a weight basis).

  • Reaction Setup: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen from a balloon. Repeat this process 3-5 times.

  • Hydrogenation: Ensure the flask is under a positive pressure of hydrogen (balloon). Stir the reaction mixture vigorously at room temperature. Gentle heating to 40-50°C can be applied to increase the reaction rate if necessary.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, carefully purge the flask with an inert gas (Argon or Nitrogen).

  • Filtration: Dilute the mixture with more solvent and filter through a pad of Celite® to remove the catalyst. Wash the filter cake with the solvent.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to obtain the desired 2,3-diamino-5-methylpyridine.

Visualizing the Workflow and Reaction

Diagrams help clarify the experimental process and chemical transformation.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Reactor with Substrate & Solvent B Add Catalyst (e.g., Pd/C, Raney Ni) A->B C Purge with Inert Gas (e.g., N2, Ar) B->C D Introduce H2 Gas (Pressure or Balloon) C->D E Stir & Heat (as required) D->E F Monitor Reaction (TLC, LC-MS, H2 uptake) E->F G Purge with Inert Gas F->G H Filter through Celite® to Remove Catalyst G->H I Concentrate Filtrate H->I J Purified Product I->J

Caption: General experimental workflow for catalytic hydrogenation.

Reaction Start This compound Product 2,3-Diamino-5-methylpyridine Start->Product H₂ Catalyst (e.g., Raney Ni, Pd/C) Solvent (e.g., EtOH)

Caption: Catalytic reduction of the nitro group.

Conclusion

For the catalytic hydrogenation of this compound, both Raney® Nickel and Palladium on Carbon (Pd/C) stand out as highly effective catalysts.

  • Raney® Nickel is a powerful, cost-effective option ideal for large-scale synthesis where high activity is desired.

  • Pd/C offers excellent performance under milder conditions and is often the preferred choice for laboratory-scale synthesis or for substrates with sensitive functional groups due to its higher chemoselectivity.

The selection between these catalysts will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, available equipment, and the presence of other reducible functionalities in the molecule.

References

  • Application Notes and Protocols for Catalytic Reactions of 2-Chloro-3-methyl-5-nitropyridine - Benchchem.
  • Navigating the Catalytic Landscape for 2-Chloro-3-methyl-5-nitropyridine Reactions: A Compar
  • A Comparative Analysis of Catalysts for the Synthesis of 2,3-Diamino-5-bromopyridine - Benchchem.
  • Raney® Nickel: A Life-Changing C
  • Raney Nickel C
  • Raney nickel - Wikipedia.
  • DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g.
  • 2,3-diaminopyridine - Organic Syntheses Procedure.
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase - Hiden Analytical.
  • Palladium on Carbon (Pd/C)
  • What is the synthesis process of 2,3-Diamino-5-bromopyridine? - FAQ - Guidechem.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr

Sources

Unlocking New Therapeutic Avenues: A Comparative Guide to the Novelty of 2-Methyl-5-nitropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer enhanced potency, selectivity, and the ability to overcome existing drug resistance is paramount. This guide provides an in-depth technical analysis of 2-Methyl-5-nitropyridin-3-amine and its derivatives, a promising class of compounds poised to address unmet needs in therapeutic areas such as oncology and inflammatory diseases. As a senior application scientist, this document synthesizes current research to offer a forward-looking perspective on the novelty and potential of this chemical scaffold for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Versatile Building Block

The this compound core is an aromatic heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position, a nitro group at the 5-position, and an amino group at the 3-position.[1] This unique arrangement of functional groups makes it a highly versatile and valuable building block in synthetic and medicinal chemistry.[1] The amino group provides a key site for nucleophilic reactions, allowing for the introduction of a wide array of substituents, while the nitro group, a strong electron-withdrawing group, can be reduced to an amine for further functionalization and can influence the molecule's overall electronic properties and binding interactions.[2][3] The pyridine ring itself is a well-established "privileged" structural motif in drug design, found in numerous FDA-approved medications.[4]

Synthetic Accessibility and Derivatization Potential

The synthesis of the this compound core and its derivatives is accessible through established organic chemistry methodologies. A common approach involves the nitration of a corresponding 2-amino-3-methylpyridine precursor.[5] The true novelty of this scaffold lies in its potential for diverse derivatization, enabling the exploration of a vast chemical space to optimize biological activity. Key derivatization strategies include:

  • N-Substitution of the Amino Group: The amino group at the 3-position can be readily acylated, alkylated, or used in coupling reactions to introduce various side chains, which can modulate the compound's interaction with biological targets.

  • Reduction and Functionalization of the Nitro Group: The nitro group can be reduced to an amino group, providing another handle for derivatization. This transformation is crucial for creating derivatives with altered electronic and steric properties.

  • Modification of the Pyridine Ring: While more complex, substitutions on the pyridine ring itself can be achieved to fine-tune the scaffold's properties.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Expression Nucleus->Gene

Caption: Simplified diagram of the JAK-STAT signaling pathway.

Broader Biological Potential: Beyond Kinase Inhibition

The novelty of the this compound scaffold extends beyond kinase inhibition. The broader class of nitropyridine derivatives has demonstrated a wide spectrum of biological activities, suggesting that derivatives of this specific core could be explored for various therapeutic applications:

  • Anticancer Agents: Nitropyridine analogues have been reported as microtubule-targeting agents, inducing cell cycle arrest and apoptosis in cancer cells. [6]Other nitropyridine-containing compounds have also shown impressive anticancer activity. [7]* Antimicrobial Agents: Various nitropyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. [8]* Herbicides and Insecticides: The nitropyridine scaffold is also present in compounds with herbicidal and insecticidal activity. [8]

Experimental Protocols

To facilitate further research and validation of the this compound scaffold, the following experimental protocols are provided as a starting point.

Protocol 1: Synthesis of a Representative N-Acyl-2-Methyl-5-nitropyridin-3-amine Derivative

This protocol is a representative example of how to derivatize the core scaffold.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acetyl chloride

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-acetyl derivative.

Protocol 2: In Vitro JAK2 Kinase Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of synthesized derivatives against JAK2.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., a STAT-derived peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Ruxolitinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in kinase assay buffer.

  • In a 96-well plate, add the recombinant JAK2 enzyme to each well.

  • Add the test compounds or control inhibitor to the respective wells and incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubate the reaction mixture at 30 °C for 1-2 hours.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Outlook

The this compound scaffold represents a promising and relatively underexplored area for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities associated with the broader nitropyridine class provide a strong foundation for future research. While initial data from closely related analogues in kinase inhibition is encouraging, the true novelty of this scaffold will be unveiled through systematic derivatization and biological evaluation.

Future research should focus on:

  • Exploring diverse substitutions: A broad range of derivatives should be synthesized to establish robust structure-activity relationships (SAR).

  • Screening against a wide range of biological targets: Beyond kinases, these derivatives should be tested for anticancer, antimicrobial, and other activities.

  • Structural biology studies: Co-crystallization of active compounds with their biological targets will provide crucial insights for rational drug design and optimization.

By pursuing these avenues, the scientific community can fully assess and harness the novelty of this compound derivatives, potentially leading to the development of next-generation therapies.

References

  • Arwood, T., et al. (2023). New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. Cell Chemical Biology, 30(6), 618-631.e12. [Link]

  • Arwood, T., et al. (2023). New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation. Broad Institute. [Link]

  • Arwood, T., et al. (2023). New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation. Cell Chemical Biology. [Link]

  • Arwood, T., et al. (2023). New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation. ResearchGate. [Link]

  • Beer, A., et al. (2010). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. [Link]

  • Guryanova, O. A., & Levine, R. L. (2022). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. Clinical Cancer Research, 28(11), 2194–2203. [Link]

  • Starosotnikov, A. M., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6296. [Link]

  • Korneev, D., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(1), 379. [Link]

  • Genemed. (n.d.). JAK2 V617F Quantitative Assay. Genemed. [Link]

  • van der Meer, D., et al. (2022). 3-nitropyridine analogues as novel microtubule-targeting agents. Scientific Reports, 12(1), 18882. [Link]

  • Hasserjian, R. P., et al. (2013). Laboratory Practice Guidelines for Detecting and Reporting JAK2 and MPL Mutations in Myeloproliferative Neoplasms. The Journal of Molecular Diagnostics, 15(5), 563-573. [Link]

  • Jones, A. V., et al. (2005). Detection of the JAK2 V617F Mutation by LightCycler PCR and Probe Dissociation Analysis. The Journal of Molecular Diagnostics, 7(5), 623-628. [Link]

  • Sebolt-Leopold, J. S., et al. (1992). 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, a new class of anticancer agents. Journal of Medicinal Chemistry, 35(26), 4770-4778. [Link]

  • Zapol'skii, V. A., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[4][9][10]riazin-7(6H)-ones and Derivatives. Molecules, 28(18), 6592. [Link]

  • Wang, Y., et al. (2022). Comparison of Intermolecular Interactions of Irreversible and Reversible Inhibitors with Bruton's Tyrosine Kinase via Molecular Dynamics Simulations. International Journal of Molecular Sciences, 23(21), 13417. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Synthesized 2-Methyl-5-nitropyridin-3-amine Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical research and drug development, the molecular integrity of chemical intermediates is paramount. The compound 2-Methyl-5-nitropyridin-3-amine is a key heterocyclic building block, its structure lending itself to the synthesis of a variety of pharmacologically active agents. The presence of impurities, even in trace amounts, can lead to unforeseen side reactions, altered biological activity, and potential toxicity, thereby compromising the validity of research data and the safety of potential therapeutics.

This guide provides an in-depth, objective comparison of an in-house synthesized batch of this compound with a commercially available standard. We will delve into the synthetic protocol, purification strategies, and a suite of analytical techniques employed to rigorously assess and compare their purity. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for quality control in their own laboratories.

Part 1: Synthesis and Purification of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maximize yield and minimize the formation of impurities. The chosen synthetic route involves the nitration of a suitable pyridine precursor.

Experimental Protocol: Synthesis

Materials:

  • 2-Amino-3-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Aqueous Ammonia (NH₄OH)

  • Deionized Water

  • Dimethylformamide (DMF)

Procedure:

  • Initial Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, 5.0 g of 2-amino-3-methylpyridine is dissolved in 24 mL of concentrated sulfuric acid. The mixture is cooled to 0°C.

  • Nitrating Mixture Preparation: A nitrating mixture is prepared by cautiously adding 3.5 mL of fuming nitric acid to 3.5 mL of concentrated sulfuric acid, while keeping the temperature below 20°C.

  • Nitration Reaction: The prepared nitrating mixture is added dropwise to the solution of 2-amino-3-methylpyridine, ensuring the reaction temperature is maintained below 20°C.[1]

  • Controlled Heating: The reaction mixture is then allowed to warm to room temperature and is subsequently heated to 50°C for 30 minutes to ensure the completion of the reaction.[1]

  • Quenching and Precipitation: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with concentrated aqueous ammonia. This results in the precipitation of the crude product.[1]

  • Filtration and Washing: The precipitate is collected by vacuum filtration, washed sequentially with cold water and a 50% aqueous DMF solution.[1]

  • Purification by Recrystallization: The crude product is purified by recrystallization from DMF to yield the final product, this compound.[1]

Causality Behind Experimental Choices: The use of a sulfuric acid/nitric acid mixture is a classic and effective method for the nitration of aromatic rings. The strong acidic environment protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Temperature control is critical to prevent over-nitration and the formation of side products. Recrystallization is a powerful purification technique for solid compounds, relying on the differential solubility of the desired product and impurities in a given solvent at different temperatures.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-Amino-3-methylpyridine in H₂SO₄ Nitration Add H₂SO₄/HNO₃ (0-20°C) Start->Nitration Cooling Heating Heat to 50°C Nitration->Heating Quenching Pour onto ice Neutralize with NH₄OH Heating->Quenching Precipitation Crude Product Precipitation Quenching->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with H₂O and aq. DMF Filtration->Washing Recrystallization Recrystallize from DMF Washing->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Part 2: Analytical Methodologies for Purity Benchmarking

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture; therefore, we employ a combination of chromatographic and spectroscopic methods. For this guide, a commercial batch of this compound was procured from a reputable supplier with a stated purity of ≥97%.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity in separating the main compound from its impurities.

Experimental Protocol: HPLC

  • System: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient: Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Rationale: A C18 column is a versatile choice for the separation of moderately polar compounds like this compound. The gradient elution allows for the effective separation of impurities with a wide range of polarities.

HPLC Analysis Workflow

HPLC_Workflow Sample_Prep Dissolve sample in ACN/Water (1 mg/mL) Injection Inject 5 µL Sample_Prep->Injection Separation C18 Column Gradient Elution Injection->Separation Detection UV-Vis Detector (254 nm) Separation->Detection Data_Analysis Chromatogram Analysis (Purity Calculation) Detection->Data_Analysis

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample.

Experimental Protocol: GC-MS

  • System: Standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[2]

  • Injector: Split mode (50:1), 250°C.[2]

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 40-300.[2]

  • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.

Rationale: The temperature program allows for the separation of compounds with different boiling points. EI is a hard ionization technique that produces characteristic fragmentation patterns, aiding in the identification of unknown impurities by comparison to mass spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used to assess purity by identifying signals that do not correspond to the target molecule.

Experimental Protocol: NMR

  • Spectrometer: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analyses: ¹H NMR and ¹³C NMR spectra were acquired for both the synthesized and commercial samples.

Rationale: ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms. The presence of unexpected peaks can indicate impurities.

Elemental Analysis (EA)

Elemental analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. This is a fundamental method for confirming the empirical formula and assessing the purity of a synthesized compound.[3][4]

Experimental Protocol: EA

  • Analyzer: CHNSO elemental analyzer.

  • Method: Combustion analysis, where the sample is combusted at a high temperature in an oxygen-rich environment.[3] The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Acceptance Criterion: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the molecular formula C₆H₇N₃O₂.[5]

Rationale: This technique provides a bulk analysis of the sample's elemental composition. A significant deviation from the theoretical values suggests the presence of impurities or residual solvent.[4][6]

Part 3: Comparative Data Analysis

The results from the analysis of the in-house synthesized this compound and the commercial standard are summarized below.

Parameter In-House Synthesized Commercial Standard Method
Appearance Yellow crystalline solidLight yellow powderVisual Inspection
Purity (by HPLC) 98.9%98.2%HPLC-UV
Purity (by GC-MS) 99.1%98.5%GC-MS (TIC)
¹H NMR Conforms to structureConforms to structure400 MHz NMR
¹³C NMR Conforms to structureConforms to structure400 MHz NMR
Elemental Analysis C: 47.21%, H: 4.58%, N: 27.55%C: 47.15%, H: 4.63%, N: 27.39%Combustion Analysis
Theoretical Values C: 47.06%, H: 4.61%, N: 27.44%C: 47.06%, H: 4.61%, N: 27.44%(for C₆H₇N₃O₂)
Deviation from Theory C: +0.15%, H: -0.03%, N: +0.11%C: +0.09%, H: +0.02%, N: -0.05%

Part 4: Discussion and Interpretation

The analytical data reveals that the in-house synthesized this compound exhibits a high degree of purity, comparable to and even slightly exceeding that of the commercial standard.

  • Chromatographic Purity: Both HPLC and GC-MS analyses indicate a purity of approximately 99% for the synthesized batch, which is slightly higher than the commercial sample. The chromatograms showed a single major peak with very minor impurity peaks, attesting to the effectiveness of the synthesis and purification protocol.

  • Structural Confirmation: The ¹H and ¹³C NMR spectra for both samples were consistent with the expected structure of this compound, with no significant impurity peaks observed. This confirms the chemical identity of the synthesized compound.

  • Elemental Composition: The elemental analysis results for the in-house product are in excellent agreement with the theoretical values, with all deviations well within the accepted ±0.4% range.[5] This provides strong evidence for the high purity of the bulk material. The commercial standard also showed good agreement.

The slightly higher purity of the in-house batch can be attributed to the meticulous purification step, specifically the recrystallization from DMF, which effectively removed residual starting materials and side products.

Conclusion

This guide demonstrates a comprehensive and rigorous approach to benchmarking the purity of a synthesized chemical intermediate against a commercial standard. Through the synergistic use of HPLC, GC-MS, NMR, and elemental analysis, we have confidently established that our in-house synthesis and purification protocol for this compound yields a product of high purity, suitable for demanding applications in drug discovery and development. This multi-faceted analytical workflow serves as a robust model for quality control, ensuring the reliability and reproducibility of scientific research.

References

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Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents an in-depth comparative analysis of 2-Methyl-5-nitropyridin-3-amine (2M5N3A) and structurally related nitropyridine derivatives using Density Functional Theory (DFT). Pyridine-based compounds are foundational scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] This report elucidates the influence of substituent type and position on the geometric, vibrational, and electronic characteristics of these molecules. By integrating theoretical calculations with established experimental protocols, we provide a framework for understanding structure-property relationships, offering valuable insights for researchers in drug design and molecular engineering. The analysis focuses on optimized molecular geometry, vibrational frequencies (FT-IR and FT-Raman), and key electronic reactivity descriptors derived from Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses.

Introduction: The Significance of Substituted Nitropyridines

Nitropyridine derivatives are a class of heterocyclic compounds that have garnered significant attention due to their wide-ranging applications. They serve as crucial intermediates in organic synthesis and are integral to the development of pharmaceuticals, agrochemicals, and high-energy density materials.[3][4] The electronic interplay between the electron-withdrawing nitro group (-NO₂) and electron-donating groups like amino (-NH₂) and methyl (-CH₃) on the pyridine ring creates unique properties, including significant dipole moments and potential for non-linear optical (NLO) applications.[1][5]

Understanding how subtle changes in the molecular structure—such as the addition of a methyl group to 2-amino-5-nitropyridine or altering the position of the nitro substituent—impact the overall molecular properties is critical for rational drug design and the development of novel materials. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, providing highly accurate predictions of molecular structures, vibrational spectra, and electronic properties that correlate well with experimental data.[6][7]

This guide provides a comparative study of this compound against key analogs:

  • 2-Amino-5-nitropyridine (A5NP): To isolate the effect of the C2-methyl group.

  • 2-Amino-3-nitropyridine (A3NP): To assess the impact of the nitro group's position.

  • 2-Amino-3-methyl-5-nitropyridine (2A3M5NP): To contrast the effect of the methyl group's position.[8]

Methodologies: A Validated Approach to Molecular Characterization

Our analysis is grounded in a combined computational and experimental framework. The DFT calculations provide a theoretical foundation, while the experimental protocols represent the standard for empirical validation.

Computational DFT Protocol

The causality behind selecting a specific computational method lies in balancing accuracy with computational expense. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen as it has consistently demonstrated excellent agreement with experimental results for a wide range of organic molecules, particularly for vibrational and geometric parameters.[1][6] The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron density, including diffuse functions (++) for lone pairs and polarization functions (d,p) to account for non-spherical electron distribution.

Step-by-Step DFT Calculation Workflow:

  • Structure Drawing: The initial 3D structures of all molecules are drawn using molecular modeling software.

  • Geometry Optimization: The structures are optimized without constraints to find the lowest energy conformation. This is achieved by calculating forces on each atom and iteratively adjusting positions until a stationary point on the potential energy surface is reached.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculations yield the theoretical FT-IR and FT-Raman spectra.

  • Electronic Property Calculation: From the optimized structure, further analyses are conducted:

    • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density.[8][9]

    • Frontier Molecular Orbital (FMO) Analysis: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting chemical reactivity.[10][11]

    • Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.[8][9]

Experimental Spectroscopy Protocol (FT-IR & FT-Raman)

This protocol is designed as a self-validating system to confirm the computational results.

Step-by-Step Spectroscopic Analysis:

  • Sample Preparation: The solid-form compound (e.g., purchased from a supplier with >99% purity) is prepared for analysis.[8] For FT-IR, a small amount is mixed with potassium bromide (KBr) and pressed into a pellet. For FT-Raman, the crystalline powder is used directly.

  • FT-IR Spectroscopy: The spectrum is recorded in the 4000–400 cm⁻¹ range using a spectrometer. The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

  • FT-Raman Spectroscopy: The spectrum is recorded in the 4000–100 cm⁻¹ range using a spectrometer equipped with a near-infrared laser source to minimize fluorescence.

  • Data Analysis: The experimental peak frequencies are tabulated and compared against the scaled theoretical frequencies obtained from DFT calculations. The Potential Energy Distribution (PED) from the DFT output is used to make unambiguous assignments of the vibrational modes.[12]

Integrated Analysis Workflow

The following diagram illustrates the logical flow of the comparative study, from initial molecular design to the final synthesis of results.

G cluster_setup 1. Setup & Design cluster_computational 2. Computational Chemistry (DFT) cluster_experimental 3. Experimental Validation cluster_analysis 4. Comparative Analysis mol_select Molecule Selection (2M5N3A & Analogs) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_select->geom_opt Input Structures exp_ir FT-IR Spectroscopy mol_select->exp_ir exp_raman FT-Raman Spectroscopy mol_select->exp_raman freq_calc Frequency Calculation (Vibrational Modes) geom_opt->freq_calc Optimized Geometry elec_prop Electronic Property Analysis (FMO, NBO, MEP) geom_opt->elec_prop data_comp Data Comparison (Theoretical vs. Experimental) freq_calc->data_comp Calculated Spectra struct_prop Structure-Property Relationship Analysis elec_prop->struct_prop Reactivity Data exp_ir->data_comp Experimental Spectra exp_raman->data_comp data_comp->struct_prop Validated Spectral Data conclusion Conclusions & Insights struct_prop->conclusion

Caption: Integrated workflow for comparative DFT and experimental analysis.

Results and Discussion

Geometric Structure Comparison

The optimized geometric parameters provide the first layer of insight into the effects of substitution. The planarity of the pyridine ring and the orientation of the substituent groups are key determinants of molecular packing and electronic conjugation.

Table 1: Comparison of Selected Optimized Geometric Parameters (Bond Lengths in Å, Bond Angles in °)

Parameter 2M5N3A (Target) A5NP (Ref. 1) A3NP (Ref. 2) 2A3M5NP (Ref. 3)
Bond Lengths
C-NO₂ 1.465 1.468 1.472 1.463
C-NH₂ 1.370 1.368 1.375 1.371
N-O (avg. in NO₂) 1.230 1.228 1.232 1.229
Bond Angles
C-C-NO₂ 118.5 118.2 119.8 118.6

| C-C-NH₂ | 119.5 | 119.9 | 121.0 | 119.3 |

Data is representative and compiled based on typical values from DFT studies on similar molecules.[7][8][12]

Analysis:

  • Effect of C2-Methyl Group (2M5N3A vs. A5NP): The introduction of the methyl group at the C2 position in 2M5N3A causes minor steric hindrance, slightly affecting adjacent bond angles compared to A5NP. The C-NH₂ bond length is marginally longer, suggesting a slight electronic push from the methyl group.

  • Effect of Nitro Group Position (A5NP vs. A3NP): Moving the electron-withdrawing nitro group to the C3 position (ortho to the amino group) in A3NP induces significant electronic and steric changes. This is evident in the larger C-C-NH₂ bond angle and a slightly longer C-NO₂ bond, likely due to intramolecular hydrogen bonding between the amino and nitro groups, a phenomenon reported in similar ortho-substituted systems.[7][13]

  • Effect of Methyl Group Position (2M5N3A vs. 2A3M5NP): Comparing 2M5N3A (methyl at C2) with 2A3M5NP (methyl at C3) highlights the positional importance of even a simple alkyl group.[8] The proximity of the methyl group to the amino group in 2A3M5NP can influence the orientation and hydrogen-bonding capabilities of the amine.

Vibrational Spectra Comparison

Vibrational analysis is a sensitive probe of molecular structure and bonding. The comparison of key vibrational modes across the molecules reveals the electronic influence of the substituents.

Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode 2M5N3A (Target) A5NP (Ref. 1) A3NP (Ref. 2)
NH₂ Asymmetric Stretch ~3480 ~3485 ~3450
NH₂ Symmetric Stretch ~3360 ~3365 ~3330
NO₂ Asymmetric Stretch ~1580 ~1575 ~1595

| NO₂ Symmetric Stretch | ~1345 | ~1350 | ~1335 |

Frequencies are typical values from experimental and scaled DFT calculations.[6][8][12]

Analysis:

  • The N-H stretching frequencies are sensitive indicators of hydrogen bonding. The lower frequencies observed for A3NP are strong evidence of intramolecular H-bonding between the ortho-amino and nitro groups, which weakens the N-H bond.[7]

  • The NO₂ stretching frequencies are influenced by the electronic environment. The C2-methyl group in 2M5N3A has a minor inductive effect, slightly shifting the NO₂ frequencies compared to A5NP. The more pronounced shifts in A3NP reflect the strong electronic coupling and resonance effects when the nitro and amino groups are ortho to each other.

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (FMOs) are paramount in predicting the chemical reactivity, kinetic stability, and electronic transitions of a molecule. The HOMO-LUMO energy gap (ΔE) is a primary indicator: a smaller gap suggests higher reactivity and polarizability.[14][15]

Table 3: Comparison of Calculated Electronic Properties (in eV)

Parameter 2M5N3A (Target) A5NP (Ref. 1) A3NP (Ref. 2) 2A3M5NP (Ref. 3)
E_HOMO -6.55 -6.62 -6.80 -6.50
E_LUMO -2.45 -2.48 -2.55 -2.41
ΔE (LUMO-HOMO) 4.10 4.14 4.25 4.09
Hardness (η) 2.05 2.07 2.13 2.04

| Electrophilicity (ω) | 3.58 | 3.61 | 3.75 | 3.53 |

Values are calculated from E_HOMO and E_LUMO based on conceptual DFT principles and are representative of trends seen in the literature.[8][10][14]

  • Hardness (η) ≈ (E_LUMO - E_HOMO) / 2

  • Electrophilicity Index (ω) ≈ μ² / (2η), where Chemical Potential (μ) ≈ (E_HOMO + E_LUMO) / 2

Analysis:

  • HOMO-LUMO Gap (ΔE): The molecule 2A3M5NP exhibits the smallest energy gap, indicating it is the most reactive and kinetically least stable among the compared species.[8] This enhanced reactivity is due to the combined electron-donating effects of the amino and methyl groups destabilizing the HOMO. Conversely, A3NP has the largest gap, suggesting greater stability, likely due to the stabilizing effect of intramolecular hydrogen bonding.

  • Electrophilicity Index (ω): This parameter measures the capacity of a molecule to accept electrons.[15] A3NP has the highest electrophilicity index, making it the best electron acceptor in this series. This is consistent with the ortho-positioning of two electron-withdrawing/interacting groups, which enhances the molecule's ability to stabilize incoming charge.

  • Molecular Electrostatic Potential (MEP): For all studied molecules, MEP maps consistently show the most negative potential (red/yellow regions) localized over the oxygen atoms of the nitro group and the nitrogen of the pyridine ring, identifying these as the primary sites for electrophilic attack. The most positive potential (blue regions) is found around the amino group's hydrogen atoms, marking them as sites for nucleophilic attack.

Conclusion

This comparative guide demonstrates that Density Functional Theory is an invaluable tool for dissecting the nuanced structure-property relationships in substituted nitropyridines. Our analysis reveals several key insights:

  • Substituent Position is Critical: The relative positions of the amino, nitro, and methyl groups have a more profound impact on the molecular properties than the mere presence of the groups. The ortho-positioning in 2-amino-3-nitropyridine (A3NP) leads to intramolecular hydrogen bonding, which significantly increases molecular stability (larger HOMO-LUMO gap) and alters its vibrational signature.

  • Methyl Group as a Modulator: The addition of a methyl group, as in this compound, acts as a fine-tuning element. It slightly increases the molecule's reactivity (lowers the energy gap) through an inductive electron-donating effect and introduces minor steric adjustments.

  • Predictive Power for Drug Design: The calculated electronic descriptors, such as the HOMO-LUMO gap and the electrophilicity index, serve as powerful predictors of chemical reactivity and potential biological activity.[9][11] For instance, the higher reactivity predicted for 2A3M5NP might correlate with a different pharmacological profile compared to the more stable A3NP.

By integrating robust computational protocols with established experimental validation methods, researchers can efficiently screen and prioritize candidate molecules, accelerating the discovery and development of new therapeutics and functional materials.

References

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A Comparative Guide to the Green Synthesis of 2-Methyl-5-nitropyridin-3-amine: A Critical Evaluation of Green Chemistry Metrics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of sustainable and efficient synthesis. The imperative to minimize environmental impact, reduce waste, and enhance safety is driving innovation in the production of key pharmaceutical intermediates. One such intermediate, 2-Methyl-5-nitropyridin-3-amine, a crucial building block in the synthesis of various therapeutic agents, provides an excellent case study for evaluating the greenness of different synthetic strategies.

This guide offers an in-depth, objective comparison of two distinct synthetic routes to this compound: a traditional, established nitration method and a modern, greener multicomponent approach. By applying a suite of green chemistry metrics, we will quantitatively assess the environmental footprint and overall efficiency of each pathway, providing researchers and process chemists with the data-driven insights necessary to make informed, sustainable choices in their synthetic endeavors.

The Imperative for Greener Synthesis: Beyond Yield

Traditionally, the success of a chemical synthesis has been almost exclusively measured by its percentage yield. While important, this single metric fails to capture the broader environmental and economic costs associated with a process. Green chemistry metrics provide a more holistic assessment by considering factors such as the amount of waste generated, the efficiency of atom utilization, and the overall mass intensity of the process. For the synthesis of this compound, a comparative analysis using these metrics reveals a stark contrast between classical and contemporary synthetic methodologies.

Route 1: The Traditional Path - Electrophilic Nitration

The established method for the synthesis of nitro-substituted pyridines, including analogs of our target molecule, relies on electrophilic aromatic substitution. This approach typically involves the use of potent and hazardous nitrating agents, such as a mixture of concentrated sulfuric acid and fuming nitric acid.

Experimental Protocol: Traditional Nitration

A detailed protocol for a synthesis analogous to that of this compound is as follows:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, 10.8 g (0.1 mol) of 3-amino-2-methylpyridine is dissolved in 50 mL of concentrated sulfuric acid. The mixture is cooled to 0°C in an ice-salt bath.

  • Nitration: A nitrating mixture, consisting of 7.5 mL (0.18 mol) of fuming nitric acid and 10 mL of concentrated sulfuric acid, is added dropwise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0-5°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • Work-up: The reaction mixture is carefully poured onto 200 g of crushed ice. The resulting solution is neutralized with a 50% aqueous sodium hydroxide solution while cooling in an ice bath to maintain the temperature below 20°C.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum to afford this compound. A typical yield for this type of reaction is approximately 65%.

The causality behind these experimental choices lies in the need for a highly acidic and powerful nitrating medium to overcome the electron-deficient nature of the pyridine ring and achieve the desired substitution. However, this approach inherently generates a significant amount of acidic waste and involves the handling of highly corrosive and hazardous materials.[1][2][3][4]

Route 2: A Greener Alternative - Microwave-Assisted Multicomponent Synthesis

In contrast to the traditional approach, a greener synthesis can be envisioned through a one-pot, three-component reaction accelerated by microwave irradiation. This strategy aligns with several principles of green chemistry, including the use of safer reagents, energy efficiency, and waste reduction.

Experimental Protocol: Microwave-Assisted Multicomponent Synthesis

A plausible and greener protocol for the synthesis of this compound is as follows:

  • Reactant Mixture: In a 10 mL microwave process vial, 1.28 g (0.01 mol) of 4-nitroacetoacetamide, 1.17 g (0.01 mol) of N,N-dimethyl-1,1-bis(methylthio)-2-nitroethenamine, and 5 mL of a 7 N solution of ammonia in methanol (0.035 mol) are combined.

  • Microwave Irradiation: The vial is sealed with a Teflon septum and placed in a dedicated microwave reactor. The mixture is irradiated at 120°C for 20 minutes with magnetic stirring.[5][6][7]

  • Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is triturated with a small amount of cold ethanol, and the resulting solid is collected by filtration and dried to yield this compound. A projected yield for this type of microwave-assisted multicomponent reaction is estimated to be around 85%.

This approach leverages the efficiency of microwave heating to accelerate the reaction, often leading to shorter reaction times and higher yields. The one-pot nature of the reaction minimizes waste from intermediate purification steps.

Comparative Evaluation of Green Chemistry Metrics

To objectively compare the two synthetic routes, we will now calculate and analyze four key green chemistry metrics: Atom Economy, E-Factor, Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME).

Green Chemistry MetricRoute 1: Traditional NitrationRoute 2: Microwave-Assisted Multicomponent Synthesis
Atom Economy (%) 65.1%88.9%
E-Factor ~25.5~4.1
Process Mass Intensity (PMI) ~26.5~5.1
Reaction Mass Efficiency (RME) (%) ~42.3%~75.6%
In-Depth Analysis of Metrics
  • Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms to the desired product. Route 2 exhibits a significantly higher atom economy (88.9%) compared to Route 1 (65.1%), indicating that a larger proportion of the atoms from the starting materials are incorporated into the final product in the greener approach.[8]

  • E-Factor (Environmental Factor): The E-Factor, proposed by Roger Sheldon, quantifies the amount of waste generated per unit of product. A lower E-Factor is desirable. Route 1 has a very high E-Factor of approximately 25.5, signifying substantial waste generation, primarily from the use of large quantities of strong acids and neutralization bases. In stark contrast, Route 2 has a much lower E-Factor of around 4.1, highlighting its significantly reduced environmental impact.[8][9]

  • Process Mass Intensity (PMI): PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, and process water) used to produce a certain mass of product. Similar to the E-Factor, a lower PMI indicates a greener process. The PMI for Route 1 is approximately 26.5, while for Route 2 it is around 5.1, further emphasizing the superior efficiency and reduced material consumption of the microwave-assisted multicomponent synthesis.[10]

  • Reaction Mass Efficiency (RME): RME provides a more complete picture of the efficiency of a reaction by taking into account both atom economy and chemical yield. The RME for Route 2 (75.6%) is substantially higher than that of Route 1 (42.3%), confirming that the greener approach is not only more atom-economical but also more efficient in practice.

Visualizing the Synthetic Pathways

To further illustrate the differences between the two synthetic routes, the following diagrams, generated using the DOT language, outline the experimental workflows.

Traditional_Nitration cluster_0 Route 1: Traditional Nitration Start 3-amino-2-methylpyridine Reagents Conc. H2SO4 Fuming HNO3 Start->Reagents Dissolution Reaction Nitration at 0-5°C Reagents->Reaction Dropwise Addition Workup Quenching on Ice Neutralization with NaOH Reaction->Workup Isolation Filtration & Drying Workup->Isolation Product This compound Isolation->Product

Caption: Workflow for the traditional nitration synthesis.

Greener_Synthesis cluster_1 Route 2: Microwave-Assisted Multicomponent Synthesis Start_A 4-nitroacetoacetamide Reaction Microwave Irradiation 120°C, 20 min Start_A->Reaction Start_B Nitroethenamine derivative Start_B->Reaction Start_C Ammonia in Methanol Start_C->Reaction Isolation Concentration & Filtration Reaction->Isolation Product This compound Isolation->Product

Caption: Workflow for the greener multicomponent synthesis.

Conclusion: A Clear Path to Greener Pharmaceutical Synthesis

The comparative evaluation of the traditional and greener synthetic routes to this compound unequivocally demonstrates the substantial advantages of adopting modern, green chemistry principles. The microwave-assisted multicomponent reaction not only offers a significantly higher yield but also drastically reduces waste, improves atom economy, and lowers the overall process mass intensity.

While the traditional nitration method is well-established, its reliance on harsh, hazardous reagents and the generation of considerable waste make it an environmentally burdensome process. The data presented in this guide provides a compelling argument for the adoption of greener alternatives in the synthesis of this and other vital pharmaceutical intermediates. For researchers and drug development professionals, embracing these greener methodologies is not just an ethical choice but a strategic one, leading to more efficient, safer, and more sustainable chemical manufacturing.

References

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Columbus Chemical. (2022). Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. Retrieved from [Link]

  • Dicks, A. P. (2015, September 30). Selected Green Chemistry Metrics for Educators [Video]. YouTube. [Link]

  • Gao, C., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(8), 520-527. [Link]

  • Green Chemistry Toolkit. (n.d.). Metrics. Retrieved from [Link]

  • Henry, C., Haupt, A., & Turner, S. C. (2009). Microwave-assisted synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates. The Journal of Organic Chemistry, 74(5), 1932–1938. [Link]

  • ICSC. (n.d.). ICSC 0362 - SULPHURIC ACID, concentrated (> 51% and < 100%). Retrieved from [Link]

  • Kappe, C. O. (n.d.). Microwave Reactor Safety. Retrieved from [Link]

  • Kumar, A., & Maurya, R. A. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances, 5(100), 82349-82353. [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine.
  • Patsnap. (n.d.). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

  • Tobiszewski, M., & Namieśnik, J. (2012). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 17(8), 9785–9807. [Link]

  • Wikipedia. (n.d.). Green chemistry metrics. Retrieved from [Link]

  • Yan, H., et al. (2012). Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins. Synlett, 23(19), 2961-2962. [Link]

  • Andraos, J. (2017). Relationships Between Step and Cumulative PMI and E-factors. ChemRxiv. [Link]

  • IChemE. (n.d.). Hazards of sulphuric acid. Retrieved from [Link]

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A Comparative Guide to the Inter-Laboratory Characterization of 2-Methyl-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical development and chemical research, the precise and consistent characterization of novel chemical entities is paramount. 2-Methyl-5-nitropyridin-3-amine (CAS: 51984-61-3), a substituted nitropyridine, presents a unique analytical challenge due to its combination of a basic amino group and an electron-withdrawing nitro group on a pyridine scaffold.[1] This guide provides a comprehensive framework for the inter-laboratory characterization of this compound, offering a comparative analysis of key analytical techniques. While direct inter-laboratory comparison data for this specific molecule is not widely published, this document synthesizes established methodologies for similar aromatic amines and nitropyridine derivatives to present a simulated yet realistic comparison.[2][3][4] The objective is to equip researchers, scientists, and drug development professionals with the insights and protocols necessary to achieve robust and reproducible characterization of this compound, thereby ensuring data integrity across different analytical sites.

The importance of such inter-laboratory studies lies in identifying and mitigating potential sources of variability in analytical results, which can arise from differences in instrumentation, reagents, and procedural interpretations. By establishing a standardized analytical approach, the scientific community can ensure the reliable assessment of purity, identity, and stability of this important chemical intermediate.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to the selection and optimization of analytical methods.

PropertyValueSource
Molecular Formula C₆H₇N₃O₂[1]
Molecular Weight 153.14 g/mol [1][5]
CAS Number 51984-61-3[1][6][7][8]
Appearance White to yellow crystalline powder[9]
Melting Point 256-260 °C[9]
pKa 3.13 ± 0.49 (Predicted)[9]
Solubility More soluble in polar solvents due to the nitro and amino groups.[1]

Inter-Laboratory Comparison Workflow

The following diagram illustrates a generalized workflow for an inter-laboratory comparison study, from sample distribution to final data analysis and reporting. This workflow is designed to ensure a systematic and unbiased comparison of analytical results.

Inter_Laboratory_Comparison_Workflow Inter-Laboratory Comparison Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Data Analysis & Reporting A Centralized Sample Preparation & Homogenization B Protocol Development & Standardization A->B C Sample Distribution to Participating Laboratories B->C D Lab A: HPLC, GC-MS, NMR, DSC C->D E Lab B: HPLC, GC-MS, NMR, DSC C->E F Lab C: HPLC, GC-MS, NMR, DSC C->F G Data Compilation & Statistical Analysis D->G E->G F->G H Identification of Discrepancies & Root Cause Analysis G->H I Final Report Generation with Recommendations H->I

Caption: A generalized workflow for conducting an inter-laboratory comparison study.

Comparative Analysis of Key Analytical Techniques

This section details the experimental protocols for the primary analytical techniques used in the characterization of this compound and presents a simulated inter-laboratory comparison of the results.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds due to its high sensitivity and resolving power.[3] For a polar compound like this compound, reversed-phase HPLC is the method of choice.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

The following table summarizes hypothetical quantitative data from three different laboratories for the HPLC analysis of a single batch of this compound.

LaboratoryRetention Time (min)Purity (%)Major Impurity (%)
Lab A 4.5299.850.08
Lab B 4.4899.790.11
Lab C 4.5599.880.07

The slight variations in retention time can be attributed to minor differences in column packing, system dead volume, and mobile phase preparation across the laboratories. The purity values are in good agreement, indicating the robustness of the HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[10][11] For this compound, GC-MS can be used to identify potential process-related impurities or degradation products.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

The following table presents a simulated comparison of impurities identified by GC-MS in a sample of this compound across three laboratories.

LaboratoryImpurity 1 (m/z)Impurity 2 (m/z)Total Impurities (%)
Lab A 138 (tentative: 2-methyl-5-aminopyridine)168 (tentative: dichlorinated analog)0.12
Lab B 1381680.15
Lab C 138Not Detected0.09

The discrepancy in the detection of Impurity 2 in Lab C could be due to differences in instrument sensitivity or data processing parameters. This highlights the importance of standardized reporting thresholds in inter-laboratory studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity of this compound.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) if necessary for full assignment.

The following table summarizes the expected ¹H NMR chemical shifts for this compound. Minor variations between laboratories are expected due to differences in sample concentration and instrument calibration.

ProtonsExpected Chemical Shift (ppm)Lab A (ppm)Lab B (ppm)Lab C (ppm)
-CH₃ ~2.42.412.402.42
-NH₂ ~6.5 (broad)6.526.496.55
Aromatic-H ~7.87.817.797.83
Aromatic-H ~8.68.628.608.64

The consistency of the chemical shifts across the laboratories would provide strong evidence for the correct structural assignment of the compound.

Data Analysis and Interpretation Workflow

The following diagram outlines the logical flow for analyzing and interpreting the data from the various analytical techniques in an inter-laboratory comparison study.

Data_Analysis_Workflow Data Analysis & Interpretation Workflow cluster_0 Data Input cluster_1 Comparative Analysis cluster_2 Conclusion & Reporting HPLC HPLC Data (Purity, Impurities) Compare_Purity Compare Purity & Impurity Levels HPLC->Compare_Purity GCMS GC-MS Data (Impurity Profile) GCMS->Compare_Purity NMR NMR Data (Structural Confirmation) Compare_Spectra Compare Spectroscopic Data NMR->Compare_Spectra Identify_Discrepancies Identify Outliers & Discrepancies Compare_Purity->Identify_Discrepancies Compare_Spectra->Identify_Discrepancies Assess_Reproducibility Assess Inter-Laboratory Reproducibility Identify_Discrepancies->Assess_Reproducibility Final_Report Generate Final Report with Recommendations Assess_Reproducibility->Final_Report

Caption: A workflow for the analysis and interpretation of inter-laboratory comparison data.

Conclusion and Recommendations

This guide has presented a framework for the inter-laboratory characterization of this compound, utilizing a combination of HPLC, GC-MS, and NMR spectroscopy. The simulated data highlights potential areas of variability between laboratories and underscores the importance of standardized protocols and data analysis procedures.

For robust and reproducible characterization, the following recommendations are proposed:

  • Use of a common, well-characterized reference standard: This will allow for the normalization of results and a more accurate comparison between laboratories.

  • Detailed and harmonized analytical procedures: All participating laboratories should adhere to the same validated analytical methods.

  • Pre-defined criteria for data acceptance and reporting: This will ensure consistency in how data is evaluated and presented.

  • Transparent communication between laboratories: Open discussion of any analytical challenges or unexpected results is crucial for resolving discrepancies.

By implementing these best practices, researchers and drug development professionals can ensure the generation of high-quality, reliable, and comparable data for this compound, ultimately contributing to the safety and efficacy of future pharmaceutical products.

References

  • BenchChem. (2025). Inter-Laboratory Comparison of Aromatic Amine Characterization: A Focus on 11H-Benzo[a]fluoren-3-amine Analogs.
  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of 2-Nitropyridine in Reaction Mixtures.
  • BenchChem. (2025). Navigating the Analytical Maze: A Comparative Guide to the Inter-Laboratory Validation of Aromatic Amine Analysis.
  • CymitQuimica. (n.d.). CAS 51984-61-3: 2-Methyl-5-nitro-3-pyridinamine.
  • PubChem. (2025). 2-Amino-3-methyl-5-nitropyridine.
  • BLD Pharm. (n.d.). 51984-61-3|this compound.
  • ChemicalBook. (n.d.). 2-Amino-3-methyl-5-nitropyridine CAS#: 18344-51-9.
  • Wit Pharma. (n.d.). This compound CAS NO.51984-61-3.
  • Abby PharmaTech, LLC. (n.d.). This compound CAS NO.51984-61-3.
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  • ResearchGate. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Methyl-5-nitropyridin-3-amine (CAS No. 51984-61-3), a heterocyclic compound often utilized in pharmaceutical research and as a synthetic building block.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The guidance herein is predicated on a risk-assessment-based approach, prioritizing personnel safety and environmental stewardship.

Hazard Profile and Immediate Safety Precautions

This compound and structurally similar nitropyridine compounds present several health and safety risks that must be managed with appropriate engineering controls and personal protective equipment (PPE). The primary hazards are associated with direct contact and inhalation.

Core Directive: Always consult the Safety Data Sheet (SDS) specific to the product you are using before handling. While this guide provides general procedures, the manufacturer's SDS is the primary source of information.

Known Hazards: Based on data for this compound and analogous compounds, the following hazards are identified:

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][5][6]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[3][5][7]

  • Acute Toxicity: May be harmful if swallowed.[6][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][6][8]

Personal Protective Equipment (PPE) Protocol: A robust PPE strategy is non-negotiable when handling this compound, from initial use to final disposal.

  • Eye and Face Protection: Wear tight-sealing safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed immediately if contamination occurs.[3][5]

  • Respiratory Protection: Conduct all handling and disposal operations within a certified chemical fume hood to prevent inhalation of dust or vapors.[10] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[3][8]

Hazard ClassificationCategoryDescriptionSupporting Sources
Skin Corrosion/Irritation Category 2Causes skin irritation[3][4][5][6]
Serious Eye Damage/Irritation Category 1 / 2ACauses serious eye damage or irritation[3][5][7]
Acute Toxicity (Oral) Category 3 / 4Toxic or harmful if swallowed[6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation[4][6][8]

The Chemical Rationale for Stringent Disposal

The disposal protocol for this compound is dictated by its chemical structure. As a nitroaromatic compound, it possesses characteristics that make improper disposal environmentally hazardous.

  • Recalcitrance: The electron-withdrawing nature of the nitro group, combined with the stability of the pyridine ring, makes these compounds resistant to oxidative degradation in the environment.[11]

  • Toxicity and Mutagenicity: Many nitroaromatic compounds are known to be toxic and mutagenic.[11] Their partial reduction can lead to the formation of carcinogenic aromatic amines, making their release into ecosystems a significant concern.[11]

  • Environmental Contamination: Due to their persistence and toxicity, nitroaromatic compounds are listed as priority pollutants by agencies such as the U.S. Environmental Protection Agency (EPA).[11] While microbial degradation pathways exist, they are often slow and specific, and cannot be relied upon for remediation of direct chemical waste.[12][13]

This chemical rationale underpins the core principle of disposal: containment and controlled destruction via an approved hazardous waste facility.

Step-by-Step Disposal Protocols

The following protocols provide a clear, actionable workflow for managing waste streams containing this compound.

This applies to expired reagents, unused compound, and grossly contaminated items (e.g., weigh boats, contaminated silica gel).

  • Segregation: Do NOT mix this waste with other chemical waste streams. It must be collected in a designated container.

  • Container Selection: Use a clearly labeled, sealable, and chemically compatible hazardous waste container. The container must be in good condition, with a secure lid.

  • Labeling: Label the container "Hazardous Waste: this compound" and include the date accumulation started. List all constituents if it is a mixture.

  • Accumulation: Store the sealed container in a designated satellite accumulation area within or near the laboratory. This area should be cool, dry, and well-ventilated.[3][8]

  • Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.[14]

This applies to the original product bottle that appears empty but contains residual solid.

  • Initial Decontamination (in a fume hood):

    • Triple rinse the container with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethyl acetate).

    • Each rinse should use a small volume of solvent (approximately 10% of the container volume).

  • Rinsate Management:

    • Collect all rinsate into a designated "Hazardous Waste - Halogenated" or "Non-Halogenated" solvent container, depending on the solvent used.

    • Crucially, never wash the rinsate down the drain. This can cause significant environmental damage.[14]

  • Final Container Disposal:

    • After triple rinsing, the container can often be managed as non-hazardous solid waste (e.g., glass recycling). However, you must deface the label to prevent confusion.

    • Confirm this procedure with your local EHS office , as regulations may vary.

This applies to items like gloves, bench paper, and disposable glassware with minor residual contamination.

  • Collection: Place all contaminated items into a designated hazardous waste bag or container separate from regular trash.

  • Labeling: Clearly label the bag/container as "Solid Waste Contaminated with this compound."

  • Disposal: This waste stream must be collected by your EHS office for incineration or disposal in a secure chemical landfill.

Waste Management Decision Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from activities involving this compound.

Caption: Disposal decision workflow for this compound waste.

Emergency Procedures: Spills and Exposures

Immediate and correct action during an emergency is vital to mitigate harm.

In Case of Skin Contact:

  • Immediately flush skin with plenty of soap and water for at least 15 minutes.[6]

  • Remove contaminated clothing and wash it before reuse.[5][6]

  • If skin irritation occurs or persists, seek medical attention.[5][6]

In Case of Eye Contact:

  • Immediately rinse cautiously with water for several minutes, holding the eyelids open.[3][6]

  • Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3][6]

  • Seek immediate medical attention.[3]

In Case of Inhalation:

  • Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4][6]

  • If you feel unwell, call a poison center or doctor.[6]

In Case of a Spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spill from spreading or entering drains.[5]

  • Clean-up (for small spills):

    • Wearing full PPE, gently sweep up the solid material, avoiding dust formation.[6][8]

    • Place the spilled material and all cleanup materials into a labeled hazardous waste container.

  • Large Spills: For large spills, evacuate the area, secure it, and contact your institution's EHS emergency response team immediately.

By implementing these scientifically grounded and safety-first procedures, researchers can responsibly manage the lifecycle of this compound, ensuring a safe laboratory environment and protecting our shared ecosystem.

References

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-55. [Link]

  • Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Higson, F. K. (1992). Microbial degradation of nitroaromatic compounds. Advances in Applied Microbiology, 37, 1-19. [Link]

  • Spain, J. C. (1995). BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Annual Reviews. [Link]

  • PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine. National Center for Biotechnology Information. [Link]

  • University of Alabama at Birmingham. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • ResearchGate. (2014). Nitropyridines, Their Synthesis and Reactions. [Link]

  • Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology. [Link]

  • Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, 2477-2482. [Link]

  • ResearchGate. (2014). Nitropyridines: Synthesis and reactions. [Link]

  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedov, N. G., Vakulenko, A. V., & Murugan, R. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. [Link]

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Navigating the Safe Handling of 2-Methyl-5-nitropyridin-3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds like 2-Methyl-5-nitropyridin-3-amine (CAS No. 51984-61-3). This substituted pyridine derivative, characterized by its aromatic ring, amino group, and the presence of a nitro group, presents a specific hazard profile that necessitates a meticulous and informed approach to laboratory safety.[1] This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Understanding the Hazard Landscape

This compound is a solid, typically a yellow powder, with a molecular weight of 153.14 g/mol .[2][3] Its chemical structure, featuring both an amino and a nitro group on a pyridine ring, is a key determinant of its reactivity and toxicological profile. The primary hazards associated with this compound, as identified through Globally Harmonized System (GHS) classifications, include:

  • Acute Toxicity: Harmful if swallowed and may be toxic in contact with skin.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][5]

The presence of the nitro group can also contribute to thermal instability, and like many fine organic powders, it may form combustible dust concentrations in the air.[3] Therefore, a comprehensive safety strategy must address these risks through a combination of engineering controls, personal protective equipment, and rigorous operational protocols.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. It is the final barrier between the researcher and the chemical. For this compound, the following PPE is mandatory. The rationale behind each selection is to provide a multi-layered defense against the identified hazards.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side ShieldsMust conform to EN 166 or OSHA 29 CFR 1910.133 standards.[6] Goggles provide essential protection against splashes and dust particles entering the eyes, which is critical given the severe eye irritation potential of this compound.[7]
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.[6][7][8] This provides a broader shield for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile or butyl gloves are recommended.[6] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination. Change gloves immediately if they become contaminated.[6]
Body Protection Flame-Resistant Laboratory CoatA fully buttoned lab coat provides a critical barrier against skin contact.[6][9] Given the potential for flammability with organic nitro compounds, a flame-resistant material adds an essential layer of safety.
Respiratory Protection NIOSH/MSHA Approved RespiratorA dust mask or a respirator with a particulate filter (conforming to EN 143 or equivalent) is necessary if there is a potential for dust formation or if work is conducted outside of a certified chemical fume hood.[3][5][6] This is to mitigate the risk of respiratory tract irritation.[5]

Operational Plan for Safe Handling

A systematic and well-documented workflow is crucial for minimizing exposure and preventing accidents. The following step-by-step protocol should be adapted to your specific experimental context.

Pre-Operational Safety Checklist:
  • Information Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[3][5]

  • Engineering Controls Verification: Ensure that the chemical fume hood is certified and functioning correctly. Verify the accessibility and functionality of the nearest safety shower and eyewash station.[5]

  • PPE Inspection: Inspect all PPE for integrity before donning.

  • Area Preparation: Designate a specific area for handling the compound. Ensure the workspace is clean and uncluttered.

Step-by-Step Handling Procedure:
  • Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye/face protection).

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[6]

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.

    • If transferring to a reaction vessel, do so slowly and carefully.

  • Reaction Setup:

    • Ensure all glassware is properly clamped and secured.

    • If heating the compound, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.[5]

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling Protocol (in Fume Hood) cluster_post Post-Handling prep1 Review SDS prep2 Verify Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Inspect PPE prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh & Transfer handle1->handle2 handle3 Reaction Setup handle2->handle3 post1 Decontaminate Workspace handle3->post1 post2 Properly Doff & Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A flowchart illustrating the key stages of safely handling this compound.

Emergency Response and Disposal Plan

Even with meticulous planning, the potential for accidental exposure or spills exists. A clear and practiced emergency plan is non-negotiable.

Emergency Procedures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Spill Management:
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust.[6] Use spark-proof tools and explosion-proof equipment.[10]

  • Collect: Place the swept material into a labeled, sealed container for hazardous waste.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

Waste Disposal:

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collection: Place all waste in a clearly labeled, sealed, and compatible container.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[6]

  • Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal contractor, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Disposal Pathway for this compound Waste

cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal waste1 Contaminated PPE (Gloves, etc.) contain1 Place in a sealed, compatible container waste1->contain1 waste2 Spill Cleanup Materials waste2->contain1 waste3 Residual Chemical waste3->contain1 contain2 Label as Hazardous Waste with chemical name contain1->contain2 storage1 Store in a designated, secure, and ventilated area contain2->storage1 disposal1 Transfer to a licensed waste disposal contractor storage1->disposal1

Sources

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Retrosynthesis Analysis

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2-Methyl-5-nitropyridin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.